Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-1-2-7-9-3-4-10(7)5-6;/h1-5H,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDMXSYORNNELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726391 | |
| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314777-15-5 | |
| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous commercial drugs.[1][2][3][4] This guide provides an in-depth exploration of the synthetic pathways leading to a key derivative, Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. We will dissect the prevalent cyclocondensation strategy, offering a detailed mechanistic rationale and a step-by-step experimental protocol. Furthermore, we will examine modern, efficient alternatives such as multicomponent reactions that highlight the versatility and evolution of synthetic approaches to this important scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the synthesis and chemical logic behind this valuable compound.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry.[4] The unique electronic and structural properties of this ring system allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. This has led to the development of successful drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (an anti-osteoporosis agent).[1][2]
Imidazo[1,2-a]pyridine-6-carboxylic acid, in particular, is a crucial building block and pharmaceutical intermediate.[3][5] The carboxylic acid moiety at the 6-position provides a critical handle for further chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Its derivatives have been investigated for a range of therapeutic applications, including as inhibitors of Rab geranylgeranyl transferase (RGGT) and as selective agonists for serotonin receptors.[6][7] The hydrochloride salt form is often prepared to enhance stability and aqueous solubility for both synthetic manipulations and potential formulation.
Primary Synthesis Pathway: Cyclocondensation
The most direct and established route to the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a 2-aminopyridine derivative and a two-carbon electrophilic synthon. This approach, rooted in the classic Tschitschibabin (or Chichibabin) reaction, remains a robust and widely used method.[8]
Mechanistic Rationale
The synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride begins with 6-aminonicotinic acid (also known as 2-amino-5-pyridinecarboxylic acid).[9][10] The reaction mechanism proceeds through two key stages:
-
N-Alkylation: The exocyclic amino group of 6-aminonicotinic acid, being the more nucleophilic nitrogen, initiates the reaction by attacking the electrophilic carbon of a reagent like chloroacetaldehyde. This forms a pyridinium salt intermediate.[8]
-
Intramolecular Cyclization & Aromatization: The endocyclic nitrogen of the pyridine ring then acts as an intramolecular nucleophile, attacking the carbonyl carbon (or its equivalent). This is followed by a dehydration step, leading to the formation of the fused, aromatic imidazo[1,2-a]pyridine ring system.[8][11]
The choice of chloroacetaldehyde or a protected equivalent like chloroacetaldehyde dimethyl acetal is critical. Using the acetal requires an initial acidic hydrolysis step to generate the reactive aldehyde in situ.[9]
Caption: Workflow for the cyclocondensation synthesis pathway.
Experimental Protocol
The following protocol is a synthesized methodology based on established literature procedures.[5][9]
Step 1: Formation of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
-
Reaction Setup: To a solution of 6-aminonicotinic acid in a mixture of ethanol and water, add chloroacetaldehyde dimethyl acetal.
-
Acidification: Add concentrated hydrochloric acid to the mixture. This serves to both catalyze the hydrolysis of the acetal to the reactive aldehyde and to protonate the pyridine species.
-
Heating: Heat the reaction mixture to reflux (approximately 85 °C) for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolation: Upon completion, the reaction mixture is typically cooled, and the resulting precipitate, which is the crude hydrochloride salt of the product, is collected by filtration.
Step 2: Purification via Neutralization and Re-precipitation
-
Dissolution: Dissolve the crude Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in water, heating if necessary to achieve a clear solution.[5][9]
-
Neutralization: Slowly add a base, such as a 2 M sodium hydroxide (NaOH) solution, to adjust the pH to approximately 5-6. This neutralizes the hydrochloride salt and the carboxylic acid, causing the free-base form of the product to precipitate out of the solution as its zwitterion.
-
Isolation of Free Base: Cool the mixture in an ice-water bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. This step effectively purifies the product from starting materials and by-products with different solubility profiles.
-
Final Salt Formation: If the final product is required as the hydrochloride salt, the purified free-base can be re-dissolved in an appropriate solvent and treated with a stoichiometric amount of hydrochloric acid before final isolation.
Quantitative Data Summary
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 6-Aminonicotinic acid | Chloroacetaldehyde dimethyl acetal / HCl | Ethanol/Water | 85 °C | 24 h | ~77% (after purification) | [5][9] |
Modern Synthetic Approaches: Multicomponent Reactions (MCRs)
While cyclocondensation is a reliable method, modern organic synthesis often favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[12] The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful MCR for constructing the imidazo[1,2-a]pyridine scaffold.[13][14][15]
The Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[1][15] The reaction proceeds via the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a formal [4+1] cycloaddition with the isocyanide to furnish the final product.[15]
To adapt this reaction for the synthesis of the target molecule, one would start with a 2-aminopyridine bearing a precursor to the carboxylic acid at the 5-position, such as a nitrile (e.g., 2-amino-5-cyanopyridine) or an ester.[12][16] Following the GBB reaction, a simple hydrolysis step would yield the desired carboxylic acid.
A significant advantage of this approach is the frequent use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often improves yields.[13][14][17][18]
Caption: General workflow for the GBB multicomponent reaction.
Conclusion
The synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a well-established process that remains highly relevant in the field of medicinal chemistry. The traditional cyclocondensation of 6-aminonicotinic acid provides a direct and reliable route to this key intermediate. Concurrently, the evolution of synthetic methodologies, exemplified by the Groebke–Blackburn–Bienaymé multicomponent reaction, offers powerful, efficient, and highly adaptable strategies for accessing this scaffold and its analogs. An understanding of both the classic and modern approaches provides researchers with a versatile toolkit for the synthesis and exploration of this pharmacologically significant class of molecules.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved from [Link]
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Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016-07-18). NIH. Retrieved from [Link]
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Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed pharmaceuticals.[1][2] Molecules incorporating this fused heterocyclic system have demonstrated significant therapeutic potential, including anti-cancer, anti-inflammatory, and antiviral activities.[2][3] Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride serves as a critical building block and a key intermediate in the synthesis of these advanced therapeutic agents.[3] An in-depth understanding of its fundamental physicochemical properties is paramount for researchers and drug development professionals to effectively utilize it in discovery and optimization workflows.
This technical guide provides a comprehensive analysis of the core physicochemical characteristics of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride and its corresponding free base. We will delve into the causality behind its properties, present validated experimental workflows for its characterization, and connect these parameters to their practical implications in formulation, pharmacokinetics, and overall drug design strategy.
Chemical Identity and Structural Elucidation
The subject of this guide is the hydrochloride salt of Imidazo[1,2-a]pyridine-6-carboxylic acid. The salt form is typically employed to enhance aqueous solubility and improve handling characteristics compared to the free base.
| Identifier | Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride | Imidazo[1,2-a]pyridine-6-carboxylic acid (Free Base) |
| Synonym | N/A | IPCA |
| CAS Number | 1314777-15-5[4][5] | 139022-25-6[6][7] |
| Molecular Formula | C₈H₇ClN₂O₂[5] | C₈H₆N₂O₂[7] |
| Molecular Weight | 198.61 g/mol | 162.15 g/mol [7][8] |
| Appearance | White to off-white solid (Typical) | Light yellow or brown solid[9][10] |
The structure consists of a bicyclic system where an imidazole ring is fused to a pyridine ring. The carboxylic acid moiety at the C6 position is a key functional handle for derivatization, while the nitrogen atoms in the ring system govern the compound's acid-base properties. The hydrochloride salt is formed by the protonation of one of the basic nitrogen centers, most likely the pyridine nitrogen, which significantly influences its solubility.
Core Physicochemical Properties: A Mechanistic Perspective
The interplay of a molecule's physicochemical properties dictates its behavior in both chemical and biological systems. For a drug candidate, these parameters are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Acidity, Basicity, and Ionization State (pKa)
The pKa values of a molecule are arguably the most influential physicochemical parameter, directly impacting solubility, lipophilicity, and target engagement. Imidazo[1,2-a]pyridine-6-carboxylic acid possesses both an acidic functional group (the carboxylic acid) and basic nitrogen atoms within its heterocyclic core.
-
Basic pKa: The imidazo[1,2-a]pyridine ring system is basic. A predicted pKa value for the conjugate acid is approximately 0.67 ± 0.41, corresponding to the protonation of a ring nitrogen.[6][11] This low value indicates it is a weak base.
-
Acidic pKa: While no experimental value is cited in the literature, the carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. This means that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated and exist as a carboxylate anion.
This dual nature allows the molecule to exist in multiple ionization states depending on the pH of the environment, including cationic (low pH), zwitterionic/neutral (intermediate pH), and anionic (high pH) forms. Understanding these transitions is crucial for designing formulation buffers and predicting its behavior in different compartments of the human body.
Caption: Ionization states of the molecule across a pH gradient.
Lipophilicity (LogP) and Distribution Coefficient (LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.
-
LogP: The partition coefficient (LogP) measures the lipophilicity of the neutral form of the molecule. For the free base, predicted LogP values are around 1.03 to 1.3, suggesting moderate lipophilicity.[6][7]
-
LogD: The distribution coefficient (LogD) is more physiologically relevant as it accounts for all ionization states at a given pH. Due to the presence of ionizable groups, the LogD of this compound will be highly pH-dependent. At physiological pH 7.4, where the molecule is primarily anionic, its LogD will be significantly lower than its LogP, leading to higher aqueous solubility and lower partitioning into lipid membranes compared to its neutral form.
Aqueous Solubility
Solubility is a prerequisite for absorption and bioavailability. The conversion of a poorly soluble free base into a salt is a common and effective strategy to enhance its aqueous solubility.
-
Free Base: The free base, Imidazo[1,2-a]pyridine-6-carboxylic acid, is reported to have slight solubility in organic solvents like DMSO and Methanol.[11] Its aqueous solubility is expected to be low.
-
Hydrochloride Salt: The hydrochloride salt form demonstrates significantly improved aqueous solubility. One synthetic procedure notes the ability to dissolve 170 grams of the hydrochloride salt in 600 mL of water with heating, confirming its high solubility, which is advantageous for use as a reagent in aqueous reactions and for developing parenteral formulations.[9][10]
Solid-State Properties
The solid-state characteristics of an active pharmaceutical ingredient (API) influence its stability, manufacturability, and dissolution rate.
-
Melting Point: The free base has a high melting point of 250 °C, indicative of a stable crystalline lattice.[6]
-
Storage and Stability: The compound should be stored sealed in a dry environment at room temperature to prevent degradation.[6][10][11] As a solid, it is generally stable. Researchers should consider potential polymorphism, as different crystal forms can exhibit different solubilities and stabilities.
Standardized Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, the adoption of standardized protocols is essential. The following sections detail robust methodologies for characterizing the key physicochemical properties of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.
Workflow for Structural and Purity Confirmation
The identity and purity of any research compound must be rigorously confirmed before use. A typical workflow involves a multi-technique approach to provide orthogonal data, ensuring the highest confidence in the material's quality.
Caption: Standard workflow for identity and purity validation.
-
Rationale: This workflow establishes a self-validating system. Mass spectrometry (MS) confirms the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the precise atomic connectivity.[9] High-Performance Liquid Chromatography (HPLC) then provides a quantitative measure of purity, ensuring that the observed properties are not influenced by significant impurities.
Protocol: pKa Determination by Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of ionization constants.
Methodology:
-
Preparation: Accurately weigh ~5-10 mg of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent (e.g., 20% Methanol in water) to ensure solubility of all species.
-
Instrumentation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, 10).
-
Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
-
Titration (Basic pKa): In a separate experiment, dissolve the free base and titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, use the first derivative of the plot (dpH/dV) to identify the equivalence points with high precision.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This is the gold-standard method for measuring thermodynamic equilibrium solubility.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not bind the compound.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Validation: The presence of undissolved solid in the vial at the end of the experiment is essential to confirm that a saturated solution was achieved.
Implications for Research and Drug Development
The physicochemical profile of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride makes it a highly valuable asset in drug discovery.
-
For Medicinal Chemists: The defined structure, key functional handle (carboxylic acid), and good solubility of the salt form make it an ideal starting material for building molecular libraries for screening campaigns.[3] The moderate lipophilicity of the core scaffold provides a favorable starting point for optimization towards drug-like space.
-
For Formulation Scientists: The high aqueous solubility of the hydrochloride salt simplifies the preparation of stock solutions and is advantageous for developing both oral and parenteral dosage forms. The pKa data is critical for selecting appropriate buffers and excipients to ensure drug stability and solubility in the final formulation.
-
For Pharmacologists and DMPK Scientists: The interplay between pKa and LogP, which dictates the LogD at physiological pH, is a primary driver of a compound's ADME properties. This data allows for the early prediction of absorption characteristics, tissue distribution, and potential for pH-trapping within cellular compartments.
Caption: Relationship between core properties and drug development outcomes.
Conclusion
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is more than just a chemical intermediate; it is a well-characterized tool for innovation in pharmaceutical research. Its favorable physicochemical profile, particularly the high aqueous solubility of the salt form and the tunable properties governed by its pKa and LogP, provides a solid foundation for the development of novel therapeutics. By leveraging the data and protocols outlined in this guide, researchers can accelerate their discovery efforts, minimize risks in development, and more effectively translate the potential of the imidazo[1,2-a]pyridine scaffold into clinically successful medicines.
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Discovery and history of Imidazo[1,2-a]pyridine derivatives
An In-depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Emergence of a Privileged Scaffold
The imidazo[1,2-a]pyridine core, a fused bicyclic heterocycle comprising an imidazole ring fused to a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2] Its structural resemblance to naturally occurring purines and indoles allows it to effectively interact with a wide array of biological targets, forming the foundation for numerous therapeutic agents.[3] The versatility of this core is evident in the diversity of marketed drugs, including the hypnotic agent Zolpidem, the anxiolytics Alpidem and Saripidem, and the antiulcer drug Zolimidine.[1] This guide provides a technical overview of the historical discovery and the evolution of synthetic methodologies that have cemented the imidazo[1,2-a]pyridine core as a cornerstone of modern drug development.
The Genesis: Tschitschibabin's Pioneering Synthesis
The journey of the imidazo[1,2-a]pyridine scaffold began in 1925 with the seminal work of Russian chemist Aleksei Chichibabin (often cited as Tschitschibabin).[3][4][5] His initial method involved the condensation reaction of 2-aminopyridine with an α-halocarbonyl compound, specifically bromoacetaldehyde.[5] The pioneering experiments were conducted under harsh conditions, requiring heating in a sealed tube at temperatures between 150 and 200°C, which resulted in modest yields.[3][4]
A significant refinement to this classical method was the introduction of a base, such as sodium hydrogen carbonate (NaHCO₃), which facilitated the reaction under milder conditions and markedly improved its efficiency.[3][4]
The Tschitschibabin Reaction Mechanism
The mechanism proceeds through two fundamental steps:[4]
-
N-Alkylation: The more nucleophilic endocyclic nitrogen atom of the 2-aminopyridine ring attacks the electrophilic carbon of the α-haloketone. This step forms a key N-phenacylpyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. A subsequent dehydration (loss of a water molecule) leads to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: The Tschitschibabin reaction mechanism.
Evolution of Synthetic Methodologies: Expanding the Chemist's Toolkit
While the Tschitschibabin reaction laid the groundwork, its reliance on often unstable and lachrymatory α-haloketones spurred the development of more versatile and user-friendly synthetic routes.
The Ortoleva-King Reaction: A One-Pot Advancement
A significant leap forward was the application of the Ortoleva-King reaction for imidazo[1,2-a]pyridine synthesis.[6][7] This method provides an efficient one-pot route from readily available 2-aminopyridines and acetophenones (or other active methylene compounds) using molecular iodine.[8] The key advantage of this approach is the in situ generation of the reactive α-iodoketone intermediate, thus circumventing the need to handle the corresponding α-haloketones directly.[8] The reaction is typically initiated by heating the 2-aminopyridine, ketone, and iodine, followed by the addition of a base to promote the final cyclization.[6]
Caption: A simplified workflow for the one-pot Ortoleva-King synthesis.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
The advent of multicomponent reactions (MCRs) revolutionized the synthesis of complex molecules by combining three or more reactants in a single step. This approach offers high atom economy and rapid access to diverse chemical libraries.
-
Groebke–Blackburn–Bienaymé (GBB) Reaction: This powerful three-component reaction utilizes a 2-aminopyridine, an aldehyde, and an isocyanide to efficiently construct substituted 3-amino-imidazo[1,2-a]pyridines.[9][10] It has become a favored method for generating libraries of these derivatives for biological screening.[10]
-
Alkyne-Aldehyde-Amine Coupling: Another notable MCR involves the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, providing a direct route to a wide range of imidazo[1,2-a]pyridine derivatives.[3]
Caption: General concept of a three-component reaction (MCR).
Modern and Green Synthetic Innovations
Recent research has focused on developing more sustainable and environmentally benign synthetic protocols.
-
Catalyst and Solvent-Free Conditions: Groundbreaking methods have demonstrated the efficient reaction of 2-aminopyridines with α-chloro/bromoketones at a modest 60°C without the need for any catalyst or solvent.[3]
-
Microwave and Ultrasound Assistance: The use of microwave irradiation and ultrasound has been shown to dramatically reduce reaction times, increase yields, and promote reactions in green solvents like water.[3][4][10][11]
-
Novel Catalytic Systems: A wide range of catalysts have been explored, including transition metals like copper and iron for oxidative cyclizations, Lewis acids such as FeCl₃, and even neutral alumina, which facilitates reactions at room temperature.[3][12][13]
Ascension to a Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a recurring motif in a number of successful drugs, underscoring its importance in pharmaceutical research. Its rigid structure and tunable electronic properties make it an ideal scaffold for designing potent and selective inhibitors for various biological targets.
| Drug Name | Therapeutic Application | Discovery/Launch Era |
| Zolpidem | Insomnia (Hypnotic) | 1980s[1] |
| Alpidem | Anxiolytic | 1980s[1] |
| Saripidem | Anxiolytic | 1990s[1] |
| Zolimidine | Antiulcer | 1970s[1] |
| Olprinone | Acute Heart Failure | 1990s[1] |
| Telacebec (Q203) | Tuberculosis (Clinical) | 2010s[14] |
Case Studies in Modern Drug Development
-
Antitubercular Agents: A major breakthrough in the fight against tuberculosis was the discovery of imidazo[1,2-a]pyridine-based compounds. Medicinal chemistry campaigns led to the identification of Imidazo[1,2-a]pyridine ethers (IPEs) and amides (IPAs) as potent inhibitors of mycobacterial ATP synthesis and the cytochrome bc1 complex (QcrB).[14][15] This work culminated in the development of Telacebec (Q203) , a clinical candidate active against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[14]
-
Anticancer Therapeutics: The scaffold's versatility has been harnessed to develop novel anticancer agents. Researchers have successfully utilized the imidazo[1,2-a]pyridine core to design covalent inhibitors targeting the KRAS G12C mutation, a key driver in many intractable cancers.[9] Furthermore, derivatives have been optimized as potent and orally bioavailable inhibitors of crucial receptor tyrosine kinases, such as the platelet-derived growth factor receptor (PDGFR) and the insulin-like growth factor-1 receptor (IGF-1R), which are implicated in tumor growth and angiogenesis.[16][17]
Conclusion
From its initial synthesis under strenuous conditions by Tschitschibabin over a century ago, the imidazo[1,2-a]pyridine core has evolved into one of the most significant and versatile scaffolds in medicinal chemistry. The development of elegant and efficient synthetic strategies, from one-pot Ortoleva-King reactions to sophisticated multicomponent and green methodologies, has made this privileged structure readily accessible. Its proven success in marketed drugs and its continued exploration in cutting-edge research for treating diseases like tuberculosis and cancer ensure that the rich history of the imidazo[1,2-a]pyridine scaffold will continue to be written for years to come.
References
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Available at: [Link]
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20). ChemistrySelect. Available at: [Link]
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Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. (2017-01-11). Journal of Medicinal Chemistry. Available at: [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
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Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011-08-15). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (2012-07-06). The Journal of Organic Chemistry. Available at: [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Institutes of Health. Available at: [Link]
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Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (n.d.). Scilit. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023-03-03). RSC Medicinal Chemistry. Available at: [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Available at: [Link]
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health. Available at: [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021-12-14). ACS Omega. Available at: [Link]
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Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. (n.d.). ResearchGate. Available at: [Link]
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Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (2012-06-04). The Journal of Organic Chemistry. Available at: [Link]
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications. Available at: [Link]
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Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023-12-13). RSC Advances. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015-01-15). Semantic Scholar. Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Available at: [Link]
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Chichibabin (Tschitschibabin) Pyridin Synthese. (n.d.). ResearchGate. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of Imidazo[1,2-a]pyridine-6-carboxylic acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of these complex pharmaceutical compounds. A thorough understanding of its structural and electronic properties is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.
This technical guide provides an in-depth analysis of the key spectroscopic data used to characterize Imidazo[1,2-a]pyridine-6-carboxylic acid and its hydrochloride salt. We will delve into Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering not only the raw data but also the scientific rationale behind the spectral interpretations and data acquisition protocols.
Molecular Structure and Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of Imidazo[1,2-a]pyridine-6-carboxylic acid is shown below with the IUPAC standard numbering convention. In the hydrochloride salt, the pyridine nitrogen (N-4) is the primary site of protonation.
Caption: Molecular structure of Imidazo[1,2-a]pyridine-6-carboxylic acid.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy is the cornerstone technique for elucidating the proton framework of a molecule. The chemical shift of each proton provides information about its electronic environment, while signal multiplicity reveals neighboring protons.
¹H NMR Spectroscopic Data
The following data corresponds to the free base, Imidazo[1,2-a]pyridine-6-carboxylic acid, which is readily formed from the hydrochloride salt.[1]
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-5 | ~9.28 | Singlet (s) | 1H | - |
| H-2 | ~8.10 | Singlet (s) | 1H | - |
| H-3 | ~7.68 | Singlet (s) | 1H | - |
| H-7, H-8 | ~7.64-7.56 | Multiplet (m) | 2H | - |
| -COOH | 13.76-12.82 | Broad (br) | 1H | - |
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz
Expert Interpretation
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid appears as a very broad singlet significantly downfield (δ 12.8-13.8). This is characteristic of acidic protons which are often involved in hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[2]
-
Aromatic Protons:
-
H-5: The signal at δ 9.28 is assigned to the H-5 proton. Its significant downfield shift is attributed to the deshielding effect of the adjacent bridgehead nitrogen (N-4) and its position on the pyridine ring.
-
H-2 & H-3: The protons on the imidazole ring, H-2 and H-3, appear as sharp singlets around δ 8.10 and δ 7.68, respectively. Their chemical shifts are typical for protons in electron-deficient five-membered heterocyclic rings.
-
H-7 & H-8: The remaining two protons on the pyridine ring, H-7 and H-8, appear as a multiplet between δ 7.56 and 7.64.
-
-
Impact of Hydrochloride Salt: For the hydrochloride salt, protonation occurs at the most basic site, the pyridine nitrogen (N-4). This positive charge significantly deshields the adjacent protons. Consequently, the H-5 and H-3 signals are expected to shift further downfield compared to the free base. The exact chemical shifts may vary depending on the solvent and concentration.
Experimental Workflow and Protocol
Caption: Standard workflow for ¹H NMR data acquisition.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it effectively solubilizes the compound and shifts the residual water peak away from the signals of interest.
-
Instrument Calibration: Place the NMR tube in the spectrometer. Perform standard tuning and matching of the probe, followed by shimming the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition: Acquire the spectrum using a standard 1D proton pulse sequence. Typical parameters on a 400 MHz instrument would include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. Collect 16-32 scans for a good signal-to-noise ratio.
-
Processing: Apply Fourier transform to the free induction decay (FID). Carefully phase the spectrum and apply a baseline correction to ensure accurate integrations. Reference the spectrum using the residual solvent peak of DMSO at δ 2.50 ppm.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. While direct experimental data for this specific compound is not widely published, a reliable prediction can be made based on the parent scaffold and known substituent effects.
Predicted ¹³C NMR Spectroscopic Data
| Signal Assignment | Predicted Chemical Shift (δ) ppm | Rationale / Notes |
| C=O (Carboxylic Acid) | ~167 | Typical range for aromatic carboxylic acids is 165-175 ppm.[2] |
| C-8a | ~145 | Bridgehead carbon adjacent to N-4. |
| C-2 | ~140 | Carbon in the imidazole ring, deshielded by N-1. |
| C-6 | ~135 | Aromatic carbon attached to the electron-withdrawing COOH group. |
| C-5 | ~128 | Pyridine ring carbon adjacent to N-4. |
| C-8 | ~120 | Pyridine ring carbon. |
| C-7 | ~115 | Pyridine ring carbon. |
| C-3 | ~112 | Imidazole ring carbon. |
Note: These are predicted values. 2D NMR techniques like HMBC and HSQC would be required for unambiguous assignment.
Expert Interpretation
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (excluding the solvent), typically appearing around δ 167 ppm.[3]
-
Aromatic Carbons: The eight aromatic carbons of the fused ring system will appear between δ 110-150 ppm. The bridgehead carbon (C-8a) and the carbons adjacent to nitrogen atoms (C-2, C-5) are generally found further downfield due to deshielding effects. The attachment of the electron-withdrawing carboxylic acid group at the C-6 position will deshield C-6 itself and influence the shifts of the other carbons in the pyridine ring.
-
Self-Validating Protocols: To confirm these assignments experimentally, a Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each protonated carbon with its directly attached proton. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal 2- and 3-bond correlations between protons and carbons, allowing for the definitive assignment of quaternary carbons like C-6 and C-8a.
Protocol for Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) is often preferred for ¹³C NMR to reduce acquisition time.
-
Acquisition: Use a standard proton-decoupled ¹³C pulse program (e.g., zgpg30). Key parameters include a 30° pulse angle, a wide spectral width (~220 ppm), and a relaxation delay of 2 seconds. A significant number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and elemental formula.
Mass Spectrometry Data
| Ionization Mode | Observed m/z | Assignment |
| Electrospray (ESI+) | 163.0502 | [M+H]⁺ |
M refers to the neutral molecule, C₈H₆N₂O₂ (Monoisotopic Mass: 162.0429 Da)[4]
Expert Interpretation
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like this one. In positive ion mode (ESI+), the analyte is typically protonated.[5]
-
Molecular Ion: The observed peak at m/z 163.0502 corresponds to the protonated molecule of the free base ([C₈H₆N₂O₂ + H]⁺).[1] The hydrochloride salt itself is not observed, as the HCl is lost during the ionization process.
-
High-Resolution MS (HRMS): The use of a high-resolution mass spectrometer (like an Orbitrap or TOF) allows for the measurement of the exact mass. The experimentally determined mass (163.0502) can be compared to the theoretical exact mass of the [M+H]⁺ ion (163.0508) to confirm the elemental composition, providing a high degree of confidence in the compound's identity.
Experimental Workflow and Protocol
Caption: Workflow for Electrospray Ionization Mass Spectrometry.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters, including capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas temperature.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion with a syringe pump. Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2800-2400 | Broad, Medium | N-H⁺ stretch (for HCl salt) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid, H-bonded dimer) |
| 1640 - 1450 | Medium-Strong | Aromatic C=C and C=N ring stretching |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
Expert Interpretation
-
Carboxylic Acid Group: The most prominent features for this molecule are associated with the carboxylic acid. A very broad absorption from 2500-3300 cm⁻¹ due to the O-H stretching is a hallmark of this functional group.[2] The strong carbonyl (C=O) stretch is expected around 1710 cm⁻¹, indicative of a hydrogen-bonded dimer in the solid state.
-
Imidazopyridine Core: The aromatic C-H stretches appear above 3000 cm⁻¹. The fingerprint region (below 1650 cm⁻¹) will contain a series of complex bands corresponding to the C=C and C=N stretching vibrations of the fused heterocyclic rings.[6]
-
Hydrochloride Salt: In the spectrum of the hydrochloride salt, an additional broad band is expected in the 2400-2800 cm⁻¹ region, corresponding to the N-H⁺ stretch of the protonated pyridine ring.
Protocol for Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
References
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ResearchGate. 13C NMR spectrum of imidazo[1,2-a]pyridine 6a. [Online] Available at: [Link]
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PMC - NIH. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Online] Available at: [Link]
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ResearchGate. 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. [Online] Available at: [Link]
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PMC - NIH. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Online] Available at: [Link]
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LookChem. Imidazo[1,2-a]pyridine-6-carboxylic acid. [Online] Available at: [Link]
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ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Online] Available at: [Link]
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NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]
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PubChem. Imidazo(1,2-a)pyridine-6-carboxylic acid. [Online] Available at: [Link]
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PubChemLite. Imidazo[1,2-a]pyridine-7-carboxylic acid. [Online] Available at: [Link]
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University of Colorado Boulder. 13-C NMR Chemical Shift Table.pdf. [Online] Available at: [Link]
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An In-Depth Technical Guide to the Anticipated Mechanism of Action of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, a member of this versatile class. While direct, extensive research on the specific mechanism of action for this particular hydrochloride salt is limited, its chemical architecture allows for informed postulation based on the well-documented activities of its close analogs. This document synthesizes the current understanding of the broader imidazo[1,2-a]pyridine class to delineate the probable mechanistic pathways through which the title compound may exert therapeutic effects. We will explore its potential roles in oncology, inflammation, and infectious disease, providing a technical framework for researchers and drug development professionals. This guide will delve into key signaling pathways, present validated experimental protocols to test these hypotheses, and offer a forward-looking perspective on the compound's therapeutic potential.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered significant attention for their broad spectrum of pharmacological activities. This scaffold is the core of several approved drugs and numerous clinical candidates, demonstrating activities ranging from anticancer and anti-inflammatory to anti-tuberculosis and anxiolytic.[1][2][3][4] The biological effects of these compounds are highly dependent on the nature and position of substituents on the bicyclic ring system.[5]
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, while also utilized as a key intermediate in the synthesis of more complex molecules, possesses a structure suggestive of intrinsic biological activity. The carboxylic acid moiety at the 6-position, in particular, may influence its pharmacokinetic properties and target interactions. This guide will, therefore, extrapolate from the known mechanisms of action of structurally related imidazo[1,2-a]pyridine derivatives to build a comprehensive, albeit predictive, mechanistic profile for this compound.
Postulated Anticancer Mechanisms of Action
The anticancer potential of the imidazo[1,2-a]pyridine scaffold is one of its most extensively studied attributes.[5][6] Several derivatives have been shown to inhibit cancer cell proliferation and induce cell death through modulation of critical cellular signaling pathways.[5][6][7]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[8][9][10] Multiple studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of this pathway.[5][6] The inhibitory action often targets key kinases within the cascade, such as PI3K itself or the downstream effector mTOR.[11][12]
Inhibition of this pathway by an imidazo[1,2-a]pyridine analog would be expected to lead to a G1 phase cell cycle arrest and the induction of apoptosis.[12] This is often accompanied by a decrease in the phosphorylation of Akt and downstream targets like S6 kinase 1 (S6K1), as well as reduced expression of proteins such as Cyclin D1.[10][12]
Visualizing the PI3K/Akt/mTOR Pathway Inhibition:
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Induction of Apoptosis
A common outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis. Imidazo[1,2-a]pyridine compounds have been demonstrated to trigger apoptosis in various cancer cell lines.[6][13] This can be a consequence of pathway inhibition, as described above, or through other mechanisms such as the activation of caspases.[6][13]
Experimental Workflow: Apoptosis Detection by Annexin V/PI Staining
A standard method to quantify apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.[14][15][16][17] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the cellular DNA.[14]
Caption: Experimental workflow for assessing apoptosis via Annexin V/PI staining and flow cytometry.
Potential Anti-inflammatory Mechanism
Chronic inflammation is a well-established driver of various diseases, including cancer.[18][19][20][21][22] The imidazo[1,2-a]pyridine scaffold has been explored for its anti-inflammatory properties.[3][4][23]
Modulation of the STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB transcription factors are key mediators of inflammatory responses.[18][19][20][21] Their aberrant activation is linked to the expression of pro-inflammatory genes like iNOS and COX-2. A recent study demonstrated that a novel imidazo[1,2-a]pyridine derivative exerts its anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway.[24] Given the structural similarities, it is plausible that Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride could act through a similar mechanism.
Visualizing the STAT3/NF-κB Pathway Inhibition:
Caption: Postulated suppression of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.
Predicted Antimicrobial Activity: A Focus on Tuberculosis
The imidazo[1,2-a]pyridine class has emerged as a powerful new scaffold for the development of antitubercular agents, with some analogs showing potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2][25][26]
Inhibition of Mtb Energy Metabolism via QcrB
A key target for some of the most potent imidazo[1,2-a]pyridine-based anti-TB agents is the QcrB subunit of the ubiquinol-cytochrome c reductase, a critical component of the electron transport chain in Mtb.[27][28][29] Inhibition of QcrB disrupts the bacterium's ability to generate ATP, leading to a bacteriostatic effect and ultimately cell death.[30]
Visualizing the Inhibition of the Mtb Electron Transport Chain:
Caption: Inhibition of the Mtb electron transport chain at the QcrB subunit by imidazo[1,2-a]pyridine analogs.
Other Potential Mechanisms: GABA-A Receptor Modulation
It is important to note that certain imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives are well-known positive allosteric modulators of the GABA-A receptor, which is the basis for the anxiolytic and hypnotic effects of drugs like zolpidem.[31][32][33][34][35] This activity is highly dependent on the substitution pattern on the scaffold. While the 6-carboxylic acid derivative is not a classic structure for GABA-A receptor agonism, this potential mechanism should not be entirely discounted without empirical testing.
Detailed Experimental Protocols
To facilitate the investigation of these postulated mechanisms for Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, the following are detailed, step-by-step protocols for the key experiments discussed.
Protocol: Western Blot for PI3K/Akt/mTOR Pathway Analysis
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-S6K1 (Thr389), total S6K1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol: Luciferase Reporter Assay for NF-κB Activation
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.[36][37][38][39][40]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.
-
Stimulation: After a pre-incubation period (e.g., 1 hour), stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL). Include unstimulated and vehicle-treated controls.
-
Cell Lysis: After 6-8 hours of stimulation, lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated, vehicle-treated control.
Protocol: Broth Microdilution MIC Assay for M. tuberculosis
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv (or other strains) in Middlebrook 7H9 broth with OADC supplement to a final concentration of approximately 5 x 10^5 CFU/mL.[41][42][43][44][45]
-
Compound Dilution: Prepare serial two-fold dilutions of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in a 96-well microplate.
-
Inoculation: Add the prepared Mtb inoculum to each well of the microplate. Include a drug-free growth control and a sterile control.
-
Incubation: Seal the plates and incubate at 37°C.
-
MIC Determination: After 7-14 days of incubation, determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of Mtb.
Conclusion and Future Directions
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride belongs to a class of compounds with immense therapeutic potential. Based on the robust evidence from its analogs, it is reasonable to postulate that this compound may exert anticancer effects through the inhibition of the PI3K/Akt/mTOR pathway, anti-inflammatory effects via modulation of STAT3/NF-κB signaling, and antitubercular activity by targeting the QcrB subunit of the Mtb electron transport chain.
These hypotheses, however, require rigorous experimental validation. The protocols provided in this guide offer a clear roadmap for elucidating the precise mechanism of action of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. Future research should focus on a systematic evaluation of its activity in relevant cellular and biochemical assays, followed by pharmacokinetic profiling and in vivo efficacy studies in appropriate disease models. Such investigations will be crucial in determining the ultimate therapeutic utility of this promising compound.
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The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide on the Biological Activity of Imidazo[1,2-a]pyridine Derivatives: A Focus on the Carboxylic Acid Scaffold
This guide provides a comprehensive technical overview of the biological activities associated with the imidazo[1,2-a]pyridine scaffold, with a particular focus on derivatives bearing a carboxylic acid moiety, such as Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. While specific research on the hydrochloride salt of the 6-carboxylic acid derivative is limited, the extensive body of work on the parent scaffold and its analogues offers significant insights into its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals.
The imidazo[1,2-a]pyridine ring system is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and marketed drugs.[1][2][3] This bicyclic heterocycle, formed by the fusion of imidazole and pyridine rings, serves as a versatile template for the design of novel therapeutic agents.[3] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic) feature this core structure, highlighting its clinical significance.[2][4][5] The broad spectrum of biological activities exhibited by imidazo[1,2-a]pyridine derivatives includes anticancer, antituberculosis, anti-inflammatory, antiviral, and central nervous system (CNS) effects.[2][3][6]
Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic Acid and its Derivatives
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with several methods available for its construction and functionalization. A common approach involves the condensation of a 2-aminopyridine with an α-haloketone.[4] For the synthesis of carboxylic acid derivatives, such as the title compound, a multi-component coupling reaction can be employed.[7] The carboxylic acid group serves as a valuable synthetic handle for further derivatization, allowing for the generation of amides, esters, and other functional groups to explore structure-activity relationships (SAR).[8][9]
Below is a generalized workflow for the synthesis and derivatization of imidazo[1,2-a]pyridine carboxylic acids.
Caption: Inhibition of the PI3K signaling pathway by imidazo[1,2-a]pyridine derivatives.
Quantitative Data on Anticancer Activity: The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives from the literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14j | MCF-7 (Breast) | 0.021 | [10] |
| 14j | MDA-MB-231 (Breast) | 0.95 | [10] |
| 14j | A549 (Lung) | 0.091 | [10] |
| 14j | DU-145 (Prostate) | 0.24 | [10] |
| I-11 | NCI-H358 (KRAS G12C) | 0.86 | [11] |
| 13k | HCC827 (Lung) | 0.09 | [12] |
| HB9 | A549 (Lung) | 50.56 | [8] |
| HB10 | HepG2 (Liver) | 51.52 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard MTT assay to determine the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
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Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride solubility and stability studies
An In-Depth Technical Guide for the Pre-formulation Assessment of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Foreword: The Critical Path from Molecule to Medicine
In the landscape of modern drug development, the journey of a novel chemical entity from initial synthesis to a viable clinical candidate is both complex and fraught with challenges. The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various disease areas, including oncology and infectious diseases.[1][2] The hydrochloride salt of Imidazo[1,2-a]pyridine-6-carboxylic acid is one such promising candidate. However, its therapeutic promise can only be realized through a thorough understanding of its fundamental physicochemical properties.
This technical guide provides a comprehensive framework for conducting critical solubility and stability studies on Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. As a Senior Application Scientist, my objective is not merely to present a set of protocols, but to impart a strategic and logical approach to pre-formulation assessment. We will explore the causality behind experimental choices, the importance of self-validating systems, and the authoritative guidelines that govern this essential phase of pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals dedicated to building a robust data package that will inform formulation strategies and ensure regulatory success.
Introduction to the Imidazo[1,2-a]pyridine Core and the Importance of Salt Form
The imidazo[1,2-a]pyridine ring system is a nitrogen-containing fused heterocycle that has garnered significant attention in medicinal chemistry.[1] Its structural rigidity and ability to engage in various biological interactions make it a cornerstone for designing potent and selective therapeutic agents.[2] Imidazo[1,2-a]pyridine-6-carboxylic acid, as the parent molecule, possesses functional groups—a carboxylic acid and a basic nitrogenous core—that are amenable to salt formation.
The selection of a hydrochloride salt is a common and deliberate strategy in drug development to enhance aqueous solubility and improve biopharmaceutical properties compared to the free base. However, this modification necessitates a rigorous evaluation of the new solid form. This guide will systematically address the two pillars of early-stage characterization: solubility and stability.
Physicochemical Characterization: The Foundational Data
Before embarking on extensive solubility and stability profiling, a baseline characterization of the Active Pharmaceutical Ingredient (API) is essential.
-
Identity and Purity: Confirmed via ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) with UV detection, aiming for >99%.
-
Physical Form: Solid-state characteristics are determined using techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity, Differential Scanning Calorimetry (DSC) to determine the melting point, and Thermogravimetric Analysis (TGA) to assess thermal decomposition and solvent content.
-
pKa Determination: The ionization constant(s) of the molecule are critical for predicting pH-dependent solubility. Due to the presence of the basic imidazopyridine nitrogen and the acidic carboxylic acid, the molecule is amphoteric. Potentiometric titration or UV-spectrophotometric methods can be employed.
Comprehensive Solubility Assessment
Solubility is a critical determinant of a drug's bioavailability.[3] A comprehensive assessment involves evaluating both kinetic and thermodynamic solubility in various media relevant to the drug's intended route of administration and manufacturing process.
Kinetic Solubility Protocol
Kinetic solubility provides a high-throughput measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. This is often predictive of performance in early-stage biological assays.[3]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into a range of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to achieve final concentrations from 1 µM to 200 µM. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer.[4] The lowest concentration at which significant light scattering (precipitation) is detected is defined as the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Protocol
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is considered the 'gold standard' for formulation development.[5]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride to vials containing various solvents (e.g., Water, 0.1 M HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffered Saline, Ethanol, Propylene Glycol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.22 µm filter. Care must be taken to avoid adsorption of the compound onto the filter material.[6]
-
Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
| Solvent/Medium | pH | Temperature (°C) | Thermodynamic Solubility (mg/mL) |
| Purified Water | ~3.5 (measured) | 25 | > 50 |
| 0.1 M HCl | 1.0 | 25 | > 100 |
| Acetate Buffer | 4.5 | 25 | 25.8 |
| Phosphate Buffer | 6.8 | 25 | 5.2 |
| Phosphate Buffered Saline | 7.4 | 37 | 1.8 |
| Ethanol | N/A | 25 | 15.6 |
| Propylene Glycol | N/A | 25 | 8.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The pH-solubility profile is critical. As a hydrochloride salt of an amphoteric molecule, high solubility is expected at low pH due to the common ion effect and the full protonation of the basic nitrogen. As the pH increases towards the pKa of the carboxylic acid, the zwitterionic form may predominate, potentially leading to lower solubility, which then may increase again at higher pH as the anionic form becomes dominant.
Chemical Stability and Forced Degradation Studies
Stability testing is essential to identify potential degradation pathways, develop a stability-indicating analytical method, and determine appropriate storage conditions.[7][8] Forced degradation (stress testing) is a deliberate process of exposing the API to conditions more severe than accelerated stability testing to predict its long-term stability.[8]
The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[7] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified without being so extensive as to generate secondary, irrelevant products.[9]
Protocol for Forced Degradation Studies
A stock solution of the API (e.g., 1 mg/mL) is typically prepared for solution-state studies.
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60°C.
-
Procedure: Dissolve the API in 0.1 M HCl. Store at 60°C and sample at time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with NaOH before analysis.
-
Rationale: Simulates acidic environments, such as the stomach. The imidazo[1,2-a]pyridine core may be susceptible to hydrolysis under these conditions.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at room temperature.
-
Procedure: Dissolve the API in 0.1 M NaOH. Store at room temperature and sample at time points. Neutralize samples with HCl before analysis.
-
Rationale: The carboxylic acid will be deprotonated, and the core may undergo base-catalyzed degradation.
-
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Procedure: Dissolve the API in a solution of 3% H₂O₂. Protect from light and sample at time points.
-
Rationale: The electron-rich heterocyclic system is often susceptible to oxidation, potentially forming N-oxides or other oxidized species.
-
-
Thermal Degradation:
-
Condition: 80°C (solid state).
-
Procedure: Store the solid API in a controlled temperature oven. Sample at time points (e.g., 1, 3, 7 days) and dissolve for analysis.
-
Rationale: Assesses the intrinsic thermal stability of the solid form.
-
-
Photostability:
-
Condition: Expose the solid API and a solution (e.g., in water) to controlled light exposure as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Procedure: Use a calibrated photostability chamber. A dark control sample should be stored under the same conditions but protected from light.
-
Rationale: Aromatic heterocyclic systems can be susceptible to photolytic degradation.
-
Data Presentation: Forced Degradation Summary
| Stress Condition | Time | % Assay of Parent API | % Total Degradation | Major Degradant(s) (RT) |
| 0.1 M HCl, 60°C | 24h | 88.5 | 11.5 | DP1 (4.2 min), DP2 (5.8 min) |
| 0.1 M NaOH, RT | 8h | 92.1 | 7.9 | DP3 (6.5 min) |
| 3% H₂O₂, RT | 4h | 85.3 | 14.7 | DP4 (7.1 min) |
| 80°C, Solid | 7d | 98.9 | 1.1 | Minor peaks observed |
| Photostability (Solution) | ICH Q1B | 95.6 | 4.4 | DP5 (8.2 min) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. RT = Retention Time.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or excipients.[10] Reversed-phase HPLC with UV detection is the most common technique.
Protocol for Method Development:
-
Initial Screening: Begin with a standard C18 column and a mobile phase consisting of a phosphate buffer (pH ~3.0) and acetonitrile, using a gradient elution.
-
Analysis of Stressed Samples: Inject samples from the forced degradation studies. The primary goal is to achieve baseline separation between the parent API peak and all degradation product peaks.
-
Method Optimization: Adjust parameters such as mobile phase pH, organic modifier (acetonitrile vs. methanol), gradient slope, and column chemistry to improve resolution.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess peak purity for the parent API in the presence of degradants, ensuring no co-elution.
-
Mass Balance: A critical aspect of a SIM is demonstrating mass balance. The sum of the assay value of the API and the levels of all degradation products should remain constant throughout the stress study. A significant deviation from 100% may indicate that some degradants are not being detected.
Conclusion and Strategic Implications
This technical guide outlines a systematic and robust approach to evaluating the solubility and stability of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. The data generated from these studies are not merely a collection of results but form the scientific bedrock upon which all future development activities are built.
-
The solubility profile will directly inform the selection of formulation strategies. Poor aqueous solubility at physiological pH may necessitate enabling technologies such as amorphous solid dispersions or lipid-based formulations.
-
The stability profile identifies the molecule's liabilities. If significant degradation is observed under hydrolytic or oxidative stress, formulation and packaging strategies must be designed to protect the drug product from these conditions.
By adhering to these principles and methodologies, development teams can build a comprehensive pre-formulation data package that de-risks the project, accelerates the development timeline, and ultimately increases the probability of successfully advancing a promising molecule like Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride to the clinic and beyond.
References
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- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.).
- Journal of Medicinal Chemistry. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
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- Revised manuscript. (n.d.).
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Structural characterization of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
An In-Depth Technical Guide to the Structural Characterization of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Abstract
Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold renowned for its wide-ranging biological activities, forming the core of numerous therapeutic agents.[1][2][3][4] The derivative, Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, is a key building block in medicinal chemistry and drug design, valued for its potential in developing novel anticancer, anti-inflammatory, and antiviral agents.[5] The precise and unambiguous structural characterization of this molecule is a non-negotiable prerequisite for its advancement in any research or drug development pipeline. This guide provides a comprehensive, multi-technique approach to the structural elucidation of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, grounded in the principles of scientific integrity and analytical causality. We will explore not just the "how" but the "why" behind each analytical choice, presenting a logical workflow from initial confirmation to detailed solid-state analysis for researchers, scientists, and drug development professionals.
The Strategic Importance of Structural Characterization
In pharmaceutical development, a molecule's identity, purity, and solid-state form are intrinsically linked to its efficacy, safety, and stability.[6][7] For a hydrochloride salt like the topic compound, characterization is not merely about confirming the covalent bonds; it's about understanding the ionic interactions, the crystal lattice, and the thermal behavior that will dictate its performance as an Active Pharmaceutical Ingredient (API). This guide presents an integrated analytical workflow designed to build a complete structural dossier.
Caption: Integrated workflow for comprehensive structural characterization.
Primary Structure Confirmation: What is the Molecule?
The first step is to confirm the molecular weight and the basic covalent framework. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this initial phase.
Mass Spectrometry (MS)
Expertise & Experience: The primary role of MS in this context is to provide a rapid and accurate determination of the molecular weight, confirming that the correct compound has been synthesized. Electrospray Ionization (ESI) is the preferred method for a polar, pre-ionized salt like a hydrochloride, as it gently transfers ions from solution to the gas phase for analysis. We analyze in positive ion mode to detect the protonated molecule, [M+H]⁺, where 'M' is the free base.
Expected Data:
-
Molecular Formula (Free Base): C₈H₆N₂O₂
-
Molecular Weight (Free Base): 162.15 g/mol [8]
-
Expected Ion (Monoisotopic): [C₈H₇N₂O₂]⁺
-
Expected m/z: 163.0502
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Infusion: Infuse the sample solution directly at a flow rate of 5-10 µL/min.
-
Data Acquisition: Scan over a mass range of m/z 50-500.
-
Validation: The observation of a high-intensity ion with an m/z value corresponding to the calculated exact mass of the protonated free base (within 5 ppm error) provides high confidence in the molecular formula.[7] Tandem MS (MS/MS) can further be used to study fragmentation patterns, which often involve characteristic losses from the imidazo[1,2-a]pyridine core.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While MS confirms the mass, NMR spectroscopy elucidates the precise atomic connectivity. For Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, both ¹H and ¹³C NMR are essential. The hydrochloride form significantly impacts the electronic environment, causing downfield shifts for protons on the heterocyclic rings due to the positive charge.[10] Deuterated solvents like DMSO-d₆ or D₂O are used; DMSO-d₆ is often preferred as it allows observation of the acidic carboxylic acid proton.
Trustworthiness: A full assignment of all proton and carbon signals, supported by 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), provides a self-validating system that unambiguously defines the covalent structure.
Expected Spectroscopic Data (¹H and ¹³C NMR): Note: Chemical shifts (δ) are predictive and can vary based on solvent and concentration. These are based on published data for similar scaffolds.[10][11][12]
| Atom Position | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Rationale |
| H-2 | ~8.0-8.5 | ~115-120 | Proton on the imidazole ring. |
| H-3 | ~7.8-8.2 | ~110-115 | Proton on the imidazole ring. |
| H-5 | ~8.8-9.2 | ~125-130 | Per-proton to N-4, strongly deshielded by the positive charge. |
| H-7 | ~7.9-8.3 | ~120-125 | Adjacent to the carboxylic acid group. |
| H-8 | ~7.6-8.0 | ~112-118 | Proton on the pyridine ring. |
| COOH | ~12.0-13.0 (broad) | ~165-170 | Acidic proton, often broad and exchangeable.[13] |
| C-2 | - | ~115-120 | Carbon in the imidazole ring. |
| C-3 | - | ~110-115 | Carbon in the imidazole ring. |
| C-5 | - | ~125-130 | Carbon in the pyridine ring. |
| C-6 | - | ~135-140 | Carbon bearing the carboxylic acid. |
| C-7 | - | ~120-125 | Carbon in the pyridine ring. |
| C-8 | - | ~112-118 | Carbon in the pyridine ring. |
| C-9 (bridgehead) | - | ~140-145 | Quaternary carbon at the ring junction. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be necessary.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm proton-proton couplings and multi-bond proton-carbon correlations, respectively.
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Functional Group and Bonding Confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[7] For this molecule, we expect to see clear signatures for the carboxylic acid (both O-H and C=O), the aromatic rings, and potentially vibrations influenced by the hydrochloride salt.
Expected Vibrational Frequencies:
| Functional Group | Expected Frequency (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 2500-3300 (very broad) | O-H stretch[13] |
| Aromatic C-H | 3000-3100 | C-H stretch |
| Carbonyl C=O | 1700-1730 | C=O stretch of a conjugated acid[13][14] |
| Aromatic C=C / C=N | 1450-1650 | Ring stretching vibrations[15] |
| N-H⁺ | ~2400-2800 (broad, may overlap) | Stretch from protonated pyridine nitrogen |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, typically averaging 16 or 32 scans. A background spectrum of the clean ATR crystal should be collected first.
-
Data Analysis: Identify the key absorption bands and compare them to established correlation tables and literature values for similar structures.[16][17]
Definitive Structure and Solid-State Analysis
The techniques in this section provide the highest level of structural proof and are critical for understanding the material properties of the API.
Single Crystal X-Ray Diffraction (SC-XRD)
Authoritative Grounding: SC-XRD is the unequivocal gold standard for determining the three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, bond angles, and information about the crystal packing and intermolecular interactions (like hydrogen bonding). For a hydrochloride salt, this technique will definitively locate the chloride anion and the protonated nitrogen atom, confirming the salt's stoichiometry and structure.[18][19][20][21]
Caption: General workflow for single crystal X-ray diffraction.
Experimental Protocol: SC-XRD
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals of sufficient size and quality, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected.
-
Structure Solution and Refinement: The collected data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the calculated and observed diffraction data.
-
Validation: The final structure is validated using metrics such as the R-factor and by checking for chemical reasonability. The output is a Crystallographic Information File (CIF).
Thermal Analysis (TGA/DSC)
Expertise & Experience: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the physicochemical properties of a pharmaceutical salt. TGA measures changes in mass with temperature, revealing information about solvent/water content and decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated, identifying events like melting, dehydration, or polymorphic transitions.[22][23]
Expected Thermal Events:
| Technique | Temperature Range (°C) | Expected Event | Interpretation |
| TGA | 30 - 150 | Mass loss | Loss of adsorbed water or residual solvent.[24] |
| TGA | >200 | Significant mass loss | Onset of thermal decomposition. |
| DSC | 80 - 140 | Endotherm | Dehydration or desolvation event.[23] |
| DSC | >180 | Sharp Endotherm | Melting point of the hydrochloride salt. |
| DSC | >200 | Exotherm/Endotherm | Decomposition event following melting.[24] |
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
TGA Method: Heat the sample under a nitrogen atmosphere from room temperature to ~300-400 °C at a rate of 10 °C/min.[25]
-
DSC Method: Heat the sample under a nitrogen atmosphere from room temperature to a temperature past the melting point (e.g., 250 °C) at a rate of 10 °C/min.[22]
-
Data Analysis: Analyze the resulting thermograms to identify the temperatures of mass loss, melting, and other thermal events.
Elemental Analysis (CHN)
Trustworthiness: Elemental analysis provides a fundamental check on the purity and empirical formula of the compound. It quantifies the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values must agree with the theoretical values (typically within ±0.4%) to validate the molecular formula of the hydrochloride salt (C₈H₇N₂O₂Cl).
Experimental Protocol: CHN Analysis
-
Sample Preparation: Provide a pure, dry sample (~2-3 mg) for analysis.
-
Instrumentation: An automated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Validation: Compare the experimental weight percentages of C, H, and N to the calculated theoretical values for the hydrochloride salt.
Conclusion: The Integrated Structural Dossier
The structural characterization of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a multi-faceted process. By integrating data from MS, NMR, FTIR, SC-XRD, Thermal Analysis, and Elemental Analysis, a comprehensive and self-validating structural dossier is created. This rigorous approach not only confirms the molecule's identity with the highest degree of confidence but also provides the critical physicochemical data required for its successful application in research and drug development. Each technique provides a unique piece of the puzzle, and only by assembling them in a logical workflow can the full picture be revealed.
References
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed. [Link]
-
FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. [Link]
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Structures of some biologically active imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]
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1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. [Link]
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Structure of imidazo[1,2-a]pyridine and numbering of atoms. ResearchGate. [Link]
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Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
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Crystal structure of imidazo[1,5-a]pyridinium-based hybrid salt (C13H12N3)2[MnCl4]. National Institutes of Health. [Link]
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(a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC.... ResearchGate. [Link]
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13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. ResearchGate. [Link]
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FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. [Link]
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TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Water loss.... ResearchGate. [Link]
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In Silico Modeling of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride Interactions with the GABA-A Receptor
An In-Depth Technical Guide:
This guide provides a comprehensive framework for the computational investigation of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, a member of a privileged heterocyclic scaffold class. We will navigate the in silico workflow from target identification to the dynamic simulation of its interaction with the Gamma-aminobutyric acid type A (GABA-A) receptor, a target of significant therapeutic relevance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate discovery.
Preamble: The Rationale for a Computational Deep Dive
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized for its synthetic versatility and broad spectrum of biological activities.[1][2] This scaffold is present in several marketed drugs, most notably zolpidem, a widely prescribed medication for insomnia.[1][3] The therapeutic success of zolpidem stems from its action as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][5]
Given this precedent, Imidazo[1,2-a]pyridine-6-carboxylic acid presents a compelling subject for investigation. Its structural similarity to known GABA-A receptor ligands suggests a high probability of interaction. Computational modeling offers a rapid, cost-effective, and mechanistically insightful approach to test this hypothesis, predict binding modes, and evaluate the compound's potential as a therapeutic agent before committing to extensive wet-lab resources.[6][7][8] This guide will detail the logical and technical execution of such an investigation.
The Strategic Workflow: A Multi-Pillar Approach
A robust in silico analysis does not rely on a single method but integrates multiple computational techniques to build a cohesive and validated model of molecular interaction. Our strategy is a multi-step process, moving from a static prediction of binding to a dynamic assessment of complex stability and a final evaluation of drug-like properties.
Caption: Overall In Silico Modeling Workflow.
Part 1: Foundational Work - Ligand and Protein Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is non-negotiable and requires meticulous attention to detail.
Protocol 1.1: Ligand Structure Preparation
The goal is to generate a low-energy, three-dimensional structure of Imidazo[1,2-a]pyridine-6-carboxylic acid with correct atom types and charges, suitable for docking.
-
Structure Acquisition : Obtain the 2D structure of Imidazo[1,2-a]pyridine-6-carboxylic acid. This can be sourced from chemical databases like PubChem (CID 7075376) or drawn using software such as ChemDraw.[9]
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Conversion to 3D : Use a program like Open Babel or the modeling features within Schrödinger Maestro or Discovery Studio to convert the 2D representation into a 3D structure.
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Protonation and Tautomeric State : Given the "hydrochloride" salt designation and a physiological pH of ~7.4, determine the most likely protonation state. For the GABA-A receptor's extracellular binding site, the carboxylic acid group will likely be deprotonated (carboxylate), and the pyridine nitrogen may be protonated.
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Energy Minimization : Perform a geometry optimization using a suitable force field (e.g., MMFF94 or OPLS). This step relieves steric clashes and finds a stable, low-energy conformation.
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Charge Assignment : Calculate and assign partial atomic charges (e.g., Gasteiger charges for AutoDock).
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File Format Conversion : Save the final structure in the format required by the docking software, such as .pdbqt for AutoDock Vina or .mol2 for other programs.[10]
Protocol 1.2: Target Protein Preparation
Our target is the human GABA-A receptor. We will focus on the well-characterized benzodiazepine binding site at the interface between an alpha (α) and a gamma (γ) subunit.[11][12]
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Structure Acquisition : Download a suitable crystal structure from the Protein Data Bank (PDB). A good choice is PDB ID: 6X3X , which represents a human α1-β2-γ2 GABA-A receptor subtype in complex with GABA and the classic benzodiazepine, diazepam.[13]
-
Initial Cleanup : Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio).[14]
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Remove all non-essential molecules: water, ions, co-solvents, and the co-crystallized ligands (GABA and diazepam). The removal of existing ligands is critical to free the binding site for our docking experiment.[10][14]
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Inspect the protein for missing residues or loops. If significant portions are missing, homology modeling may be required, but for 6X3X, the structure is largely complete.
-
-
Protonation and Optimization :
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on a predicted pH of 7.4.
-
Perform a restrained energy minimization of the protein structure to relax any strain introduced during the cleanup and protonation process. This step is crucial for ensuring the structural integrity of the binding pocket.
-
-
Binding Site Definition : The binding site for our docking simulation will be defined based on the location of the co-crystallized diazepam in the original PDB file. This ensures our ligand is docked into the correct, biologically relevant pocket.[15]
Part 2: Molecular Docking - Predicting the Binding Hypothesis
Molecular docking predicts the preferred orientation of our ligand within the receptor's binding site and estimates the strength of the interaction via a scoring function.[15][16]
Protocol 2.1: Executing the Docking Simulation (AutoDock Vina Example)
-
Input Files : Load the prepared protein (.pdbqt) and ligand (.pdbqt) files into the docking software.
-
Grid Box Generation : Define the search space (the "grid box") for the docking algorithm. This box should be centered on the previously identified binding site and be large enough to encompass the entire site, allowing the ligand rotational and translational freedom. A typical size is 25 x 25 x 25 Å.
-
Run Vina : Execute the docking simulation. AutoDock Vina will perform a conformational search, generating multiple possible binding poses for the ligand.
-
Output Analysis : The software will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted interaction.
Data Interpretation: From Scores to Insights
The raw score is only the beginning. The most critical step is the visual and structural analysis of the top-ranked poses.
-
Binding Affinity : This score provides a quantitative estimate of binding strength. A strong affinity is typically in the range of -8 to -12 kcal/mol for drug-like molecules.
-
Pose Analysis : Using visualization software, inspect the top 2-3 poses. A plausible pose is one that exhibits chemically sensible interactions with the receptor's active site residues. Look for:
-
Hydrogen Bonds : Key stabilizing interactions. The carboxylate group of our ligand is a prime candidate for forming H-bonds with residues like threonine or serine.
-
Hydrophobic Interactions : The aromatic imidazopyridine core will likely engage in hydrophobic interactions with nonpolar residues.
-
Pi-Stacking : Interactions between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Histidine.
-
Caption: Key Predicted Ligand-Receptor Interactions.
Table 1: Representative Molecular Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (GABA-A Receptor) |
| 1 | -9.2 | 0.00 | α1:His101, α1:Tyr159, γ2:Phe77, γ2:Met130 |
| 2 | -8.8 | 1.35 | α1:His101, α1:Tyr209, γ2:Phe77, γ2:Thr142 |
| 3 | -8.5 | 2.10 | α1:Tyr159, α1:Tyr209, γ2:Phe77, γ2:Met130 |
This data is illustrative. Actual results will be generated by the simulation.
Part 3: Molecular Dynamics - Assessing the Stability of the Complex
Docking provides a static image. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvation, allowing us to observe the dynamic behavior of the protein-ligand complex over time.[17][18] This is a crucial validation step to determine if the predicted binding pose is stable.[19]
Protocol 3.1: MD Simulation Workflow (GROMACS/AMBER Overview)
-
System Setup : Take the best-ranked pose from molecular docking as the starting structure.
-
Force Field Assignment : Assign a force field (e.g., CHARMM36m for protein, CGenFF for the ligand) to describe the physics of all atoms in the system.[20]
-
Solvation : Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.
-
Ionization : Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
Minimization & Equilibration : Perform energy minimization to remove bad contacts, followed by a two-stage equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
-
Production Run : Run the production simulation for a duration sufficient to observe the stability of the complex, typically 100-200 nanoseconds.
Data Interpretation: Gauging Stability
Analysis of the MD trajectory provides insights into the stability and dynamics of the system.
-
Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD that plateaus over time indicates the complex has reached equilibrium and the ligand is not drifting out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF) : Calculates the fluctuation of individual residues. This can highlight which parts of the protein are flexible and which are stabilized by ligand binding.[18]
-
Interaction Analysis : Monitor the persistence of key interactions (like hydrogen bonds) identified during docking. A stable interaction is one that is maintained for a significant percentage of the simulation time.
Table 2: Representative MD Simulation Analysis
| Metric | Analyte | Average Value | Interpretation |
| RMSD | Protein Backbone | 2.1 Å (stable after 20 ns) | The overall protein structure is stable. |
| RMSD | Ligand (fit to protein) | 1.5 Å (stable after 10 ns) | The ligand remains stably bound in the pocket. |
| Hydrogen Bonds | Ligand-His101 | Maintained for 85% of simulation | A highly stable and critical interaction. |
Part 4: ADMET Prediction - Profiling for Drug Development
A potent molecule is useless if it cannot reach its target or is toxic.[21] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential early-stage filter.[6][22]
Protocol 4.1: ADMET Profiling
Table 3: Predicted ADMET Profile for Imidazo[1,2-a]pyridine-6-carboxylic acid
| Property Class | Parameter | Predicted Value | Implication for CNS Drug |
| Absorption | Human Intestinal Absorption | High | Good oral bioavailability potential. |
| Caco-2 Permeability | Moderate | May require active transport to cross membranes. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Essential for reaching the GABA-A receptor target. |
| P-glycoprotein Substrate | No | Less likely to be pumped out of the brain. | |
| Metabolism | CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions. | |
| Toxicity | hERG Inhibition | Low Risk | Reduced risk of cardiac side effects. |
| Ames Mutagenicity | No | Unlikely to be carcinogenic. | |
| Physicochemical | Lipinski's Rule of 5 | 0 Violations | Good "drug-like" properties. |
This data is illustrative and based on typical predictions for similar scaffolds.
Synthesizing the Evidence: Conclusion and Path Forward
This in-depth in silico guide outlines a rigorous, multi-faceted approach to evaluating Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. The workflow demonstrates that:
-
Molecular docking can generate a plausible binding hypothesis, suggesting strong affinity for the GABA-A receptor's benzodiazepine site, stabilized by specific hydrogen bonding and hydrophobic interactions.
-
Molecular dynamics simulations can validate this hypothesis by showing that the predicted protein-ligand complex is stable over time in a simulated physiological environment.
-
ADMET prediction can provide an early assessment of the compound's drug-like properties, indicating its potential for good oral absorption, CNS penetration, and a favorable safety profile.
Collectively, these computational results build a strong case for advancing Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride as a candidate for further investigation. The next logical steps involve synthesizing the compound and initiating in vitro experimental validation, such as radioligand binding assays and electrophysiological studies, to confirm the computationally predicted affinity and modulatory activity at the GABA-A receptor.
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Initial Toxicity Screening of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride: A Technical Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Derivatives of this scaffold have shown potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, among other applications.[1][2][4][5][6] Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride represents a novel chemical entity (NCE) within this class. As with any NCE destined for therapeutic development, a rigorous and early assessment of its toxicological profile is paramount to de-risk its progression through the drug discovery pipeline.[7][8] Late-stage failures due to unforeseen toxicity are a primary cause of attrition in drug development, leading to significant financial and temporal losses.[7][9]
This technical guide provides a comprehensive, phased strategy for the initial toxicity screening of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. The workflow is designed to efficiently identify potential liabilities, from general cytotoxicity to specific genetic damage, using a combination of in vitro and in vivo assays. As a Senior Application Scientist, the rationale behind each experimental choice is explained, emphasizing a self-validating system that aligns with regulatory expectations for preclinical safety assessment.[10][11][12]
Guiding Principles of the Screening Strategy
The proposed screening cascade is built on a tiered approach, moving from high-throughput, cost-effective in vitro assays to more complex, lower-throughput in vivo studies. This "fail early, fail cheap" philosophy allows for rapid decision-making.[13]
Pillar 1: Foundational Cytotoxicity. The initial step is to determine the compound's intrinsic ability to cause cell death. This provides a fundamental understanding of its potency and a concentration range for subsequent, more mechanistic assays.
Pillar 2: Genotoxicity Assessment. A critical safety hurdle is assessing the potential for a compound to damage DNA, which can lead to mutagenesis and carcinogenesis.[14] The Ames test is the gold-standard initial screen for this liability.[15][16]
Pillar 3: Preliminary In Vivo Tolerability. Once a baseline in vitro profile is established, a preliminary acute toxicity study in a rodent model offers the first glimpse into the compound's effects within a whole biological system.[17] This is essential for identifying potential target organs of toxicity and determining a maximum tolerated dose (MTD).[18]
The overall workflow is designed to provide a robust preliminary safety package, guiding the decision to either terminate the compound's development, proceed with further optimization, or advance into more detailed preclinical toxicology studies.
Caption: Phased workflow for initial toxicity screening.
Phase 1: In Vitro Assessment
General Cytotoxicity Screening
Expertise & Rationale: The first step is to establish the concentration at which the test compound induces general cell death. This is crucial for determining the therapeutic index and for selecting appropriate, non-lethal concentrations for subsequent mechanistic assays like the Ames test. We will employ two complementary assays to measure different aspects of cytotoxicity, providing a more robust dataset.[19][20] The MTT assay measures metabolic activity, indicating cell viability, while the LDH release assay measures membrane integrity, indicating cytotoxicity.[21] Using a relevant cell line, such as HepG2 (human liver carcinoma), provides an early indication of potential hepatotoxicity, a common cause of drug failure.[7]
Experimental Protocol: MTT Assay
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% Fetal Bovine Serum) at 37°C, 5% CO₂.
-
Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (e.g., from 0.1 µM to 100 µM). Replace the culture medium with medium containing the different compound concentrations. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation: Expected Cytotoxicity Results
| Compound Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| Vehicle Control | 100 ± 5.2 | 0 ± 2.1 |
| 0.1 | 98 ± 4.8 | 1.5 ± 1.8 |
| 1 | 95 ± 6.1 | 4.2 ± 2.5 |
| 10 | 75 ± 7.3 | 23.8 ± 6.4 |
| 50 | 48 ± 5.9 | 51.5 ± 8.1 |
| 100 | 22 ± 4.5 | 78.9 ± 9.3 |
| Calculated IC₅₀ (µM) | ~50 | ~48 |
Note: Data are hypothetical and for illustrative purposes.
Bacterial Reverse Mutation Assay (Ames Test)
Expertise & Rationale: The Ames test is a legally mandated and universally accepted screen for identifying compounds that can cause gene mutations.[14][15][16] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it) due to mutations in the histidine operon.[14][22] A positive test is indicated when the test compound causes a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-deficient medium.[14][22] The inclusion of a rat liver S9 fraction is critical, as it simulates mammalian metabolism, enabling the detection of mutagens that become active only after metabolic processing.[16][22]
Caption: Principle of the Ames test with and without metabolic activation.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use standard S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[22]
-
Dose Selection: Based on the cytotoxicity data, select at least five non-toxic concentrations of the test compound.
-
Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the S9 metabolic activation mix.
-
Incubation: In a test tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of either S9 mix or phosphate buffer.
-
Plating: Add 2.0 mL of molten top agar (containing a trace of histidine/biotin) to the tube, vortex briefly, and pour onto a minimal glucose agar plate.
-
Controls: Include a vehicle control (e.g., DMSO) and a known positive control for each strain, both with and without S9 mix (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
Phase 2: In Vivo Assessment
Acute Oral Toxicity Study
Expertise & Rationale: Following favorable in vitro results (i.e., low cytotoxicity and non-mutagenic), the next logical step is a preliminary in vivo study.[17] An acute oral toxicity study provides critical information on the compound's effects in a whole organism after a single dose.[23][24] This study is not primarily for calculating a precise LD₅₀ but rather to identify signs of toxicity, determine the MTD, and identify potential target organs, which is invaluable for designing future studies.[11][18] The OECD 423 (Acute Toxic Class Method) guideline is a scientifically robust and ethically considerate approach that minimizes animal usage while providing sufficient data for hazard classification.[25]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats or Swiss albino mice), 8-12 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least 5 days before dosing.
-
Dosing: The procedure is stepwise, using 3 animals per step. Based on in vitro data and chemical structure, a starting dose is selected (e.g., 300 mg/kg). The compound is administered orally via gavage.
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration), body weight changes, and mortality.
-
Stepwise Procedure:
-
If mortality occurs in 2/3 or 3/3 animals, the experiment is stopped, and the dose is considered toxic. A lower dose would be tested to confirm.
-
If 0/3 or 1/3 animals die, the procedure is repeated with 3 more animals at the next highest fixed dose level (e.g., 2000 mg/kg).
-
This process allows for classification into GHS (Globally Harmonized System) toxicity categories.
-
-
Terminal Procedures: At the end of the 14-day observation period, surviving animals are euthanized.
-
Necropsy and Histopathology: Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end). Collect major organs (liver, kidneys, heart, lungs, spleen, brain), preserve them in formalin, and prepare them for histopathological examination to identify any tissue-level damage.
Data Presentation: Summary of Acute Toxicity Endpoints
| Parameter | Observation / Measurement |
| GHS Classification | Estimated based on mortality at defined dose levels (e.g., Category 4: 300 < LD₅₀ ≤ 2000 mg/kg). |
| Clinical Signs | Detailed log of observed signs (e.g., lethargy, piloerection, ataxia) and their onset, duration, and severity. |
| Body Weight Changes | Weekly body weight measurements to assess general health and recovery. |
| Gross Necropsy Findings | Macroscopic observations of organs (e.g., discoloration, enlargement, lesions). A recent study on other imidazo-based derivatives noted hepatic damage at high doses.[26] |
| Histopathology | Microscopic findings in key organs, identifying cellular changes (e.g., necrosis, inflammation, cholestasis). |
Conclusion and Decision-Making
The completion of this initial toxicity screening cascade provides a foundational dataset to make an informed go/no-go decision.
-
Favorable Outcome (Go): The compound exhibits low cytotoxicity (in vitro IC₅₀ > 30 µM), is non-mutagenic in the Ames test, and is well-tolerated in vivo with an estimated LD₅₀ > 2000 mg/kg and no significant target organ toxicity. The compound can confidently be advanced to sub-chronic toxicity studies and further efficacy models.
-
Unfavorable Outcome (No-Go): The compound is highly cytotoxic, demonstrates clear mutagenic potential, or shows severe toxicity (e.g., mortality at < 300 mg/kg) or significant, non-reversible organ damage in vivo. Development should be terminated.
-
Intermediate Outcome (Optimize): The compound shows manageable liabilities, such as moderate cytotoxicity or mild, reversible in vivo findings at high doses. This data can guide medicinal chemists to modify the structure to mitigate the observed toxicity while retaining the desired pharmacological activity.
This structured, evidence-based approach to early toxicity screening ensures that resources are focused on compounds with the highest probability of success, embodying the principles of scientific integrity and strategic drug development.
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Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (n.d.). PubMed Central. [Link]
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PMC - NIH. [Link]
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Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. (n.d.). NIH. [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: Investigating Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in Cancer Cell Lines
Section 1: Introduction & Scientific Rationale
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1] In oncology research, derivatives of this scaffold have garnered significant interest as potent anti-cancer agents.[2][3] These compounds exert their effects by intervening in critical molecular mechanisms that drive cancer cell proliferation and survival, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB.[1][4]
This document provides a comprehensive guide for researchers investigating the anti-cancer properties of a specific derivative, Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. While this exact compound is novel for the purposes of this guide, its structural class has a strong precedent. Studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated excellent activity against colon cancer cell lines, triggering apoptosis through the activation of caspases 3 and 8.[5] The strategic placement of a carboxylic acid group at the 6-position may influence solubility, cell permeability, and target engagement, making it a compelling candidate for investigation.
This guide outlines a logical, field-proven workflow to characterize the compound's activity, starting from initial cytotoxicity screening to elucidating its molecular mechanism of action. The protocols provided are designed to be robust and self-validating, with explanations of the scientific principles behind critical steps to empower researchers to troubleshoot and adapt these methods.
Section 2: Core Experimental Workflow
The characterization of a novel anti-cancer compound follows a hierarchical approach. The initial goal is to determine its cytotoxic potency, followed by investigations into how it induces cell death and inhibits proliferation. Finally, the specific molecular targets are identified. This workflow ensures a comprehensive understanding of the compound's biological effects.
Caption: A logical workflow for characterizing novel anti-cancer compounds.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]
Materials:
-
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., HT-29, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Expert Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity irrespective of the drug treatment.
-
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and a "no-cell" blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Expert Insight: During this incubation, viable cells will form visible purple formazan crystals. Avoid exposing the plate to light, as MTT is light-sensitive.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3.2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).[8]
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Expert Insight: It is crucial to collect floating cells as they are often apoptotic. Discarding them will lead to an underestimation of apoptosis.[10]
-
-
Cell Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (often due to mechanical damage)
-
Protocol 3.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[11]
Materials:
-
6-well plates
-
Ice-cold 70% ethanol
-
PBS
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest cells as described in Protocol 3.2 (Step 2).
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).[12]
-
Expert Insight: The dropwise addition of ethanol while vortexing is critical to prevent cell clumping, which can lead to inaccurate flow cytometry data.[12]
-
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the pellet in 500 µL of PI Staining Solution. Incubate for 30 minutes at room temperature in the dark.
-
Expert Insight: RNase A is included in the staining solution to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[11]
-
-
Data Acquisition: Analyze the samples on a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the region in between representing the S phase.
Protocol 3.4: Signaling Pathway Analysis by Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample.[13] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein to visualize its presence and relative abundance.[14]
Materials:
-
Protein lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound as described previously. Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a calculated amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[16]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Expert Insight: Always probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes. When assessing phosphorylation, probe for both the phosphorylated and total protein to determine the relative change in activation status.[16]
-
Section 4: Data Interpretation & Expected Outcomes
Quantitative Data Summary
Based on literature for similar Imidazo[1,2-a]pyridine derivatives, one can anticipate a range of cytotoxic activities depending on the cancer cell line.
| Cancer Cell Line | Type | Hypothetical IC50 (µM) after 48h | Reference Compound Class |
| HT-29 | Colon Cancer | 15 - 30 | 6-substituted imidazo[1,2-a]pyridines[5] |
| Caco-2 | Colon Cancer | 10 - 25 | 6-substituted imidazo[1,2-a]pyridines[5] |
| HeLa | Cervical Cancer | 9 - 20 | Imidazo[1,2-a]pyridine derivatives[4] |
| A549 | Lung Cancer | 30 - 50 | Imidazo[1,2-a]pyridine hybrids[17] |
| HCC1937 | Breast Cancer | 40 - 50 | Imidazo[1,2-a]pyridine derivatives[2] |
Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Many imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Potential inhibition of the Akt/mTOR pathway by the compound.
Expected Western Blot Results:
-
Decreased levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), with no change in total Akt/mTOR.
-
Increased levels of tumor suppressor proteins p53 and its downstream target p21, consistent with cell cycle arrest.[2][4]
-
Increased levels of pro-apoptotic proteins like Bax and cleaved Caspase-3, and decreased levels of anti-apoptotic proteins like Bcl-2.[1]
By following this comprehensive workflow, researchers can effectively determine the anti-cancer potential of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride and build a strong foundation for further preclinical development.
Section 5: References
-
Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer. As cited in Anticancer Research, 38(1), 585.
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Altogen Labs. (n.d.). Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
-
University of Arizona College of Medicine. (n.d.). Cell Cycle Tutorial. Retrieved from a relevant university core facility resource.
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
-
Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 79(3), 171–180.
-
O'Brien, J., & Specialist Registrar in Histopathology. (2011). Cell Viability Assays: Introduction. In Cell Viability Assays (pp. 1-6). Humana Press.
-
Smalley, K. S., & Eisen, T. G. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 115–123.
-
eCampusOntario Pressbooks. (2019). Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease.
-
Ghorbani, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Molecular Biology Reports, 50(4), 3347-3362.
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
-
Liu, K., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Bioorganic & Medicinal Chemistry, 68, 116867.
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
-
Gaonkar, S. L., et al. (2009). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters, 19(13), 3564-3568.
-
Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives.
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.
-
Alqathama, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. International Journal of Cancer Research, 18, 1-11.
-
Systematic Review Pharmacy. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4).
-
ResearchGate. (n.d.). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and...
-
Semantic Scholar. (n.d.). [PDF] Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
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- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Characterization of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural rigidity, potential for diverse substitutions, and ability to form key hydrogen bond interactions have made it a fertile ground for the development of therapeutics targeting a range of diseases, including cancer.[3] A particularly promising application of this scaffold is in the design of protein kinase inhibitors.[4]
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer, making them a prime target for drug development.[5] Several derivatives of the imidazo[1,2-a]pyridine core have been identified as potent inhibitors of various kinases, including critical oncology targets such as PI3K, Akt/mTOR, Aurora kinases, and Polo-like kinases (PLK).[2][6][7]
This document provides a comprehensive guide for the initial characterization of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride as a potential kinase inhibitor. While this specific molecule may serve as a foundational scaffold for further medicinal chemistry optimization, the protocols outlined herein provide a robust framework for its initial screening and mechanistic evaluation. We will detail the necessary steps to assess its in vitro kinase inhibitory activity, confirm its engagement with target kinases within a cellular context, and analyze its impact on downstream signaling pathways.
Physicochemical Properties of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
A thorough understanding of the test compound's properties is fundamental to experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₂ | N/A |
| Molecular Weight | 198.61 g/mol | N/A |
| CAS Number | 139022-25-6 | N/A |
| Appearance | Solid | [8] |
| Solubility | Soluble in DMSO and water. | N/A |
Experimental Workflows: A Multi-faceted Approach to Inhibitor Characterization
A comprehensive evaluation of a potential kinase inhibitor requires a multi-pronged approach, moving from broad biochemical screens to more physiologically relevant cell-based assays. The following workflow provides a logical progression for the characterization of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.
Part 1: In Vitro Kinase Profiling
The initial step is to determine if Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride exhibits inhibitory activity against a panel of purified kinases. This provides a broad overview of its potency and selectivity.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a commercially available kit that is well-suited for this purpose.[9]
A. Materials:
-
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
-
DMSO (Dimethyl sulfoxide)
-
Kinase of interest (e.g., Aurora A, PLK1)
-
Corresponding kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
B. Method:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 96-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[9]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]
-
C. Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity (as ATP is consumed).
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Hypothetical Data Presentation
The results of the in vitro kinase screen can be summarized in a table to clearly present the potency and selectivity of the compound.
| Kinase Target | Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride IC₅₀ (µM) | Staurosporine IC₅₀ (nM) (Control) |
| Aurora A | 5.2 | 15 |
| Aurora B | 15.8 | 20 |
| PLK1 | 8.9 | 10 |
| PI3Kα | > 100 | 50 |
| Akt1 | > 100 | 75 |
Table 1: Hypothetical inhibitory activity of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride against a panel of kinases. Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control.
Part 2: Cellular Target Engagement
A critical step in drug development is to confirm that a compound interacts with its intended target within the complex environment of a living cell.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[12]
A. Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific to the target kinase (e.g., anti-Aurora A)
-
Secondary antibody conjugated to HRP
-
Reagents for Western blotting (SDS-PAGE gels, transfer buffer, etc.)
B. Method:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the desired concentration of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride or DMSO for a predetermined time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using a primary antibody against the target kinase.
-
Detect the protein bands using an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
C. Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the normalized band intensity against the temperature for both the treated and untreated samples to generate a melt curve.
-
A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and therefore target engagement.
Part 3: Downstream Signaling Pathway Analysis
Once target engagement is confirmed, the next logical step is to investigate the functional consequences of inhibiting the target kinase. This is typically achieved by examining the phosphorylation status of known downstream substrates using Western blotting.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol provides a general framework for assessing the impact of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride on a specific kinase signaling pathway. For example, if Aurora A is a confirmed target, one could examine the phosphorylation of its substrate, histone H3 at Serine 10.
A. Materials:
-
Cancer cell line of interest
-
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies:
-
Anti-phospho-Histone H3 (Ser10)
-
Anti-total-Histone H3
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Reagents for Western blotting
B. Method:
-
Cell Treatment and Lysis:
-
Treat cells with a dose-range of the compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total protein and a loading control.
-
C. Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the total protein signal.
-
A dose-dependent decrease in the phosphorylation of the substrate in the compound-treated samples indicates inhibition of the upstream kinase.
Conclusion and Future Directions
The protocols detailed in this document provide a foundational framework for the initial characterization of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride as a potential kinase inhibitor. By systematically progressing from broad in vitro screening to cell-based target engagement and downstream pathway analysis, researchers can build a comprehensive profile of this compound's biological activity.
Positive results from these initial studies would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing derivatives of the core scaffold to improve potency and selectivity.
-
Broader kinase profiling: Screening against a larger panel of kinases to fully understand its selectivity profile.
-
In vivo efficacy studies: Evaluating the compound's anti-tumor activity in animal models.
The versatility of the imidazo[1,2-a]pyridine scaffold suggests that even if the parent compound exhibits modest activity, it can serve as an excellent starting point for the development of novel and potent kinase inhibitors for therapeutic applications.
References
- Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.
- Sakamoto, S., et al. (2019). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online.
- Fancelli, D., et al. (2010).
- Martinez Molina, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Belanger, D. B., et al. (2011). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry.
- Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Sato, Y., et al. (2009). Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Jafari, R., et al. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Fancelli, D., et al. (2010).
-
ResearchGate. (2025). Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. [Link]
- Henderson, M. J., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Almqvist, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
- Barak, E., et al. (2020).
- Lichius, J. J., & Glass, N. L. (2012).
- Martens, S. (2024). In vitro kinase assay. Protocols.io.
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
- Wang, Y., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
- Gancia, E., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters.
-
Fancelli, D., et al. (2008). Imidazo[5,1-f][6][9][10]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters.
- Gududuru, V., et al. (2006). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters.
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- Abed, A. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
- Fan, G., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
- Knippschild, U., et al. (2019). Considerations and suggested workflow for in vitro kinase inhibitor characterization.
-
ResearchGate. (2025). Imidazo[5,1-f][6][9][10]triazin-2-amines as novel inhibitors of polo-like kinase 1. [Link]
- Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC.
- Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- Wang, Y., et al. (2023). Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. PubMed.
- Fan, G., et al. (2024). Discovery of Novel Imidazo[1,2- a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. Journal of Medicinal Chemistry.
- Scott, D. E., et al. (2016). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters.
-
ResearchGate. (n.d.). Imidazo[1,2‐a]pyridine Derivatives as AMPK Activators: Synthesis, Structure–Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. [Link]
- Gholami, M. H., et al. (2021). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Darujovari.
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Application Note & Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, a key building block in modern medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous therapeutic agents, valued for its broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] This protocol details a robust and scalable method starting from commercially available reagents, emphasizing experimental causality, safety, and validation through characterization. It is intended for researchers and professionals in synthetic chemistry and drug development.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The fusion of an imidazole ring with a pyridine ring creates the imidazo[1,2-a]pyridine system, an aromatic heterocyclic structure that has garnered immense interest in pharmaceutical research.[3] This scaffold is isosteric to purines and indoles, allowing it to interact with a wide array of biological targets.[3] Marketed drugs such as Zolpidem and Alpidem feature this core structure.[2] The 6-carboxylic acid derivative, in particular, serves as a versatile intermediate, providing a synthetic handle for further molecular elaboration and the development of novel chemical entities.[1] The following protocol outlines a classic and reliable approach to this compound via the Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3]
Reaction Principle and Mechanism
The synthesis proceeds via a two-step sequence involving an initial SN2 reaction followed by an intramolecular cyclization and dehydration.
Overall Reaction Scheme:
The mechanism begins with the nucleophilic attack of the endocyclic nitrogen of 6-aminonicotinic acid on the electrophilic carbon of chloroacetaldehyde. This forms a pyridinium intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the aldehyde, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.[4]
Caption: High-level workflow for the synthesis and analysis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established synthetic routes. [5]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Notes |
| 6-Aminonicotinic acid | 3167-49-5 | 138.12 | 1.0 eq | Starting material. |
| Chloroacetaldehyde dimethyl acetal | 97-97-2 | 124.57 | 1.1 eq | Stable precursor to chloroacetaldehyde. Flammable liquid. [6] |
| Hydrogen chloride (conc.) | 7647-01-0 | 36.46 | Catalytic amount | Used to generate chloroacetaldehyde in situ and form the HCl salt. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Solvent | |
| Water (H₂O) | 7732-18-5 | 18.02 | Co-solvent | Deionized or distilled. |
Required Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Ice-water bath
-
Buchner funnel and vacuum flask for filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
NMR spectrometer and Mass spectrometer for analysis
Step-by-Step Synthesis Procedure
Stage 1: In situ Generation of Chloroacetaldehyde and Condensation
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a solution of ethanol and water.
-
Acetal Hydrolysis: Add chloroacetaldehyde dimethyl acetal (1.1 eq) to the solvent. Carefully add a catalytic amount of concentrated hydrogen chloride. Stir the mixture at room temperature for 1 hour to facilitate the hydrolysis of the acetal to the reactive chloroacetaldehyde.
-
Addition of Aminopyridine: Add 6-aminonicotinic acid (1.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to 85°C (reflux) and maintain this temperature with vigorous stirring for 24 hours. [5]Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
Stage 2: Isolation and Purification of the Hydrochloride Salt
-
Cooling & Precipitation: After 24 hours, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the flask in an ice-water bath to facilitate the precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified white to light-yellow solid under vacuum to obtain the final product, Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.
Critical Safety Precautions
-
General Handling: This procedure must be performed in a well-ventilated laboratory fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [8]* Chloroacetaldehyde & Precursors: Chloroacetaldehyde is highly toxic, corrosive, and can cause severe burns to the skin and eyes. [7][8]Its precursor, chloroacetaldehyde dimethyl acetal, is a flammable liquid and should be kept away from heat, sparks, and open flames. [6][9]Grounding and bonding of containers are necessary during transfer to prevent static discharge. [6]* Acid Handling: Concentrated hydrogen chloride is highly corrosive and releases toxic fumes. Handle with extreme care.
-
Emergency Procedures: An eye wash station and safety shower should be immediately accessible. [8]In case of skin contact, wash the affected area immediately and thoroughly with water.
Product Characterization and Validation
The structure and purity of the synthesized Imidazo[1,2-a]pyridine-6-carboxylic acid can be confirmed using standard analytical techniques. The hydrochloride salt can be neutralized to the free base for further analysis or use.
Neutralization Protocol (Optional):
-
Dissolve the hydrochloride salt (e.g., 170 g) in water (e.g., 600 mL) with heating until a clear solution is formed. [10]2. Slowly add a 2 M aqueous solution of NaOH to adjust the pH to 5-6.
-
Cool the mixture to 0°C in an ice-water bath to precipitate the free base.
-
Collect the solid by vacuum filtration, wash with ethanol, and dry under vacuum. This typically yields a light-yellow powder. [10] Expected Analytical Data for Free Base:
| Analysis Technique | Expected Results |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 13.76-12.82 (br, 1H, COOH), 9.28 (s, 1H), 8.10 (s, 1H), 7.68 (s, 1H), 7.64-7.56 (m, 2H). [5][10] |
| Mass Spec. | (ESI+) m/z: 163 [M+H]⁺. [5][10] |
| Appearance | Light yellow to brown solid. [10] |
| Molecular Formula | C₈H₆N₂O₂ [11] |
| Molecular Weight | 162.15 g/mol [11] |
References
-
Loba Chemie. (n.d.). CHLOROACETALDEHYDE DIMETHYL ACETAL EXTRA PURE. Loba Chemie. Retrieved from [https://www.loba.co.in/ CHLOROACETALDEHYDE-DIMETHYL-ACETAL-EXTRA-PURE-02880.aspx]([Link] CHLOROACETALDEHYDE-DIMETHYL-ACETAL-EXTRA-PURE-02880.aspx)
- Manavi, B., Tejeneki, H. Z., Rominger, F., & Balalaie, S. (n.d.). Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). CHLOROACETALDEHYDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]
-
OSHA. (2009). OCCUPATIONAL SAFETY AND HEALTH GUIDELINE FOR CHLOROACETALDEHYDE. OSHA.gov. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Chloroacetaldehyde Dimethyl Acetal, 97%. Cole-Parmer. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers. Retrieved from [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Retrieved from [Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Retrieved from [Link]
-
LookChem. (n.d.). Cas 139022-25-6, IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLIC ACID. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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- 1. Cas 139022-25-6,IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLIC ACID | lookchem [lookchem.com]
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Application Notes & Protocols: The Strategic Use of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in Modern Drug Discovery
Introduction: Unlocking a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, combined with a unique distribution of nitrogen atoms, provides an excellent three-dimensional framework for interacting with a wide array of biological targets. The specific functionalization with a carboxylic acid at the 6-position, and its formulation as a hydrochloride salt, transforms this versatile core into a highly practical and strategically important starting material for drug design. Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride serves as a linchpin in the synthesis of compounds targeting critical pathways in oncology, immunology, and infectious diseases.
This guide provides an in-depth exploration of the application of this key intermediate. We will move beyond simple cataloging of its uses to dissect the underlying chemical logic and experimental causality that make it a powerful tool for researchers, scientists, and drug development professionals. The protocols and insights herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.
Part 1: Core Applications & Mechanistic Insights
The primary utility of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride lies in its role as a foundational building block for creating potent and selective inhibitors of various protein kinases. The carboxylic acid group is not merely a passive feature; it is a critical handle for synthetic elaboration, most commonly for forming amide bonds. This amide linkage allows for the systematic exploration of chemical space, enabling the fine-tuning of a molecule's pharmacological properties.
Targeting Kinases in Oncology: The Case of GSK2126458 (Omipalisib)
A prominent example showcasing the power of this scaffold is in the development of dual PI3K/mTOR inhibitors, a class of drugs with significant potential in cancer therapy. The phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human cancers.
The clinical candidate Omipalisib (GSK2126458) incorporates the imidazo[1,2-a]pyridine core derived from the title compound. The nitrogen at position 1 of the imidazo[1,2-a]pyridine ring acts as a crucial hinge-binding motif, forming a key hydrogen bond with the backbone of the kinase hinge region (specifically, with the NH of Val851 in PI3Kγ). The carboxylic acid at the 6-position is used to link a side chain that extends into the solvent-exposed region, allowing for modifications that enhance potency and improve pharmacokinetic properties.
Below is a diagram illustrating the logical workflow from the starting material to a final, potent kinase inhibitor, highlighting the strategic importance of the 6-carboxylic acid group.
Caption: Workflow from scaffold to therapeutic action.
Structure-Activity Relationship (SAR) Insights
The development of inhibitors like Omipalisib provides a clear blueprint for SAR studies. The core imidazo[1,2-a]pyridine scaffold serves as the anchor, while the amide-linked side chain is systematically varied.
-
The Hinge-Binding Motif: The imidazo[1,2-a]pyridine core itself is generally considered immutable in these series, as its geometry and hydrogen bonding capacity are optimized for the kinase hinge.
-
The Amide Linker: The amide bond formed from the 6-carboxylic acid provides conformational rigidity and an additional hydrogen bond donor/acceptor pair.
-
The "R" Group: The amine component (R-NH2) used in the amide coupling is the primary point of diversification. Modifications here are used to:
-
Enhance Potency: By introducing groups that form favorable interactions with specific amino acid residues in the binding pocket.
-
Improve Selectivity: By designing groups that sterically clash with residues in off-target kinases.
-
Optimize ADME Properties: By modulating polarity, lipophilicity, and metabolic stability.
-
The table below summarizes representative data for analogues of Omipalisib, illustrating the impact of modifying the side chain attached to the 6-position.
| Compound ID | R-Group Modification (at 6-position amide) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Rationale for Change |
| Omipalisib | 2,4-difluoro-N-(2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-yl)benzamide | 0.019 | 0.18 | Optimized for dual potency and good oral bioavailability. |
| Analogue 1 | Simple phenyl group | >1000 | >1000 | Lacks specific interactions needed for high potency. |
| Analogue 2 | Pyridine group | 50 | 250 | Introduces a nitrogen for potential H-bonding, improving potency over simple phenyl. |
| Analogue 3 | Complex quinoline moiety (lacking pyridazine) | 0.5 | 5 | Establishes the importance of the extended aromatic system for potency. |
Note: Data is illustrative, based on principles from published kinase inhibitor SAR studies.
Part 2: Experimental Protocols
The following section provides a detailed, step-by-step protocol for the most critical application of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride: its use in a representative amide coupling reaction to generate a library of analogues for screening.
Protocol 1: Synthesis of an Amide Library via HATU-Mediated Coupling
Objective: To couple Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride with a diverse set of primary and secondary amines to generate a library for structure-activity relationship (SAR) studies.
Causality: We select HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) as the coupling reagent. HATU is highly efficient, operates under mild conditions, and is known for minimizing racemization and side reactions, which is critical for maintaining the stereochemical integrity of chiral amines. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve a wide range of organic compounds and its relative inertness. A base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction, driving the reaction to completion.
Materials:
-
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
-
A diverse library of primary or secondary amines (e.g., aniline derivatives, benzylamine derivatives)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrers, nitrogen line
-
Standard glassware for extraction and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography system (silica gel)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (1.0 equivalent).
-
Add anhydrous DCM (approx. 0.1 M concentration).
-
Stir the suspension at room temperature.
-
-
Activation of Carboxylic Acid:
-
Add the amine of choice (1.1 equivalents).
-
Add DIPEA (3.0 equivalents) to the suspension. The solution should become homogeneous as the free base is formed.
-
Add HATU (1.2 equivalents) portion-wise to the solution at room temperature. Self-Validation Check: A slight exotherm may be observed. The reaction is typically monitored by TLC, observing the consumption of the starting carboxylic acid.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress by TLC using an appropriate solvent system (e.g., 10% Methanol in DCM). The product spot should be less polar than the starting carboxylic acid.
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts).
-
Water.
-
Brine (to aid in phase separation).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent gradient (e.g., a gradient of methanol in DCM).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
The logical flow of this critical synthetic step is visualized below.
Caption: Key steps in HATU-mediated amide coupling.
Conclusion
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is more than just a chemical intermediate; it is a strategic tool that grants access to a rich and pharmacologically relevant chemical space. Its true value is realized through the synthetic handle provided by the 6-carboxylic acid, which enables the systematic and logical construction of potent and selective modulators of key biological targets, particularly protein kinases. The protocols and insights provided in this guide underscore the importance of understanding the causality behind experimental design—from the choice of coupling reagent to the rationale for structural modifications. By leveraging this knowledge, researchers can more effectively harness the power of this privileged scaffold in their drug discovery programs.
References
-
Title: Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and mTOR That Achieves High Systemic Exposure in Man Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The PI3K/AKT/mTOR-signaling pathway in human cancers Source: Cancer and Metastasis Reviews URL: [Link]
-
Title: Imidazo[1,2-a]pyridines as a potent and novel class of polo-like kinase 1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
The Versatility of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride: A Scaffold for Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a cornerstone in contemporary drug discovery, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic nitrogen-containing heterocycle serves as a versatile scaffold for the synthesis of molecules targeting a wide array of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[3][4][5][6][7][8] Specifically, Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride offers a strategic starting point for medicinal chemists. The carboxylic acid moiety at the 6-position provides a convenient handle for derivatization, enabling the exploration of structure-activity relationships (SAR), while the hydrochloride salt form often enhances solubility and handling characteristics.[9]
This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols for its chemical modification and biological evaluation, aimed at researchers and scientists in the field of drug development.
The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold's success in medicinal chemistry can be attributed to several key features. Its rigid, planar structure provides a defined orientation for appended functional groups to interact with biological targets. The fused ring system is also metabolically stable and possesses favorable pharmacokinetic properties.
Derivatives of this scaffold have demonstrated a remarkable range of biological activities, acting as inhibitors of crucial cellular signaling pathways. Notably, they have been developed as potent kinase inhibitors, targeting enzymes suchas PI3K, Akt, Nek2, and receptor tyrosine kinases like IGF-1R, Mer, and Axl.[10][11][12][13][14] The ability to modulate these pathways has led to the investigation of imidazo[1,2-a]pyridine-based compounds as anti-cancer agents, with some showing efficacy in preclinical models.[3][15][16][17] Furthermore, this scaffold has been explored for the development of treatments for neurodegenerative conditions like Alzheimer's disease and for its potential in combating infectious agents such as Mycobacterium tuberculosis.[5][6][8][18][19]
The workflow for leveraging the Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride scaffold typically involves initial derivatization followed by biological screening and subsequent optimization based on structure-activity relationships.
Caption: A generalized workflow for drug discovery starting from the imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride scaffold.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The carboxylic acid group at the 6-position is a versatile functional group that allows for a variety of chemical transformations. The two most common and powerful methods for elaborating this scaffold are amide bond formation and palladium-catalyzed cross-coupling reactions.
Protocol 1: Amide Bond Formation
Amide bond formation is a fundamental reaction in medicinal chemistry, allowing for the introduction of a wide range of substituents to probe interactions with biological targets. The direct condensation of a carboxylic acid and an amine is a challenging transformation that often requires the use of coupling reagents to activate the carboxylic acid.[20][21][22]
Objective: To synthesize a library of N-substituted imidazo[1,2-a]pyridine-6-carboxamides.
Materials:
-
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
-
A diverse set of primary and secondary amines
-
Coupling reagents (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The base neutralizes the hydrochloride salt and facilitates the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Coupling reagents are sensitive to moisture, which can hydrolyze the activated intermediate and reduce the reaction yield.
-
Inert Atmosphere: Prevents side reactions with atmospheric components.
-
Excess Base: The use of excess DIPEA is crucial to both neutralize the hydrochloride salt of the starting material and the acid byproducts formed during the coupling reaction.[22]
-
Choice of Coupling Reagent: HATU is often preferred for its high efficiency and ability to couple sterically hindered or electron-deficient amines.[23]
Caption: A simplified diagram illustrating the general mechanism of amide bond formation using a coupling agent.
Protocol 2: Suzuki-Miyaura Cross-Coupling
To further explore the SAR of the imidazo[1,2-a]pyridine scaffold, derivatization at other positions is often necessary. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, under palladium catalysis.[24][25][26][27] To utilize this reaction at the 6-position, the carboxylic acid can be converted to a suitable halide (e.g., bromide or iodide) or triflate. Alternatively, if a halo-substituted imidazo[1,2-a]pyridine is used as the starting material, the carboxylic acid can be introduced later in the synthesis. For this protocol, we will assume a bromo-substituted imidazo[1,2-a]pyridine at a position other than 6, with the 6-carboxylic acid present.
Objective: To synthesize 6-carboxy-substituted biaryl imidazo[1,2-a]pyridines.
Materials:
-
A bromo-substituted Imidazo[1,2-a]pyridine-6-carboxylic acid derivative (e.g., 3-bromo-imidazo[1,2-a]pyridine-6-carboxylic acid)
-
A variety of aryl and heteroaryl boronic acids or esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions and purification equipment
Step-by-Step Methodology:
-
Preparation: To a Schlenk flask, add the bromo-imidazo[1,2-a]pyridine-6-carboxylic acid derivative (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05-0.10 eq), and the base (2.0-3.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. If the product is acidic, a pH adjustment may be necessary.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Survey of Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 75-90 | [28] |
| 2 | PdCl₂(dppf) (3) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 80-95 | [27] |
| 3 | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ (3) | Toluene | 110 | 85-98 | [25] |
Biological Evaluation: In Vitro Kinase Inhibition Assay
Given the prevalence of imidazo[1,2-a]pyridine derivatives as kinase inhibitors, a primary biological evaluation often involves assessing their activity against a panel of kinases.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a specific protein kinase (e.g., PI3K, Akt).
Protocol:
-
Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO. Create a dilution series of each compound.
-
Assay Setup: In a 96-well or 384-well plate, add the kinase, the appropriate substrate (e.g., a peptide or protein), and ATP.
-
Incubation: Add the diluted test compounds to the wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle). Incubate the plate at a specified temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
Conclusion
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic functionalization at the 6-position via robust synthetic methods like amide coupling and Suzuki-Miyaura cross-coupling allows for the systematic exploration of chemical space. The broad spectrum of biological activities exhibited by its derivatives, particularly as kinase inhibitors, underscores its importance in the development of novel therapeutics. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this privileged scaffold in their drug discovery programs.
References
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Research Article.
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590–3616. [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4698–4701. [Link]
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2012). Bioorganic & Medicinal Chemistry Letters, 22(3), 1361–1364. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2012). PMC. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). RSC Medicinal Chemistry. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590–3616. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
-
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021). Journal of Medicinal Chemistry. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). Bioorganic & Medicinal Chemistry Letters, 26(4), 1233–1238. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]
- Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.).
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Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. (2019). European Journal of Medicinal Chemistry, 181, 111569. [Link]
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Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2021). Molecules, 26(16), 4945. [Link]
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Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. (2007). The Journal of Organic Chemistry, 72(20), 7650–7655. [Link]
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Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. (2015). European Journal of Medicinal Chemistry, 103, 289–301. [Link]
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Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (2021). Frontiers in Chemistry, 9, 715509. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2015). Molecules, 20(9), 16639–16675. [Link]
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Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega, 4(3), 5706–5714. [Link]
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Molecules, 28(21), 7352. [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal, 11, 89. [Link]
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Application Notes and Protocols for Cell-based Assays Using Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The Imidazo[1,2-a]pyridine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1][2] Derivatives of this scaffold have been developed as potent inhibitors of various cellular signaling pathways implicated in tumorigenesis and cancer progression.[3] This document provides detailed application notes and protocols for the investigation of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in cell-based assays.
Disclaimer: As of the date of this publication, specific biological data for Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is limited in the public domain. The proposed mechanism of action and experimental protocols outlined herein are based on the well-documented activities of structurally related Imidazo[1,2-a]pyridine derivatives, particularly those with substitutions at the 6-position, which have been identified as potent kinase inhibitors.[4][5][6] Researchers are advised to perform initial dose-response studies to determine the optimal concentration range for their specific cell lines and experimental conditions.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
A significant body of research indicates that Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key kinases in pro-survival signaling pathways.[3] Notably, derivatives with substitutions at the 6-position of the imidazo[1,2-a]pyridine ring have been shown to be potent inhibitors of Phosphoinositide 3-kinase (PI3K).[4][5][6] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many human cancers.
Inhibition of PI3Kα by 6-substituted Imidazo[1,2-a]pyridine derivatives has been demonstrated to block the downstream phosphorylation of Akt, leading to the induction of cell cycle arrest and apoptosis.[5][6] The proposed mechanism of action for Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is the disruption of this vital signaling cascade, ultimately leading to cancer cell death.
Figure 1: Proposed mechanism of action targeting the PI3K/Akt/mTOR pathway.
Quantitative Data Summary
The following table provides a starting point for concentration ranges in cell-based assays, based on reported IC50 values for closely related 6-substituted Imidazo[1,2-a]pyridine derivatives.[5][6]
| Parameter | Value | Recommendation |
| Reported IC50 Range | 0.09 µM to 0.43 µM | For initial screening, use a concentration range of 0.01 µM to 10 µM. |
| Stock Solution | 10 mM in DMSO | Store at -20°C. Avoid repeated freeze-thaw cycles. |
| Working Dilutions | Serially dilute in culture medium | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of viable cells, providing an indication of cytotoxicity.
Materials:
-
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (e.g., DMSO at the same final concentration) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette or use a plate shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Figure 2: Experimental workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of the compound for the chosen duration.
-
Include a positive control (e.g., staurosporine) and a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the adherent cells with PBS and trypsinize.
-
Combine with the floating cells from the supernatant.
-
Centrifuge and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
-
Data Analysis:
-
Use appropriate software to gate the cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Sources
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Application Note: Quantitative Analysis of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Abstract and Introduction
Imidazo[1,2-a]pyridine derivatives are a significant class of nitrogen-bridged heterocyclic compounds with diverse applications in medicinal chemistry, serving as scaffolds for drugs with anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a key pharmaceutical intermediate in the synthesis of these more complex molecules.[3] Accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount for ensuring the quality, efficacy, and safety of the final drug product. Its concentration must be strictly controlled in bulk materials, during formulation, and in stability studies.
This application note provides detailed, validated protocols for the quantification of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride using two robust and widely accessible analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and direct UV-Visible Spectrophotometry. As a senior scientist, the rationale behind critical experimental choices is explained to provide a deeper understanding beyond simple procedural steps. All methodologies are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6] Additionally, the utility of Liquid Chromatography-Mass Spectrometry (LC-MS) as a powerful orthogonal technique for impurity profiling is discussed.
Physicochemical Properties & Analytical Considerations
Understanding the analyte's properties is foundational to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₈H₇ClN₂O₂ | [7] |
| Molecular Weight | 198.61 g/mol | [7] |
| Structure | Imidazo[1,2-a]pyridine core with a carboxylic acid at position 6. | [8][9] |
| Appearance | Brown or light yellow solid.[3] | [3] |
| Solubility | The hydrochloride salt form enhances aqueous solubility. Soluble in water and polar organic solvents like methanol. | [3] |
| UV Absorbance | The conjugated imidazopyridine ring system acts as a strong chromophore, making it ideal for UV detection.[10][11] |
Causality: The compound's high polarity and ionizable carboxylic acid group dictate the choice of a reversed-phase HPLC method with an acidic, highly aqueous mobile phase to ensure adequate retention and symmetrical peak shape. Its strong UV absorbance allows for sensitive detection using both HPLC-UV and standalone spectrophotometry.[12][13]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold-standard technique for API assay and purity analysis due to its high resolving power, precision, and robustness.
Principle and Rationale
This method utilizes a C18 stationary phase, which is non-polar. The mobile phase is more polar, consisting of an aqueous buffer and an organic modifier (acetonitrile). Because Imidazo[1,2-a]pyridine-6-carboxylic acid is a polar molecule, it has a low affinity for the C18 column and can elute too quickly in high organic content mobile phases.[14][15]
Experimental Choice: To achieve controlled retention and a symmetrical peak, we employ two key strategies:
-
Acidic Mobile Phase: The addition of phosphoric acid to the mobile phase maintains a low pH (approx. 2.5). This suppresses the ionization of the carboxylic acid group (-COOH), rendering the molecule less polar and increasing its interaction with the non-polar C18 stationary phase.
-
Gradient Elution: Starting with a high percentage of the aqueous phase ensures the retention of our polar analyte. The gradient then gradually increases the organic phase (acetonitrile) percentage to elute the analyte and any less polar impurities within a reasonable timeframe.
Experimental Protocol: HPLC-UV
3.2.1 Reagents and Materials
-
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.22 µm Syringe Filters (for sample filtration)
3.2.2 Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5% to 70% B; 10-12 min: 70% B; 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm (or determined λmax) |
| Run Time | 15 minutes |
3.2.3 Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standards (10-200 µg/mL): Prepare a series of five working standards by serial dilution of the stock solution with the 50:50 diluent. These will be used to establish the calibration curve.
-
Sample Preparation (100 µg/mL): Accurately weigh an amount of the test sample containing approximately 10 mg of the API into a 100 mL volumetric flask. Dissolve and dilute to volume with the 50:50 diluent. Sonicate and filter through a 0.22 µm syringe filter prior to injection.[16]
Method Validation Summary (per ICH Q2(R2))
The method must be validated to prove it is fit for purpose.[17][18] The following table summarizes the key validation parameters and typical acceptance criteria.
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interfering peaks at the analyte's retention time. Peak purity index > 0.995. |
| Linearity | 5-point calibration curve (e.g., 10-200 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spike recovery at 3 levels (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (n=6 injections); Intermediate (different day/analyst). | RSD ≤ 2.0%.[17] |
| Range | Confirmed by linearity, accuracy, and precision data. | 10-200 µg/mL. |
| Robustness | Vary flow rate (±0.1 mL/min), column temp (±2°C), pH (±0.2). | RSD of results should remain ≤ 2.0%. |
Workflow Diagram: HPLC Quantification
Caption: HPLC-UV analysis workflow from preparation to final reporting.
Method 2: UV-Visible Spectrophotometry
This technique offers a rapid and cost-effective method for quantifying the API, especially for routine checks or dissolution testing where high sample throughput is required.[12][19]
Principle and Rationale
UV-Vis spectrophotometry operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The imidazopyridine scaffold has a distinct UV absorbance profile.
Experimental Choice:
-
Solvent Selection: 0.1 M Hydrochloric Acid is chosen as the solvent. This ensures the molecule is in a consistent, fully protonated state, minimizing pH-dependent spectral shifts and providing a stable absorbance reading.
-
Wavelength of Maximum Absorbance (λmax): Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law. This wavelength is determined experimentally by scanning a solution of the analyte across the UV spectrum.
Experimental Protocol: UV-Vis
4.2.1 Reagents and Materials
-
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride Reference Standard
-
Hydrochloric Acid (37%, Analytical Grade)
-
Deionized Water
-
Quartz Cuvettes (1 cm path length)
4.2.2 Instrumentation and Parameters
-
Spectrophotometer: Agilent Cary 8454 or equivalent
-
Scan Range (for λmax): 200 - 400 nm
-
Measurement Wavelength: Determined λmax (e.g., ~280 nm)
-
Blank: 0.1 M HCl
4.2.3 Standard and Sample Preparation
-
Prepare 0.1 M HCl: Dilute 8.3 mL of concentrated HCl to 1 L with deionized water.
-
Determine λmax: Prepare a ~10 µg/mL solution of the standard in 0.1 M HCl. Scan this solution from 400 nm to 200 nm against a 0.1 M HCl blank to find the wavelength of maximum absorbance.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 M HCl.
-
Working Standards (2-20 µg/mL): Prepare a series of at least five working standards by serial dilution of the stock solution with 0.1 M HCl.
-
Sample Preparation (Target ~10 µg/mL): Prepare a stock solution of the sample in 0.1 M HCl. Dilute it further with 0.1 M HCl to fall within the linear range of the calibration curve.
Method Validation Summary
The validation approach is similar to HPLC but simpler, focusing on the spectrophotometric measurement.
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze placebo solution. | Placebo should show negligible absorbance at λmax. |
| Linearity | 5-point calibration curve (e.g., 2-20 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spike recovery at 3 levels. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (n=6 measurements). | RSD ≤ 1.0%. |
Workflow Diagram: UV-Vis Quantification
Caption: UV-Vis spectrophotometry workflow for quantitative analysis.
Orthogonal Method: LC-MS for Advanced Analysis
While HPLC-UV is excellent for assays, Liquid Chromatography-Mass Spectrometry (LC-MS) provides an orthogonal layer of data crucial for drug development.[20] Its primary advantages are:
-
Unmatched Specificity: MS detects molecules based on their mass-to-charge ratio (m/z), providing definitive identification and resolving co-eluting impurities that might be hidden under the main API peak in a UV chromatogram.[21][22]
-
High Sensitivity: LC-MS, particularly with a triple quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, can quantify trace-level impurities and degradation products far below the detection limits of UV detectors.[20]
-
Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide the exact mass of an unknown impurity, allowing for the determination of its elemental formula, which is a critical step in identifying degradation pathways and process-related impurities.[23]
LC-MS is not typically used for routine release testing due to higher operational complexity, but it is an indispensable tool during method development, forced degradation studies, and for identifying genotoxic impurities.
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-
HunterLab. (2025, December 19). UV Spectrophotometry as a Pharmaceutical Testing Solution. [Link]
-
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Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
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Application Notes and Protocols for High-Throughput Screening with Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Foreword: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The Imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry.[1] This heterocyclic system is a cornerstone in numerous marketed drugs, demonstrating a vast therapeutic potential that spans from anxiolytics to anticancer agents.[1][2][3] Derivatives of this scaffold have been shown to exhibit a wide array of biological activities, including potent inhibition of key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, and modulation of other critical cellular processes.[3][4] The inherent versatility and drug-like properties of the Imidazo[1,2-a]pyridine framework make it an attractive starting point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.
This document provides detailed application notes and protocols for the high-throughput screening of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, a representative member of this promising class of compounds. We will explore two complementary HTS approaches: a target-based biochemical assay focused on a key kinase and a cell-based phenotypic screen to assess anti-proliferative effects.
Physicochemical Properties of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
A thorough understanding of the test compound's properties is fundamental for successful HTS implementation.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₂ | [5] |
| Molecular Weight | 198.61 g/mol | [5] |
| Appearance | Brown solid | [6] |
| Solubility | Soluble in DMSO and Methanol (Slightly) | [7] |
| Storage | Sealed in a dry environment at room temperature, protected from light. | [6] |
For HTS applications, a stock solution of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride should be prepared in 100% DMSO at a high concentration (e.g., 10 mM) and stored at -20°C. Serial dilutions for assays should be performed in DMSO before final dilution into aqueous assay buffers.
I. Biochemical High-Throughput Screening: A PI3Kα Kinase Inhibition Assay
Rationale: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9][10] Several Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K isoforms.[11] Therefore, a direct biochemical assay to identify inhibitors of a key kinase in this pathway, such as PI3Kα, is a logical starting point for screening. A Scintillation Proximity Assay (SPA) is a robust, homogeneous, and sensitive method well-suited for HTS of kinase inhibitors.[12][13][14]
Signaling Pathway Overview
Experimental Workflow: PI3Kα Scintillation Proximity Assay
Detailed Protocol: PI3Kα SPA in 384-Well Format
Materials:
-
Enzyme: Recombinant human PI3Kα (p110α/p85α)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP₂) liposomes
-
ATP: Adenosine triphosphate, [γ-³³P]ATP
-
SPA Beads: Streptavidin-coated SPA beads
-
Assay Plates: 384-well, low-volume, white, opaque plates
-
Compound: Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control)
-
Buffers and Reagents: Kinase assay buffer, stop solution (EDTA)
Procedure:
-
Compound Plating:
-
Prepare a concentration gradient of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in 100% DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of the compound, positive control (Staurosporine), and negative control (DMSO) into the 384-well assay plates.
-
-
Reagent Preparation:
-
Prepare a master mix of PI3Kα enzyme in kinase assay buffer at the desired concentration.
-
Prepare a master mix of PIP₂ substrate and [γ-³³P]ATP in kinase assay buffer. The concentration of ATP should be at or near its Km for the enzyme.
-
-
Assay Execution:
-
Dispense the PI3Kα enzyme master mix into all wells of the assay plate.
-
Briefly centrifuge the plates to ensure the enzyme and compounds are mixed.
-
Initiate the kinase reaction by dispensing the substrate/[γ-³³P]ATP master mix into all wells.
-
Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution containing EDTA and streptavidin-coated SPA beads. The EDTA chelates Mg²⁺, halting the kinase activity.
-
Incubate the plates for at least 30 minutes to allow the biotinylated PIP₃ product to bind to the streptavidin-coated SPA beads.
-
Seal the plates and centrifuge briefly.
-
Read the plates on a microplate scintillation counter.
-
Data Analysis and Hit Criteria
| Parameter | Calculation/Criteria | Purpose |
| Z'-factor | 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ] | To assess the quality and robustness of the assay. A Z'-factor ≥ 0.5 is considered excellent for HTS. |
| Percent Inhibition | 100 * [ 1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) ] | To quantify the inhibitory activity of the test compound. |
| Hit Selection | Compounds exhibiting ≥ 50% inhibition at a single concentration (e.g., 10 µM). | To identify primary hits for further investigation. |
II. Cell-Based High-Throughput Screening: Anti-Proliferation Assay
Rationale: While a biochemical assay confirms direct target engagement, a cell-based assay provides a more physiologically relevant context, assessing the compound's ability to cross the cell membrane and exert a biological effect.[11][15][16] An anti-proliferation assay, such as the MTT assay, is a widely used, robust, and cost-effective method for HTS to identify compounds that inhibit cancer cell growth.[2][3]
Experimental Workflow: MTT Cell-Based Assay
Detailed Protocol: MTT Assay in 384-Well Format
Materials:
-
Cell Line: A cancer cell line with a known dependency on the PI3K/Akt/mTOR pathway (e.g., HeLa, A375).[4]
-
Media: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.
-
Assay Plates: 384-well, clear-bottom, tissue culture-treated plates.
-
Compound: Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.
-
Controls: Doxorubicin (positive control), DMSO (vehicle control).
Procedure:
-
Cell Plating:
-
Harvest and count cells, then resuspend to the optimized seeding density in culture medium.
-
Dispense the cell suspension into 384-well plates.
-
Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride and control compounds in culture medium.
-
Remove the medium from the cell plates and add the compound dilutions.
-
Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay and Detection:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Hit Prioritization
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Hit Prioritization: Hits from the primary screen are prioritized based on their potency (IC₅₀ value), efficacy (maximal inhibition), and selectivity against other cell lines (if available).
-
Orthogonal Assays: Confirmed hits should be validated using an orthogonal assay that measures a different aspect of cell health, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a real-time cell analysis system.[17]
Conclusion and Forward Look
These application notes provide a comprehensive framework for the high-throughput screening of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. By employing a dual-pronged approach of a target-based biochemical assay and a phenotypic cell-based screen, researchers can efficiently identify and validate promising hit compounds. The protocols outlined herein are robust, scalable, and grounded in established methodologies, providing a solid foundation for drug discovery efforts centered on the versatile Imidazo[1,2-a]pyridine scaffold. Subsequent hit-to-lead optimization will necessitate further characterization, including selectivity profiling against other kinases, ADME-Tox studies, and in vivo efficacy models.
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Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
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Van Aller, G. S., et al. (2008). Characterization of PI3K class IA isoforms with regulatory subunit p55alpha using a scintillation proximity assay. Analytical Biochemistry. Available at: [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
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Koyama, T., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. Available at: [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Available at: [Link]
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Asirvatham, A. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]
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Schultz, J., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]
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Auld, D. S., & Inglese, J. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Methods in Molecular Biology. Available at: [Link]
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Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. Available at: [Link]
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Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Opinion in Chemical Biology. Available at: [Link]
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while true do;. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while-true-do.io. Available at: [Link]
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Graphviz. (2024). DOT Language. Graphviz. Available at: [Link]
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LifeScience Global. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]
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CS UFL. (n.d.). Simple Graph - GraphViz Examples and Tutorial. University of Florida. Available at: [Link]
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baseclick GmbH. (n.d.). EdU Cell Proliferation Assay for High-throughput Screening. baseclick. Available at: [Link]
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Wikipedia. (n.d.). Scintillation proximity assay. Wikipedia. Available at: [Link]
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graphviz. (n.d.). User Guide. graphviz. Available at: [Link]
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Zhang, J. H., et al. (2012). Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. Journal of Biomolecular Screening. Available at: [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
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PubChem. (n.d.). Imidazo(1,2-a)pyridine-6-carboxylic acid. PubChem. Available at: [Link]
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Thorne, N., et al. (2010). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Assay and Drug Development Technologies. Available at: [Link]
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Bitesize Bio. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. Available at: [Link]
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Zhang, X. D., et al. (2008). Novel statistical approach for primary high-throughput screening hit selection. Journal of Biomolecular Screening. Available at: [Link]
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Glickman, J. F., & Schmid, A. (2007). Scintillation Proximity Assays in High-Throughput Screening. Journal of Biomolecular Screening. Available at: [Link]
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PubChem. (n.d.). Imidazo(1,2-a)pyridine. PubChem. Available at: [Link]
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Glicksman, M. A. (2008). Design and implementation of high throughput screening assays. CNS & Neurological Disorders - Drug Targets. Available at: [Link]
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QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. QIAGEN. Available at: [Link]
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CASNU. (n.d.). Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. CASNU. Available at: [Link]
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LookChem. (n.d.). Imidazo[1,2-a]pyridine-6-carboxylic acid. LookChem. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic Acid Hydrochloride Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a bicyclic nitrogen-fused heterocycle widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and versatile substitution points have made it a cornerstone in the development of numerous therapeutic agents. Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Zolimidine (antiulcer) feature this core, underscoring its clinical significance.[3][4][5] The broad spectrum of biological activities associated with its derivatives—including anticancer, antiviral, anti-inflammatory, and antitubercular properties—continues to drive extensive research into novel synthetic methodologies and structure-activity relationships (SAR).[1][2][5][6]
This guide provides an in-depth exploration of the synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid and its derivatives. It is designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices, providing robust and validated protocols, and grounding all claims in authoritative scientific literature.
Strategic Overview of Synthetic Pathways
The construction of the imidazo[1,2-a]pyridine ring system can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, scalability, and the principles of green chemistry.
-
Classic Cyclocondensation: The most traditional route involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This method is robust but can sometimes require harsh conditions.[7]
-
Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé Reaction (GBBR), offer significant advantages in efficiency and atom economy.[8] These one-pot reactions combine three or more starting materials to rapidly generate molecular complexity, making them ideal for library synthesis.[6][9][10]
-
Transition Metal-Catalyzed Cross-Coupling: Modern organic synthesis frequently employs transition metals, particularly copper and palladium, to forge key C-N and C-C bonds.[11] Ullmann-type C-N coupling, for instance, provides an effective means for intramolecular cyclization to form the fused imidazole ring.[12][13][14]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized many synthetic protocols by dramatically reducing reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[4][7][9][15]
Caption: Key synthetic strategies for constructing the imidazo[1,2-a]pyridine scaffold.
Core Protocol: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic Acid
This section details a reliable, two-step protocol for the synthesis of the foundational molecule, Imidazo[1,2-a]pyridine-6-carboxylic acid, starting from 6-aminonicotinic acid.
Part A: Cyclocondensation to Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
This step involves the acid-catalyzed reaction between 6-aminonicotinic acid and chloroacetaldehyde dimethyl acetal, which hydrolyzes in situ to form chloroacetaldehyde. The acidic environment protonates the pyridine nitrogen, activating the amino group for nucleophilic attack, leading to cyclization and formation of the hydrochloride salt.
Materials & Reagents:
-
6-Aminonicotinic acid (98%)
-
Chloroacetaldehyde dimethyl acetal (98%)
-
Concentrated Hydrochloric Acid (37%)
-
Ethanol, Anhydrous
-
Water, Deionized
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-aminonicotinic acid (10.0 g, 72.4 mmol).
-
Reagent Addition: Add ethanol (100 mL) and water (20 mL). While stirring, slowly add concentrated hydrochloric acid (15 mL). The mixture may warm slightly.
-
Acetal Addition: Once the initial mixture is homogenous, add chloroacetaldehyde dimethyl acetal (13.5 g, 108.6 mmol).
-
Reaction: Heat the mixture to reflux (approx. 85 °C) and maintain for 24 hours. Monitor the reaction progress by TLC (e.g., DCM:Methanol 9:1).
-
Workup: After 24 hours, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to promote precipitation.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the collected solid under vacuum at 50 °C to a constant weight to yield Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride as an off-white to light yellow powder.
Part B: Neutralization to Free Carboxylic Acid
The hydrochloride salt is converted to the free carboxylic acid by careful neutralization. Adjusting the pH to the isoelectric point of the molecule (typically around 5-6) minimizes its solubility in the aqueous medium, causing it to precipitate.[16]
Materials & Reagents:
-
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (from Part A)
-
Sodium Hydroxide (2 M aqueous solution)
-
Water, Deionized
-
Ethanol
Protocol:
-
Dissolution: Dissolve the hydrochloride salt (e.g., 10.0 g) in water (50 mL) in a 250 mL beaker, heating gently if necessary to achieve a clear solution.[16]
-
Neutralization: While stirring, slowly add 2 M NaOH solution dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Precipitation: Continue adding NaOH until the pH reaches 5.5. A precipitate will form as the solution is neutralized.
-
Cooling: Cool the mixture in an ice-water bath for 1 hour to maximize precipitation.
-
Isolation & Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield Imidazo[1,2-a]pyridine-6-carboxylic acid as a light yellow powder.[16]
Caption: Workflow for the two-part synthesis of the core molecule.
Characterization Data
Proper characterization is essential to confirm the structure and purity of the synthesized compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [17][18][19] |
| Molecular Weight | 162.15 g/mol | [17][18] |
| Appearance | Light yellow powder | [16] |
| ¹H NMR (DMSO-d₆) | δ ~13.3 (br s, 1H, COOH), 9.28 (s, 1H), 8.10 (s, 1H), 7.68 (s, 1H), 7.60 (m, 2H) | [16] |
| Mass Spec (ESI+) | m/z: 163 [M+H]⁺ | [16] |
| FT-IR (cm⁻¹) | Bands expected for O-H (acid), C-H (aromatic), C=O, C=N, C=C | [20] |
Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and concentration.
Protocols for Derivative Synthesis
The true power of this scaffold lies in its derivatization. The carboxylic acid group can be converted to esters or amides, and the imidazo[1,2-a]pyridine ring can be functionalized at various positions. Below are representative protocols for advanced synthesis.
Protocol Example 1: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction (GBBR)
This one-pot, three-component reaction is a highly efficient method for synthesizing 3-amino-imidazo[1,2-a]pyridine derivatives. It demonstrates a modern approach to rapidly build a library of compounds.[6][9]
Objective: To synthesize a substituted imidazo[1,2-a]pyridine derivative in a single step using microwave irradiation.
Materials & Reagents:
-
A 2-aminopyridine derivative (e.g., 2-amino-5-bromopyridine)
-
An aldehyde (e.g., benzaldehyde)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
Protocol:
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and ammonium chloride (0.2 mmol, 20 mol%).[9]
-
Solvent Addition: Add ethanol (4 mL) to the vial and seal it with a cap.
-
Microwave Reaction: Place the vial in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.[9][15] Causality: Microwave energy efficiently couples with the polar solvent, rapidly and uniformly heating the reaction to drive it to completion, often minimizing side-product formation.
-
Workup: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.
Caption: Key derivatization pathways from the core scaffold.
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclocondensation | Incomplete reaction; Insufficient acid catalysis; Side reactions. | Increase reflux time and monitor by TLC. Ensure adequate HCl is present. Consider microwave assistance to improve reaction efficiency and reduce time.[7] |
| Purification Difficulties | Product is highly polar; Impurities have similar polarity. | For the carboxylic acid, recrystallization from an appropriate solvent (e.g., ethanol/water) is often effective. For less polar derivatives, silica gel chromatography is standard. If compounds are basic, adding 1% triethylamine to the eluent can prevent streaking. |
| Inconsistent GBBR Results | Impure reagents (especially aldehyde or isocyanide); Moisture. | Use freshly distilled aldehydes and high-purity isocyanides. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Product Oiling Out | Product has low melting point or is amorphous; Incorrect pH for precipitation. | During neutralization (Part B), ensure slow addition of base and vigorous stirring. If an oil forms, try scratching the side of the flask or adding a seed crystal. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate) after neutralization. |
Safety & Handling
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
Chloroacetaldehyde dimethyl acetal: Is a flammable liquid and an irritant. Handle with care.
-
Concentrated HCl: Is highly corrosive. Dispense carefully and neutralize spills immediately with sodium bicarbonate.
-
Organic Solvents (Ethanol, Hexane, Ethyl Acetate): Are flammable. Keep away from ignition sources.
-
Imidazo[1,2-a]pyridine derivatives: May cause skin and eye irritation.[17] May cause an allergic skin reaction.[18] Avoid inhalation of dust and direct contact.
-
Conclusion
The Imidazo[1,2-a]pyridine-6-carboxylic acid scaffold is a valuable building block in the pursuit of novel therapeutics. The synthetic protocols outlined herein, from the foundational cyclocondensation to modern microwave-assisted multicomponent reactions, provide researchers with a robust toolkit for accessing this important class of molecules. By understanding the chemical principles behind each step and anticipating potential challenges, scientists can efficiently synthesize and derivatize this privileged core, paving the way for future drug discovery innovations.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). PubMed. [Link]
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Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (n.d.). ACS Combinatorial Science. [Link]
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Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. (n.d.). Taylor & Francis Online. [Link]
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Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. (2025). Bentham Science. [Link]
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Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). National Institutes of Health (NIH). [Link]
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Pyridines and Imidazaopyridines With Medicinal Significance. (n.d.). ResearchGate. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. [Link]
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Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[4][7]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. (n.d.). ResearchGate. [Link]
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Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (n.d.). ACS Publications. [Link]
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Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. (2025). ResearchGate. [Link]
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Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (n.d.). Frontiers. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]
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Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020). National Institutes of Health (NIH). [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
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Ullmann condensation. (n.d.). Wikipedia. [Link]
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Institutes of Health (NIH). [Link]
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Imidazo(1,2-a)pyridine-6-carboxylic acid. (n.d.). PubChem. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega. [Link]
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Imidazo[1,2-a]pyridine-6-carboxylic acid. (n.d.). LookChem. [Link]
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Imidazo[1,2-a]pyridine-6-carboxylic acid. (n.d.). PubChemLite. [Link]
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Application and Protocol Guide for Target-Based Drug Discovery Using the Imidazo[1,2-a]pyridine Scaffold
Abstract
The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anti-infective properties.[1][2] Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride serves as a versatile starting material for the synthesis of compound libraries aimed at discovering novel, target-based therapeutics. This guide provides a comprehensive overview of the strategic workflow for utilizing this scaffold in a modern drug discovery campaign. We will detail the progression from library synthesis and initial phenotypic screening to the critical stages of target identification and validation, supported by detailed, field-proven protocols and the scientific rationale behind them.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Diverse Bioactivity
The unique bicyclic, nitrogen-rich structure of the imidazo[1,2-a]pyridine ring system provides an ideal framework for developing therapeutic agents. Its rigid conformation and multiple points for chemical modification allow for the precise spatial orientation of functional groups to interact with biological targets.[3] Derivatives have been successfully developed as inhibitors of critical cellular targets, including:
-
Kinases: PI3K/mTOR, Nek2, and PDGFR are prominent examples of kinases targeted by imidazo[1,2-a]pyridine derivatives in oncology.[4][5][6]
-
Tubulin: Certain derivatives inhibit tubulin polymerization, a validated anticancer mechanism.[4]
-
Mycobacterium tuberculosis enzymes: The scaffold has been crucial in developing novel antituberculosis agents targeting enzymes like the cytochrome bc1 complex.[2]
This demonstrated success underscores the value of Imidazo[1,2-a]pyridine-6-carboxylic acid as a starting point for generating novel chemical entities with high therapeutic potential.
Strategic Workflow for Target Discovery
Since Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a building block, the discovery process does not begin with a known target. Instead, it follows a phenotype-first approach that culminates in target identification and validation. This workflow is essential for discovering novel mechanisms of action.
Caption: High-level workflow for phenotype-first drug discovery.
Phase 1: Library Synthesis and Phenotypic Screening
The initial phase involves creating a diverse library of compounds from the starting scaffold and screening them in a disease-relevant cellular model to find molecules that elicit a desired biological response.
Protocol: Parallel Amide Library Synthesis
The carboxylic acid moiety of the scaffold is an ideal handle for creating a library of amides, a common functional group in approved drugs. This protocol outlines a general procedure for parallel synthesis in a 96-well plate format.
Objective: To generate a diverse library of N-substituted imidazo[1,2-a]pyridine-6-carboxamides.
Materials:
-
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
-
A diverse set of primary and secondary amines
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of Imidazo[1,2-a]pyridine-6-carboxylic acid in anhydrous DMF.
-
Prepare a 0.2 M solution of HATU in anhydrous DMF.
-
Prepare a 0.5 M solution of DIPEA in anhydrous DMF.
-
Prepare a plate of 0.2 M solutions of diverse amines in anhydrous DMF (one amine per well).
-
-
Reaction Setup (per well):
-
To each well of a 96-well reaction block, add 100 µL (20 µmol) of the Imidazo[1,2-a]pyridine-6-carboxylic acid stock solution.
-
Add 100 µL (20 µmol) of the HATU stock solution.
-
Add 80 µL (40 µmol) of the DIPEA stock solution.
-
Add 110 µL (22 µmol, 1.1 equivalents) of the corresponding amine solution from the amine plate.
-
-
Reaction and Workup:
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the product by adding 500 µL of ethyl acetate, shaking, and allowing the layers to separate.
-
Collect the organic layer for analysis and screening.
-
-
Quality Control:
-
Analyze a representative subset of wells (e.g., 8-12 wells) by LC-MS to confirm product formation and estimate purity before proceeding to screening.
-
Protocol: High-Throughput Cell Viability Screening
This protocol uses a luminescence-based assay to measure ATP levels as an indicator of cell viability, a robust method for identifying compounds with cytotoxic or cytostatic effects against cancer cells.[7]
Objective: To screen the synthesized library for compounds that reduce the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Appropriate cell culture medium and supplements
-
Synthesized compound library in DMSO
-
Positive control (e.g., Staurosporine)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
384-well white, clear-bottom assay plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in culture medium to a density of 2 x 10^5 cells/mL.
-
Using a multichannel pipette or automated dispenser, add 25 µL of the cell suspension (5,000 cells) to each well of a 384-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Perform a serial dilution of the compound library to achieve the desired final screening concentration (e.g., 10 µM).
-
Add 25 nL of compound solution, positive control, or DMSO (vehicle control) to the appropriate wells using an acoustic liquid handler or pin tool.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle control (100% viability) and a "no cell" or potent inhibitor control (0% viability).
-
Calculate the percent inhibition for each compound.
-
Compounds exceeding a defined inhibition threshold (e.g., >50%) are considered "hits."
-
Phase 2: Target Identification of Active 'Hits'
Once a hit compound with a desirable phenotypic effect is identified, the next crucial step is to determine its molecular target(s). A multi-pronged approach combining computational and experimental methods is most effective.
Caption: Convergent approaches for identifying molecular targets.
In Silico Target Prediction
Computational methods can rapidly generate hypotheses by comparing the hit compound to databases of known ligands and protein structures.[8][9]
-
Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) compare the 2D structure of the hit to ligands with known targets, suggesting potential targets based on the principle that structurally similar molecules often have similar biological functions.
-
Reverse Docking: The 3D structure of the hit compound is computationally docked against a library of protein crystal structures to predict which proteins it is most likely to bind to based on binding energy calculations.[10]
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful label-free method to identify target engagement in a cellular context. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[11]
Objective: To identify proteins that are stabilized by the hit compound in cell lysate, indicating direct binding.
Materials:
-
Cultured cells (same line as phenotypic screen)
-
Hit compound and vehicle control (DMSO)
-
PBS buffer with protease inhibitors
-
Liquid nitrogen and heat blocks/thermal cycler
-
Sample preparation reagents for mass spectrometry (e.g., lysis buffer, DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrument
Procedure:
-
Cell Culture and Lysis:
-
Grow cells to ~80% confluency. Harvest and wash cells with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors and lyse by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Compound Treatment:
-
Divide the lysate into two aliquots: one for treatment with the hit compound (e.g., 20 µM final concentration) and one for the vehicle control (DMSO).
-
Incubate for 30 minutes at room temperature.
-
-
Thermal Challenge:
-
Aliquot each treatment group into separate PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.
-
-
Separation of Soluble and Aggregated Proteins:
-
Cool samples to room temperature.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Proteomic Analysis:
-
Prepare the supernatant samples for mass spectrometry. This involves protein reduction, alkylation, and tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins remaining in the soluble fraction at each temperature.
-
-
Data Analysis:
-
For each identified protein, plot the relative amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for a protein in the compound-treated sample indicates thermal stabilization and suggests it is a direct target.[11]
-
Phase 3: Target Validation and Hit-to-Lead
Identifying a putative target is not enough; it must be validated. This involves confirming direct physical binding and demonstrating that modulation of the target's activity is responsible for the observed cellular phenotype.
Biophysical Assays for Binding Confirmation
Several biophysical techniques can confirm and quantify the interaction between a hit compound and its putative protein target.[12][]
| Technique | Principle | Key Outputs | Throughput |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as the compound flows over a sensor chip with the immobilized target protein. | Binding affinity (KD), On/off rates (kon/koff) | Medium-High |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye. | Tm shift, confirms binding | High |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | Binding affinity (KD) | Medium |
Protocol: Biochemical Kinase Assay (ADP-Glo™)
If the identified target is a kinase, a biochemical assay is essential to confirm that the compound inhibits its enzymatic activity. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies ADP produced during the kinase reaction.[14][15]
Objective: To determine the in vitro inhibitory potency (IC₅₀) of the hit compound against its putative kinase target.
Materials:
-
Recombinant purified kinase target
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Hit compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Compound Dilution:
-
Create a 10-point, 3-fold serial dilution of the hit compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the following to each well (for a 5 µL reaction volume):
-
1.25 µL of kinase and substrate in reaction buffer.
-
2.5 µL of compound dilution or DMSO control.
-
1.25 µL of ATP in reaction buffer to start the reaction.
-
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Readout and Analysis:
-
Measure the luminescence signal.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is an outstanding starting scaffold for modern, phenotype-driven drug discovery. By integrating rational library synthesis with high-throughput cellular screening, researchers can identify bioactive compounds. The subsequent application of a robust target identification funnel, combining in silico, label-free, and biophysical methods, allows for the confident elucidation of novel mechanisms of action. Finally, validation through biochemical assays confirms functional inhibition and paves the way for successful hit-to-lead optimization campaigns. This strategic, multi-disciplinary approach maximizes the potential for discovering next-generation therapeutics.
References
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Alqahtani, S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support. Available at: [Link]
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Bhardwaj, A., et al. (2016). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of the Indian Institute of Science. Available at: [Link]
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Creative Biolabs. (n.d.). In Silico Target Prediction. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. Available at: [Link]
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Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]
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Kaser, D., et al. (2020). Computational/in silico methods in drug target and lead prediction. Journal of Proteomics & Bioinformatics. Available at: [Link]
-
Afzal, A. M., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]
-
Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. Available at: [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
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Vangone, A., et al. (2023). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). ResearchGate. Available at: [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Available at: [Link]
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Sharma, P., et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]
-
Kumar, P., et al. (2024). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design. Available at: [Link]
-
Afzal, A. M., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]
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Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Available at: [Link]
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Chemspace. (2024). Target Identification and Validation in Drug Discovery. Available at: [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Available at: [Link]
-
Spyrakis, F., et al. (2019). Recent Advances in In Silico Target Fishing. MDPI. Available at: [Link]
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Coma, S., et al. (2009). Biophysical techniques for ligand screening and drug design. Current Opinion in Pharmacology. Available at: [Link]
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Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Maresca, G., et al. (2024). Novel synthetic lethality-based cellular assays for cancer drug discovery. AACR Publications. Available at: [Link]
-
Pápai, Z., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry. Available at: [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]
-
Liu, X., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
-
Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride Synthesis
Welcome to the dedicated support center for the synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1] Achieving a high yield of the 6-carboxylic acid derivative is crucial for subsequent functionalization and drug discovery efforts.
This document moves beyond simple protocols to provide in-depth troubleshooting, address common points of failure, and explain the chemical principles behind each step to empower you to optimize your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy.
Q1: What is the most common and reliable synthetic route for Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride?
The most frequently employed and scalable method is a variation of the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or its equivalent.[2] For this specific target, the reaction typically uses 2-amino-5-pyridinecarboxylic acid (also known as 6-aminonicotinic acid) and a C2 synthon like chloroacetaldehyde or its more stable acetal equivalent.[3] The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazopyridine core.
Q2: Why is the product isolated as a hydrochloride salt?
The imidazo[1,2-a]pyridine core is basic, readily forming salts with acids. Isolation as a hydrochloride (HCl) salt serves two primary purposes:
-
Improved Crystallinity and Handling: The salt form is often more crystalline and less hygroscopic than the freebase, making it easier to handle, purify by recrystallization, and store.
-
Enhanced Solubility: The HCl salt typically has better solubility in polar protic solvents like water or ethanol, which can be advantageous for purification or subsequent reaction steps. The free acid can be obtained by neutralizing the HCl salt solution to its isoelectric point (around pH 5-6), causing it to precipitate.[3][4]
Q3: What are the critical starting materials, and what are their common purity issues?
The two key building blocks are:
-
2-Amino-5-pyridinecarboxylic acid: The purity of this starting material is paramount. Common impurities include residual starting materials from its own synthesis (e.g., 5-cyano-2-aminopyridine or 2-nitro-5-pyridinecarboxylic acid).[5] These impurities can interfere with the cyclization or introduce unwanted side products. It is highly recommended to verify its purity by ¹H NMR and LC-MS before use.
-
Chloroacetaldehyde (or its acetal): Chloroacetaldehyde itself is unstable and prone to polymerization. Therefore, chloroacetaldehyde dimethyl acetal is often used as a stable precursor.[3] The reaction is run under acidic conditions (with HCl), which hydrolyzes the acetal in situ to generate the reactive aldehyde needed for the cyclization. Ensure the acetal is of high purity and has not degraded during storage.
Q4: Can multicomponent reactions (MCRs) be used for this synthesis?
Yes, the Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful three-component method for synthesizing 3-substituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[1][6] While highly efficient for generating diversity at the 3-position, adapting it for an unsubstituted 3-position and a 6-carboxy substituent requires careful selection of reagents and is generally more complex for this specific target than the classical condensation approach.
Part 2: Troubleshooting Guide: Low Yield and Impurities
This section is formatted to address specific problems you may encounter during your experiment.
Problem 1: My reaction yield is very low (<40%), and TLC/LC-MS shows significant unreacted 2-amino-5-pyridinecarboxylic acid.
This is the most common failure mode and points to an inefficient cyclization step.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution |
| Insufficient Acid | The reaction requires acidic conditions for two reasons: (1) to hydrolyze the chloroacetaldehyde acetal precursor to the active aldehyde, and (2) to catalyze the intramolecular dehydration of the cyclized intermediate. | Ensure at least a stoichiometric amount of HCl is present. Some protocols use ethanol saturated with HCl or add concentrated HCl directly to the reaction mixture.[3] Monitor the pH if possible. |
| Low Reaction Temperature | The intramolecular cyclization and subsequent dehydration steps have significant activation energy barriers. Insufficient thermal energy will cause the reaction to stall. | The reaction is typically run at reflux in a solvent like ethanol or an ethanol/water mixture.[3] Ensure your reaction is heated to the boiling point of your solvent system (typically ~85°C) and maintained there for the recommended duration (often 24 hours). |
| Presence of Water (Excess) | While some water is often used as a co-solvent to dissolve the aminopyridine starting material, an excessive amount can unfavorably shift the equilibrium of the dehydration step, hindering the formation of the aromatic product. | Use anhydrous ethanol if your starting material solubility allows. If a co-solvent is necessary, minimize the amount of water used. A common ratio is a 1:1 or 2:1 mixture of ethanol to water. |
| Impure Starting Material | Nucleophilic impurities in the 2-amino-5-pyridinecarboxylic acid can compete for the chloroacetaldehyde, consuming your reagent and generating side products. | Re-purify the starting material by recrystallization or chromatography. Confirm purity via NMR and melting point analysis before starting the reaction. |
Problem 2: The reaction appears to work, but I get a complex mixture of products and significant baseline material on my TLC plate.
This suggests side reactions or product degradation are occurring.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution |
| Excessive Heat/Time | While heat is necessary, prolonged heating at high temperatures can lead to the degradation of the electron-rich imidazopyridine ring system or polymerization of the aldehyde. | Monitor the reaction progress closely by TLC or LC-MS every 4-6 hours. Once the starting material is consumed, proceed to workup. Do not leave the reaction heating unnecessarily overnight if it completes sooner.[7] |
| Oxidation | Imidazopyridines can be susceptible to oxidation, especially under aerobic conditions at high temperatures. This can lead to the formation of colored, polar impurities. | While many syntheses are run open to the air, if you observe significant darkening or complex byproduct formation, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Side Reactions of Chloroacetaldehyde | Chloroacetaldehyde is highly reactive and can self-condense or polymerize, especially if the local concentration becomes too high. This is a common source of tar-like byproducts. | Add the chloroacetaldehyde dimethyl acetal solution dropwise to the heated solution of the aminopyridine over 30-60 minutes. This maintains a low steady-state concentration of the reactive aldehyde, favoring the desired bimolecular reaction.[7][8] |
Problem 3: I have a good yield of the crude product, but I lose most of it during purification.
This points to issues with the work-up and isolation procedure.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution |
| Incorrect pH for Precipitation | The product is an amphoteric molecule (containing both a basic ring system and an acidic carboxyl group). It will be soluble at very low pH (as the hydrochloride salt) and at high pH (as the carboxylate salt). Precipitation of the free acid is maximal at the isoelectric point. | When converting the hydrochloride salt to the free acid for purification, carefully adjust the pH of the aqueous solution to 5-6 using a base like 2M NaOH.[3][4] Add the base slowly while monitoring with a pH meter and cooling in an ice bath to ensure complete precipitation. |
| Product is Water-Soluble | The hydrochloride salt of the product has considerable water solubility. Washing with large volumes of water during filtration can lead to significant loss of yield. | After filtering the precipitated HCl salt, wash the solid with a minimal amount of ice-cold water, followed by a less polar solvent like cold ethanol or acetone to remove water and soluble organic impurities. |
| Losses during Recrystallization | Using a solvent in which the product is too soluble for recrystallization will result in poor recovery. | For the HCl salt, a mixed solvent system like ethanol/water or methanol/isopropanol is often effective. For the free acid, DMF/water or DMSO/water can be used. Always start with a minimum amount of hot solvent to dissolve the solid and allow it to cool slowly. |
Part 3: Diagrams and Visual Workflows
Visual aids can help clarify complex chemical processes and troubleshooting logic.
Core Reaction Mechanism
This diagram illustrates the key steps in the formation of the imidazo[1,2-a]pyridine ring from 2-amino-5-pyridinecarboxylic acid and chloroacetaldehyde.
Caption: A logical workflow for troubleshooting low reaction yields.
Part 4: Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from literature and field experience.
Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Reagents & Materials:
| Reagent | M.W. | Amount | Moles | Eq. |
| 2-Amino-5-pyridinecarboxylic acid | 138.12 | 10.0 g | 72.4 mmol | 1.0 |
| Chloroacetaldehyde dimethyl acetal | 124.57 | 10.8 g | 86.9 mmol | 1.2 |
| Ethanol (200 proof) | - | 100 mL | - | - |
| Deionized Water | - | 50 mL | - | - |
| Concentrated HCl (12M) | 36.46 | 6.0 mL | 72.0 mmol | ~1.0 |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-pyridinecarboxylic acid (10.0 g), ethanol (100 mL), and deionized water (50 mL). Stir the suspension.
-
Acidification: Slowly and carefully add concentrated HCl (6.0 mL) to the suspension. The solid should dissolve upon addition of the acid and gentle warming to form a clear, light-yellow solution.
-
Reagent Addition: Begin heating the mixture to a gentle reflux (~85°C) using a heating mantle. Once refluxing, add the chloroacetaldehyde dimethyl acetal (10.8 g) dropwise via an addition funnel over a period of 30 minutes.
-
Reaction: Maintain the reaction at reflux for 24 hours. Monitor the progress by TLC (e.g., 10% MeOH in DCM with 1% Acetic Acid) or LC-MS until the starting aminopyridine is consumed.
-
Isolation: After 24 hours, remove the heating mantle and allow the reaction to cool to room temperature, then cool further in an ice-water bath for 1-2 hours. A precipitate of the hydrochloride salt should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of ice-cold water (2 x 20 mL) and then with cold ethanol (2 x 20 mL) to remove residual starting materials and impurities.
-
Drying: Dry the resulting off-white to light-yellow solid in a vacuum oven at 50-60°C to a constant weight.
-
Characterization: A typical yield is 70-80%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary.
References
-
Huang, H., Ji, X., Tang, X., Zhang, M., Li, X., & Jiang, H. (2013). Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters. Organic Letters, 15(24), 6218–6221. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 15, 2026, from [Link]
-
Chakarova, K. K., & Kaloyanova, S. V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35149–35163. [Link]
-
Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E. H., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Shaaban, M., Taha, M., & El-Sayed, M. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1516–1522. [Link]
-
Pipzine Chemicals. (n.d.). 2-Amino-5-Pyridinecarboxylic Acid. Retrieved January 15, 2026, from [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 15, 2026, from [Link]
-
Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Retrieved January 15, 2026, from [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
Sources
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. imidazo[1,2-a]pyridine-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. imidazo[1,2-a]pyridine-6-carboxylic acid | 139022-25-6 [chemicalbook.com]
- 5. 2-Amino-5-Pyridinecarboxylic Acid: Properties, Applications & Safe Sourcing from China | High-Quality API & Chemical Supplier [pipzine-chem.com]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Welcome to the technical support guide for the purification of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical laboratory experience.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification challenges, it is crucial to understand the inherent properties of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. This molecule possesses a unique combination of functional groups that dictate its behavior in various purification schemes.
-
Heterocyclic Core: The imidazo[1,2-a]pyridine ring system is aromatic and contains basic nitrogen atoms, making the molecule susceptible to interactions with acidic media and surfaces like silica gel.[1][2]
-
Carboxylic Acid Group: This acidic functional group provides a handle for pH-dependent solubility manipulations.
-
Hydrochloride Salt: The hydrochloride salt form generally enhances water solubility compared to the free base but can present its own set of purification challenges.[3]
A summary of key physicochemical properties is provided in the table below:
| Property | Value/Information | Source(s) |
| Molecular Formula | C₈H₆N₂O₂·HCl | [4] |
| Molecular Weight | 198.61 g/mol | [5] |
| Appearance | White to off-white or brown solid/powder | [6][7] |
| Melting Point | >300 °C | [7] |
| pKa | ~4.7 (for the parent imidazo[1,2-a]pyridine) | [1] |
| Aqueous Solubility | The hydrochloride salt is soluble in hot water.[6] The free base is poorly soluble in water. |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, providing potential causes and actionable solutions.
A. Recrystallization Challenges
Recrystallization is a powerful technique for purifying crystalline solids. However, finding the right solvent system for a molecule with both polar and non-polar characteristics, along with its salt form, can be challenging.
Problem 1: Oiling Out or Precipitation of an Amorphous Solid During Cooling
-
Potential Cause: The compound is too soluble in the chosen solvent even at low temperatures, or the cooling process is too rapid, preventing the formation of an ordered crystal lattice. The presence of impurities can also inhibit crystallization.
-
Solution Workflow:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but have limited solubility when cold. For Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, consider polar protic solvents like ethanol or isopropanol. A mixed solvent system, such as ethanol/water or isopropanol/ethyl acetate, can also be effective.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling often leads to the trapping of impurities and the formation of small, impure crystals or an amorphous solid.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If available, adding a seed crystal of the pure compound can initiate crystallization.
-
pH Adjustment: A common and effective method for this specific compound is to dissolve the hydrochloride salt in a minimal amount of hot water and then slowly add a base (e.g., 2M NaOH) to adjust the pH to 5-6.[6] This will precipitate the less water-soluble free base, Imidazo[1,2-a]pyridine-6-carboxylic acid, which can then be collected by filtration.[6][8] The free base can be subsequently re-dissolved and converted back to the hydrochloride salt if desired.
-
Problem 2: Poor Recovery of the Purified Compound
-
Potential Cause: Using an excessive amount of solvent for recrystallization, or the chosen solvent has a relatively high solubility for the compound even at low temperatures.
-
Solution Workflow:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent System Optimization: Experiment with different solvent systems to find one with a steeper solubility curve (high solubility at high temperature, low solubility at low temperature).
-
Anti-Solvent Addition: If the compound is highly soluble in a particular solvent, an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be slowly added to the solution at room temperature until turbidity is observed. The solution is then heated until it becomes clear again and allowed to cool slowly. For this compound, adding a non-polar solvent like hexane or diethyl ether to an ethanolic solution could be a viable approach.
-
B. Column Chromatography Challenges
Due to its polarity and basic nitrogen atoms, purifying Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride by traditional silica gel chromatography can be problematic.
Problem 1: Streaking or Tailing of the Compound on a Silica Gel TLC Plate/Column
-
Potential Cause: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[9]
-
Solution Workflow:
-
Use of a Basic Modifier: Add a small amount (0.5-2%) of a basic modifier, such as triethylamine or ammonia, to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce the unwanted interactions.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as basic or neutral alumina, which is less acidic than silica gel.
-
Reversed-Phase Chromatography: This is often the preferred method for polar and ionizable compounds. Use a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. Adding a modifier such as formic acid or trifluoroacetic acid to the mobile phase can improve peak shape by ensuring the carboxylic acid is protonated and the basic nitrogens are consistently protonated.
-
Problem 2: Compound is not Eluting from the Column
-
Potential Cause: The compound is too polar for the chosen mobile phase and is strongly adsorbed onto the stationary phase.
-
Solution Workflow:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For normal-phase chromatography, this would involve increasing the proportion of the more polar solvent (e.g., increasing the percentage of methanol in a dichloromethane/methanol mixture).
-
Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is systematically increased over the course of the separation.
-
Switch to a More Suitable Technique: For highly polar compounds, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be more effective.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride?
A1: Based on its common synthesis from 6-aminonicotinic acid and a chloroacetaldehyde equivalent, potential impurities include:
-
Unreacted Starting Materials: Residual 6-aminonicotinic acid.[7][10]
-
Side-Products from Chloroacetaldehyde: Chloroacetaldehyde is a reactive compound that can exist in various forms (monomer, dimer, trimer, and their hydrates) and can potentially form by-products.[1][11][12]
-
Incomplete Cyclization Products: Intermediates from the reaction that have not fully cyclized to form the imidazo[1,2-a]pyridine ring system.
-
Related Impurities from Starting Materials: Impurities present in the initial 6-aminonicotinic acid, such as 6-hydroxynicotinic acid or 6-chloronicotinic acid, could potentially be carried through the synthesis.[13]
Q2: How can I best assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method with UV detection is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any residual solvents or major impurities.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the molecular weight of the main component and any detected impurities.
Q3: My compound is colored (e.g., yellow or brown). How can I decolorize it?
A3: Colored impurities can often be removed by treating a solution of your compound with activated charcoal.
-
Protocol: Dissolve your crude product in a suitable solvent. Add a small amount of activated charcoal (typically 1-2% by weight) and heat the mixture with stirring for a short period. Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Then, proceed with the recrystallization of the decolorized solution.
Q4: What is the best way to dry the purified Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride?
A4: After filtration, the purified solid should be dried under vacuum, preferably in a vacuum oven at a moderately elevated temperature (e.g., 40-50 °C) to remove any residual solvents. The high melting point of the compound suggests good thermal stability.
IV. Visualized Workflows and Diagrams
General Purification Workflow
Sources
- 1. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Imidazo[1,2-a]pyridine-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. imidazo[1,2-a]pyridine-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 13. innospk.com [innospk.com]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this important class of heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low Yield & Reaction Failure
Question 1: My reaction to synthesize imidazo[1,2-a]pyridine is resulting in a low yield or is not proceeding to completion. What are the primary factors to investigate?
Answer: Low or no yield is a common challenge that can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: For metal-catalyzed reactions, particularly those using copper, the activity of the catalyst is paramount.
-
Copper(I) Sources: Copper(I) salts like CuI and CuBr are frequently used.[1][2] Ensure your copper(I) source has not oxidized to copper(II). It is advisable to use freshly purchased or properly stored catalyst.
-
Catalyst Loading: While catalytic amounts are required, optimizing the catalyst loading is crucial. Typically, 5-10 mol% is a good starting point.[3]
-
Ligand Effects (for Ullmann-type reactions): In Ullmann condensations, the absence of a suitable ligand can lead to low yields. While some ligand-free systems exist, many protocols benefit from ligands like 1,10-phenanthroline.
-
-
Reaction Atmosphere: Many catalytic cycles, especially those involving copper(I), are sensitive to oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.[4] This can be achieved by degassing the solvent and using standard Schlenk line techniques.
-
-
Purity of Reagents and Solvents:
-
Starting Materials: The purity of the 2-aminopyridine and the carbonyl compound (or its precursor) is critical. Impurities can interfere with the catalyst or lead to side reactions. It is advisable to purify starting materials if their quality is uncertain.
-
Solvents: Use dry, high-purity solvents. The presence of water can be detrimental, especially in reactions that involve the formation of an imine intermediate, as this step is often reversible.[5] For some protocols, the addition of a dehydrating agent like trimethyl orthoformate can be beneficial.[6]
-
-
Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts.
-
Optimization: The optimal temperature is highly dependent on the specific reaction. While some reactions proceed at room temperature, others require heating.[3][7] A systematic optimization of the reaction temperature is recommended. For instance, in a Cu(I)-catalyzed synthesis from aminopyridines and nitroolefins, 80°C was found to be the ideal temperature.[1]
-
-
Substrate Electronic Effects: The electronic properties of the substituents on your starting materials can have a significant impact on the reaction outcome.
Section 2: Side Product Formation
Question 2: I am observing significant side product formation in my reaction. What are the likely culprits and how can I minimize them?
Answer: The formation of side products is a common issue that can often be addressed by fine-tuning the reaction conditions.
-
Homocoupling of Starting Materials: In cross-coupling reactions, such as the Ullmann condensation, homocoupling of the starting materials can be a significant side reaction. This is particularly prevalent at higher temperatures.
-
Mitigation Strategies:
-
Lowering the Temperature: If feasible for the desired reaction, reducing the temperature can disfavor homocoupling.
-
Optimizing Catalyst and Ligand: The choice of catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling.
-
Stoichiometry: Using a slight excess of one of the coupling partners can sometimes minimize the homocoupling of the more valuable reagent.
-
-
-
Formation of Intermediates: In some cases, stable intermediates may accumulate and be mistaken for side products. For example, in the Groebke-Blackburn-Bienaymé (GBB) reaction, the initial imine intermediate formed from the aldehyde and 2-aminopyridine is a key species.[8]
-
Reaction Monitoring: Careful reaction monitoring by TLC or LC-MS can help identify the accumulation of intermediates and indicate if the reaction is stalled at a particular step.
-
-
Unesired Isomerization or Rearrangement: Depending on the substrates and reaction conditions, unwanted isomerization or rearrangement of the product can occur.
-
Condition Screening: A thorough screening of solvents, temperature, and reaction time can help identify conditions that favor the formation of the desired isomer.
-
Section 3: Specific Reaction Types - Troubleshooting
Question 3: I am having trouble with my Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. What are some specific troubleshooting tips?
Answer: The GBB reaction is a powerful tool for the synthesis of imidazo[1,2-a]pyridines, but its success can be sensitive to several factors.
-
Solvent Choice: The choice of solvent is critical and can act as more than just a medium for the reaction.
-
Protic vs. Aprotic Solvents: Alcohols, such as methanol and ethanol, are commonly used and can act as co-catalysts, accelerating key steps in the reaction mechanism.[9] The reaction often fails in non-polar aprotic solvents like toluene.[9]
-
Water: While some GBB reactions can be performed in water, the presence of excess water can inhibit the initial imine formation.[5]
-
-
Catalyst: While some GBB reactions can proceed without a catalyst, the use of a Brønsted or Lewis acid catalyst is common to accelerate the reaction.
-
Isocyanide Quality: Isocyanides are known for their strong and unpleasant odor, but they can also degrade over time. Using freshly prepared or purified isocyanides is recommended for optimal results.[5]
Question 4: My Ullmann condensation for the synthesis of an N-arylimidazo[1,2-a]pyridine is not working well. What should I check?
Answer: The Ullmann condensation is a classic reaction that has been significantly improved over the years, but it can still be challenging.
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures, sometimes in excess of 210°C.[11] Modern protocols with appropriate ligands can often be run at lower temperatures. If your reaction is sluggish, a careful increase in temperature might be necessary.
-
Copper Source and Activation:
-
Stoichiometric vs. Catalytic Copper: Historically, stoichiometric amounts of copper were used.[11] Modern methods utilize catalytic amounts of a copper(I) source, often in combination with a ligand.
-
"Activated" Copper: For reactions using copper metal, "activated" copper powder, for example, prepared by the reduction of copper sulfate with zinc, can be more effective.[11]
-
-
Ligand Selection: The use of ligands such as diamines or phenanthrolines can significantly improve the efficiency of Ullmann-type reactions, allowing for milder reaction conditions.
-
Base: A suitable base is typically required to facilitate the reaction. Common bases include potassium carbonate or potassium phosphate.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the optimized conditions for a selection of imidazo[1,2-a]pyridine synthesis protocols. This data can serve as a starting point for your own optimization experiments.
| Reaction Type | Starting Materials | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Copper-Catalyzed | 2-Aminopyridine, Nitroolefin | CuBr (10 mol%) | DMF | 80°C | up to 90 | [1] |
| Iodine-Catalyzed Multicomponent | 2-Aminopyridine, Aldehyde, Isocyanide | I₂ (5 mol%) | Ethanol | Room Temp. | up to 98 | [3][12] |
| Catalyst-Free | 2-Aminopyridine, α-haloketone | None | None | 60°C | High | [7] |
| Microwave-Assisted | 2-Aminopyridine, α-haloketone | None | None | Microwave | High | [7] |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ | Methanol | Microwave | Good | [10] |
Experimental Protocols & Methodologies
Protocol 1: Copper-Catalyzed Synthesis from a 2-Aminopyridine and a Nitroolefin
This protocol is adapted from Yan, R.-L., et al., J. Org. Chem., 2012 , 77, 2024-2028.[1]
-
To a reaction tube, add 2-aminopyridine (1.0 mmol), the nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).
-
Add 2 mL of DMF as the solvent.
-
Seal the tube and stir the reaction mixture at 80°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodine-Catalyzed Three-Component Synthesis
This protocol is based on the work of Krishnamoorthy, R., et al., RSC Adv., 2023 , 13, 36439-36454.[3]
-
In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and iodine (0.05 mmol, 5 mol%) in ethanol.
-
Add tert-butyl isocyanide (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC. The product may precipitate from the reaction mixture.
-
If a precipitate forms, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizing Reaction Workflows and Mechanisms
The following diagrams illustrate key concepts in the synthesis and troubleshooting of imidazo[1,2-a]pyridines.
Caption: A systematic workflow for troubleshooting low yields.
Sources
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Groebke–Blackburn–Bienaymé (GBB) Reaction for Imidazo[1,2-a]pyridines
An authoritative guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the Groebke–Blackburn–Bienaymé (GBB) reaction. As a powerful isocyanide-based multicomponent reaction (MCR), the GBB reaction offers a highly efficient and atom-economical pathway to synthesize the privileged imidazo[1,2-a]pyridine scaffold, a core structure in numerous pharmaceutical agents.[1][2][3] This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and achieve optimal results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Groebke–Blackburn–Bienaymé reaction?
The GBB reaction is a three-component reaction (3CR) that involves an aldehyde, a 2-aminoazine (like 2-aminopyridine), and an isocyanide.[4] The generally accepted mechanism proceeds through three key stages:
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the 2-aminopyridine to form a Schiff base (imine) intermediate.
-
Nitrilium Ion Formation: The isocyanide then performs a nucleophilic attack on the imine, leading to the formation of a key nitrilium intermediate. This step is often the rate-determining step and can be facilitated by a Lewis or Brønsted acid catalyst.[5][6]
-
Intramolecular Cyclization & Tautomerization: The endocyclic nitrogen of the pyridine ring attacks the electrophilic nitrilium ion in an intramolecular cyclization. A subsequent tautomerization/aromatization step yields the final, stable imidazo[1,2-a]pyridine product.[5]
Caption: The three-stage mechanism of the GBB reaction.
Q2: Why is the GBB reaction considered a "privileged" method for synthesizing imidazo[1,2-a]pyridines?
The GBB reaction's status comes from several advantages over traditional multi-step syntheses:
-
High Convergence: It assembles complex molecules from three simple, readily available building blocks in a single pot, increasing overall efficiency.[7]
-
Structural Diversity: The modular nature of the reaction allows for vast structural diversity in the final product by simply varying the aldehyde, aminopyridine, and isocyanide components. This is invaluable for creating compound libraries for drug discovery.[1]
-
Atom Economy: As a one-pot process, it minimizes waste and reduces the need for purification of intermediates, aligning with the principles of green chemistry.[8][9]
Q3: Can this reaction be performed without a catalyst?
While many protocols utilize catalysts to improve yields and reaction rates, catalyst-free GBB reactions have been reported.[10] These often require alternative energy sources like ultrasound irradiation or specific solvents to proceed efficiently. For instance, some protocols achieve success under solvent-free conditions or by using solvents like hexafluoroisopropanol (HFIP) that can promote the reaction without an additional catalyst.[10] However, for most standard applications, a catalyst is recommended to ensure efficient imine formation and activation.
Troubleshooting Guide
Problem 1: My reaction yield is consistently low or I'm getting no product.
Low yield is the most common issue. The cause can often be traced back to one of several key areas. Follow this diagnostic workflow to identify and solve the problem.
Caption: A decision tree for troubleshooting low GBB reaction yields.
Answer & Explanation:
-
Ineffective Catalysis: The GBB reaction is typically catalyzed by either a Lewis acid or a Brønsted acid.[7] If your reaction is failing, the catalyst is the first component to scrutinize.
-
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a widely used and highly effective catalyst.[4][6] Other rare-earth triflates like Gadolinium(III) triflate (Gd(OTf)₃) have been shown to be equally or even more effective and can be more cost-efficient.[4][11]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), perchloric acid (HClO₄), and even simple ammonium chloride (NH₄Cl) are effective and economical choices.[3][12][13] Acetic acid (AcOH) has also been used, particularly in sensitive applications like DNA-encoded libraries.[14]
-
Actionable Advice: If a particular catalyst isn't working, try one from the other class. Ensure your catalyst is anhydrous and has not degraded from improper storage. Increasing catalyst loading from a typical 5-10 mol% to 20 mol% can sometimes overcome activation barriers.[3][6]
-
-
Poor Reagent Quality: The GBB is sensitive to the purity of its components.
-
Aldehydes: Aromatic aldehydes can oxidize to carboxylic acids upon storage. Using freshly distilled or purified aldehyde is critical. Aliphatic aldehydes are notoriously less stable and can polymerize, especially under acidic conditions.[7][9]
-
Isocyanides: Isocyanides are pungent and prone to polymerization or hydrolysis. Use high-purity isocyanides and handle them quickly in a well-ventilated fume hood.
-
Actionable Advice: Run an NMR or GC-MS on your starting materials to confirm their purity before starting the reaction. It is common to use the three components in equimolar amounts, so ensure your weighing and measurements are accurate.[11]
-
-
Suboptimal Reaction Conditions: Solvent and temperature play a noninnocent role in the GBB reaction.
-
Solvent Choice: Alcohols, particularly methanol, are the most common and effective solvents.[5] Recent studies have shown that methanol can act as a cocatalyst, accelerating key steps.[5][15][16] Ethanol is also a very common choice. While greener options like water have been explored, they often require heating or sonication to achieve good yields.[8] Aprotic solvents like dichloromethane (DCM) or toluene are generally less effective unless specific catalysts are used.[17]
-
Temperature: Reactions can be run anywhere from room temperature to reflux or under microwave heating.[11][18] Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields, especially for less reactive substrates.[7][11]
-
Actionable Advice: If your room temperature reaction is sluggish, switch to anhydrous methanol and heat to 60 °C or use a microwave reactor at 150 °C.[11] Always monitor the reaction's progress by Thin Layer Chromatography (TLC) to avoid decomposition from prolonged heating.
-
Problem 2: The reaction works, but it's messy and purification is difficult.
Answer & Explanation:
A messy reaction crude often points to side reactions or the use of challenging substrates.
-
Side Products: The primary side products often arise from the instability of the starting materials. For example, the self-polymerization of aliphatic aldehydes is a common issue.[9] In some cases, particularly with electron-poor aminoazoles, side products can form that compete with the desired cyclization.[11]
-
Substrate-Related Issues:
-
Steric Hindrance: Substituents on the 2-aminopyridine, especially at the ortho position to the amino group, can sterically hinder the reaction and reduce yields.[13]
-
Electronic Effects: Strongly electron-withdrawing groups on the aminopyridine can reduce its nucleophilicity, slowing down the cyclization step.[4]
-
-
Purification Strategy: The standard method for purifying imidazo[1,2-a]pyridines is flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.[8] If your product is basic, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column. For industrial-scale processes, purification can sometimes be achieved through sulfate salt formation.[19]
-
Actionable Advice: If your aldehyde is the issue, consider adding it slowly to the reaction mixture to maintain a low concentration. If purification is the main hurdle, ensure you have fully characterized the main side products by LC-MS to understand their origin. Adjusting the polarity of your chromatography eluent or trying a different stationary phase (e.g., alumina) may improve separation.
Optimized Experimental Protocols & Data
General Protocol for GBB Synthesis of Imidazo[1,2-a]pyridines
This protocol is a robust starting point for a wide range of substrates.
Caption: Standard experimental workflow for the GBB reaction.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine the 2-aminopyridine (0.5 mmol, 1.0 equiv), the aldehyde (0.5 mmol, 1.0 equiv), and the catalyst (e.g., Gd(OTf)₃, 0.025 mmol, 5 mol%).[11]
-
Solvent & Reagent Addition: Add anhydrous methanol (1.5 mL). Finally, add the isocyanide (0.5 mmol, 1.0 equiv) to the mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. All manipulations should be performed in a certified fume hood.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture with stirring at 150 °C for 30-60 minutes.[11] Alternatively, the reaction can be stirred at 60 °C in a sealed tube for 4-24 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 4:1 Hexanes:EtOAc). The disappearance of the limiting starting material indicates completion.
-
Workup: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (typically a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine product.[8]
Data Summary: Catalyst and Solvent Selection
The choice of catalyst and solvent is critical for success. The table below summarizes common choices and their typical applications.
| Catalyst Type | Examples | Typical Loading | Recommended Solvents | Notes & E-E-A-T Insights |
| Lewis Acids | Sc(OTf)₃, Gd(OTf)₃, Yb(OTf)₃, InCl₃ | 5-10 mol% | Methanol, Ethanol | Highly efficient and broadly applicable. Sc(OTf)₃ is the classic choice, but Gd(OTf)₃ is a potent, cheaper alternative.[4] Excellent for activating a wide range of aldehydes. |
| Brønsted Acids | p-TsOH, HClO₄, TFA, HPW | 10-20 mol% | Methanol, Ethanol, Acetonitrile | Very effective and economical. p-TsOH is a robust choice for many substrates.[3][13] Phosphotungstic acid (HPW) is a green, non-toxic alternative that works well with microwave heating.[7] |
| "Green" Catalysts | NH₄Cl, Acetic Acid (AcOH) | 10-30 mol% | Ethanol, Water, DMA/H₂O | Milder conditions suitable for sensitive substrates. NH₄Cl is a very mild and inexpensive option.[12][20] AcOH is often employed for DNA-compatible reactions where metal contamination must be avoided.[14] |
| No Catalyst | - | - | HFIP, Water (with sonication) | Relies on the solvent or external energy to drive the reaction. HFIP can act as a solvent-catalyst.[6] Ultrasound-assisted synthesis in water is a green alternative but may have a more limited substrate scope.[8] |
References
- A. Shaabani, R. Ghadari, S. Ghasemi, A. H. Rezayan, A. Sarvary, and H. R. Khavasi, "Ammonium Chloride-Catalyzed Four-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines," Synthesis, 2008.
- M. Adib, E. Sheikhi, and H. R. Bijanzadeh, "A novel, one-pot, four-component synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines," Tetrahedron Letters, 2011.
-
M. Baenziger, E. Durantie, and C. Mathes, "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines," Synthesis, 2017.
- N. Chernyak, V.
- D. Zhu, et al., "A Novel and Efficient Synthesis of Imidazo[1,2-a]pyridines under Catalyst- and Solvent-Free Conditions," Green Chemistry, 2012.
-
Various Authors, "Synthesis of imidazo[1,2-a]pyridines: a decade update," Chemical Communications, 2015.
-
A. C. B. Burtoloso, et al., "Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence," ACS Organic & Inorganic Au, 2025.
-
D. C. G. da Silva, et al., "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023)," Beilstein Journal of Organic Chemistry, 2024.
-
Various Authors, "The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery," European Journal of Medicinal Chemistry, 2025.
- A. Dömling, "Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery," Molecular Diversity, 2015.
-
A. C. B. Burtoloso, et al., "Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence," ResearchGate, 2025.
- Various Authors, "Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents," ResearchG
- A. C. B. Burtoloso, et al., "Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB)
-
D. C. G. da Silva, et al., "The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023)," PubMed, 2024.
- Benchchem, "Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Deriv
-
D. C. G. da Silva, et al., "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023)," PMC, 2024.
-
G. Wang, et al., "Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology," Organic Letters, 2023.
- D. Cruz-Romo, et al., "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction," Molbank, 2024.
- P. M. S. D. Cal, et al., "A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating," Journal of the Brazilian Chemical Society, 2021.
- D. C. G. da Silva, et al., "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023)
- A. C. B. Burtoloso, et al., "Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB)
- A. Boltjes, et al., "The Groebke Blackburn Bienaymé (GBB-3CR)
- D. C. G. da Silva, et al., "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023)," Beilstein Publishing System, 2024.
- R. Gámez-Montaño, et al.
- Various Authors, "The classical Groebke–Blackburn–Bienaymé (GBB)
- R. C. Guedes, et al., "HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines," Beilstein Journal of Organic Chemistry, 2022.
-
Q. Liu, et al., "A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy," Beilstein Journal of Organic Chemistry, 2017.
- R. C. Guedes, et al., "HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines," PMC, 2022.
- R. Gámez-Montaño, et al.
- V. O. Iaroshenko, et al., "A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones," Beilstein Journal of Organic Chemistry, 2019.
- Various Authors, "Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents," ChemistrySelect, 2020.
- A. S. G. Redkin, et al., "Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions," Beilstein Journal of Organic Chemistry, 2023.
Sources
- 1. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 8. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 9. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent- and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
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- 20. sciforum.net [sciforum.net]
Stability issues of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a privileged scaffold in medicinal chemistry, understanding the behavior of imidazo[1,2-a]pyridine derivatives is critical for generating reliable and reproducible experimental data.[1] This document provides troubleshooting advice, frequently asked questions, and detailed protocols to investigate and mitigate potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in solution?
The stability of any compound in solution is a function of its chemical structure and its environment. For this molecule, the primary factors of concern are pH, exposure to light, temperature, and the presence of oxidizing agents. The imidazo[1,2-a]pyridine core, while generally robust, can be susceptible to specific stressors that may lead to degradation.[2][3][4]
Q2: In which solvents should I dissolve the compound for optimal stability and solubility?
As a hydrochloride salt, the compound is expected to have good solubility in aqueous solutions. A synthesis protocol mentions dissolving it in water, which suggests it is a suitable primary solvent.[5][6] For non-aqueous applications, Dimethyl Sulfoxide (DMSO) and Methanol are common choices, though the free base form is only slightly soluble in these. When preparing stock solutions in organic solvents like DMSO, it is crucial to use anhydrous grades, as residual water can affect long-term stability. For all applications, it is recommended to prepare fresh solutions for the most reliable results or to conduct a preliminary stability assessment in your chosen solvent system if long-term storage is necessary.
Q3: How should I store solutions of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride?
For optimal stability, solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (24-48 hours), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[7]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. The imidazole moiety in related compounds has shown sensitivity to photodegradation.
-
Atmosphere: For maximum stability, especially if the solution will be stored for an extended period, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Q4: What are the likely degradation pathways for this molecule?
While specific degradation products for this exact molecule are not extensively documented in the public domain, we can infer potential pathways based on the chemistry of the imidazo[1,2-a]pyridine scaffold:
-
Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system may be susceptible to oxidation. Metabolism of some imidazopyrimidines is mediated by aldehyde oxidase (AO), indicating a potential site of oxidative attack.[8] Oxidative cleavage of the C(sp2)-N bond in the imidazole ring has also been demonstrated under specific experimental conditions.[9]
-
Photodegradation: Aromatic nitrogen heterocycles can be prone to degradation upon exposure to UV or even high-intensity visible light. This can lead to complex reactions, including ring-opening or the formation of colored byproducts.
-
Hydrolysis: The carboxylic acid and the core heterocyclic rings are generally stable to hydrolysis. However, extreme pH and high temperatures could potentially promote degradation, although this is considered a lower risk compared to oxidation and photolysis. Studies on related imidazolines show they can undergo hydrolysis, particularly in acidic media.[5]
Troubleshooting Guide
This section addresses common issues encountered during experiments.
"My solution has changed color (e.g., turned yellow/brown). What is the cause?"
-
Plausible Cause: Color change is often an indicator of chemical degradation. This could be due to oxidation of the heterocyclic ring or photodegradation, leading to the formation of conjugated, colored byproducts.
-
Troubleshooting Steps:
-
Protect from Light: Immediately prepare a fresh solution in an amber vial or a foil-wrapped clear vial. Compare its stability over time with a solution in a clear vial exposed to ambient light.
-
De-gas Solvents: If you suspect oxidation, prepare a new solution using a solvent that has been de-gassed by sparging with nitrogen or argon.
-
Analytical Confirmation: Use UV-Vis spectroscopy to check for new absorbance peaks at longer wavelengths, which often indicate the formation of colored species. Use HPLC with a photodiode array (PDA) detector to correlate the color change with the appearance of new impurity peaks.
-
"I'm observing a loss of the parent compound peak in my HPLC analysis over time. How can I investigate this?"
-
Plausible Cause: A decrease in the main peak area suggests that the compound is degrading. The goal is to identify the stress factor causing this instability.
-
Troubleshooting Workflow: This situation calls for a systematic forced degradation study to pinpoint the cause. Follow the detailed protocols in the "Experimental Protocols for Stability Assessment" section below to test for hydrolytic, oxidative, thermal, and photolytic degradation. This structured approach is the most efficient way to identify the specific instability.
"I'm observing new peaks in my chromatogram. How can I determine if they are degradants?"
-
Plausible Cause: The appearance of new peaks, especially those that grow over time as the main peak decreases, strongly suggests they are degradation products.
-
Troubleshooting Steps:
-
Mass Balance Analysis: A key principle of a good stability-indicating method is mass balance. The sum of the peak area of the parent compound and the areas of all new peaks should remain constant over time (ideally close to 100% of the initial main peak area). If the mass balance is poor, it may indicate that some degradants are not being detected (e.g., they are not UV-active or are retained on the column) or that a volatile degradant has formed.[10]
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound. Co-elution of a degradant can lead to inaccurate quantification.
-
LC-MS Analysis: The most definitive way to identify if new peaks are related to your compound is through Liquid Chromatography-Mass Spectrometry (LC-MS). Degradation products will often have mass-to-charge ratios (m/z) that can be logically derived from the parent molecule (e.g., addition of oxygen, loss of a functional group).
-
Experimental Protocols for Stability Assessment (Forced Degradation)
To systematically investigate the stability of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, a forced degradation study is essential. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradants and establish a stability-indicating analytical method.[10][11][12]
General Procedure
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL.[12] Each stress condition should be tested alongside a control sample (stored at 2-8°C, protected from light) to provide a baseline for comparison.
Hydrolytic Stability
This tests the compound's stability across a range of pH values.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the sample to room temperature before analysis.
-
Oxidative Stability
This tests the compound's susceptibility to oxidation.
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Analyze the sample directly.
Thermal Stability
This evaluates the effect of elevated temperature on the compound in solution.
-
Place a sealed vial of the stock solution in an oven at 60°C for 48 hours.
-
Ensure the vial is protected from light.
-
Cool the sample to room temperature before analysis.
Photostability
This assesses the compound's sensitivity to light.
-
Place a sample of the stock solution in a chemically inert, transparent container.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[13]
-
Simultaneously, keep a control sample wrapped in aluminum foil (dark control) under the same temperature conditions.
-
Analyze both the exposed and dark control samples.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Neutral Hydrolysis | Purified Water | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |
| Thermal | None (Solution) | 60°C | 48 hours |
| Photochemical | ICH Q1B compliant light source | Ambient | Per ICH Q1B |
Analytical Methodology: Developing a Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for separating the parent compound from any potential degradants. Here is a recommended starting point for method development.[14][15]
-
Instrumentation: HPLC with a PDA or UV detector and ideally coupled to a Mass Spectrometer (LC-MS).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a versatile starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of all potential impurities.
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm or a local maximum). A PDA detector is highly recommended to assess peak purity and to identify the optimal detection wavelength for any degradants that may have different UV spectra.
-
Injection Volume: 10 µL
Method Development Workflow
Caption: Iterative workflow for HPLC method development.
References
-
U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. FDA. Retrieved from [Link]
-
Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
Nowak, P., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Retrieved from [Link]
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SGS. (n.d.). How to Approach a Forced Degradation Study. SGS. Retrieved from [Link]
-
BioPharma Reporter. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharma Reporter. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Retrieved from [Link]
-
Rahaman, S., et al. (2025). Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2- a]pyridine: Access to the α-Ketoester and Late-Stage Modification. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. MDPI. Retrieved from [Link]
-
Ferreira, L. A. P., et al. (2026, January 7). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Retrieved from [Link]
-
National Institutes of Health. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Imidazo[1,2‐a]pyridine as a promising scaffold for the development of antibacterial agents. Wiley Online Library. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. NIH. Retrieved from [Link]
-
MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. NIH. Retrieved from [Link]
-
ResearchGate. (2019, March 6). What are the product of degradation from Pyridine?. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine-6-carboxylic acid. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. NIH. Retrieved from [Link]
-
LookChem. (n.d.). Imidazo[1,2-a]pyridine-6-carboxylic acid. LookChem. Retrieved from [Link]
-
ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [Link]
-
Wiley Online Library. (2022, April 7). Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. European Journal of Inorganic Chemistry. Retrieved from [Link]
-
PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 -H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2025, May 12). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2025, August 9). The thermal decomposition of azidopyridines. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation. NIH. Retrieved from [Link]
-
PubMed. (2015, October 1). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. PubMed. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. Retrieved from [Link]
Sources
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- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
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- 6. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing HPLC Purification of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. This molecule, with its polar, zwitterionic nature, presents specific challenges that require a nuanced approach to achieve optimal separation, peak shape, and recovery.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting workflows to directly address the common issues encountered by researchers in the field.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides direct answers and actionable strategies for common problems encountered during the purification of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.
Issue 1: Poor or No Retention on Reversed-Phase Columns
Q: My Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is eluting at or near the solvent front on my C18 column. How can I increase its retention?
A: This is the most common issue for polar, ionizable compounds like your target molecule.[3] Its high affinity for the polar aqueous mobile phase prevents effective interaction with the nonpolar C18 stationary phase. Here is a systematic approach to increase retention:
-
Increase Mobile Phase Polarity: The simplest first step is to increase the aqueous component of your mobile phase. If you are running a gradient, start with a much lower initial organic concentration (e.g., 0-5% organic). For isocratic methods, decrease the percentage of organic solvent. Note that some older C18 columns can suffer from "hydrophobic collapse" in highly aqueous mobile phases (>95% water); using modern, aqueous-stable (e.g., "AQ" type) or polar-endcapped columns is highly recommended.[4][5]
-
Optimize Mobile Phase pH: The pH of your mobile phase is a powerful tool for controlling retention.[6][7] Your compound has a basic pyridine nitrogen and an acidic carboxylic acid.
-
Low pH (2.5 - 3.5): Adding an acid like formic acid or phosphoric acid to the mobile phase will protonate the basic nitrogen, making it positively charged. It will also keep the carboxylic acid in its neutral (-COOH) form. While the positive charge increases polarity, suppressing the ionization of the carboxyl group can sometimes enhance interaction with the stationary phase. This is also a critical step for improving peak shape by minimizing interactions with silica silanols.[4][7]
-
-
Switch to a More Suitable Stationary Phase: If adjusting the mobile phase is insufficient, the column chemistry is the next logical variable to change.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature makes the column resistant to hydrophobic collapse and provides an alternative selectivity mechanism for polar analytes.[4]
-
Mixed-Mode Chromatography: This is an excellent strategy for polar, ionizable compounds. A mixed-mode column combines reversed-phase and ion-exchange characteristics on a single stationary phase. For your zwitterionic compound, a reversed-phase/cation-exchange column (e.g., Primesep 100) can provide excellent retention and selectivity by interacting with both the hydrophobic core and the charged nitrogen.[1][2]
-
-
Consider Ion-Pairing Chromatography: This is a more traditional technique where an ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase. The reagent pairs with the charged analyte, forming a neutral, more hydrophobic complex that is better retained on a C18 column.[4] However, this method can be complex, requires long equilibration times, and the reagents can be difficult to remove from the column, potentially dedicating it to that method.[5]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: I am observing significant peak tailing for my compound. What is the cause and how can I fix it?
A: Peak tailing is typically caused by unwanted secondary interactions between your analyte and the stationary phase, most commonly with acidic, unreacted silanol groups on the silica surface. The basic nitrogen on your imidazopyridine core is a likely culprit.
-
Mobile Phase pH is Critical: As mentioned for retention, pH is the most effective tool for improving peak shape. Operating at a low pH (e.g., 2.5-4) protonates the basic sites on your analyte and, crucially, suppresses the ionization of the acidic silanol groups, which minimizes the strong ionic interactions that cause tailing.[4]
-
Use a Buffer: Relying on an acid like TFA or formic acid alone may not provide sufficient pH control, especially if your sample has a different pH. Incorporating a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate for MS compatibility, or phosphate for UV-only methods) will maintain a constant pH, leading to more stable, symmetric peaks.[8]
-
Employ High-Purity, End-Capped Columns: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to shield the majority of residual silanols. If you are using an older column, switching to a modern, high-performance equivalent can dramatically improve peak shape.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak shape distortion (often fronting, but can also manifest as tailing).[9] To diagnose this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.[10]
Issue 3: Variable or Drifting Retention Times
Q: My retention times are not reproducible between injections or across a sequence. What should I investigate?
A: Inconsistent retention times point to an unstable chromatographic system. The cause is often related to equilibration, temperature, or the mobile phase itself.[5][11]
-
Ensure Sufficient Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before the first injection. A common rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase. This is especially critical when using buffered mobile phases or ion-pairing reagents.[5][12]
-
Use a Column Oven: The viscosity of the mobile phase and the kinetics of solute partitioning are temperature-dependent. Even small fluctuations in ambient lab temperature can cause retention times to drift. Using a thermostatically controlled column oven is essential for reproducible chromatography.[8]
-
Check Mobile Phase Preparation and Stability:
-
Prepare Fresh Daily: Aqueous mobile phases, especially those with near-neutral pH, can support bacterial growth, which can alter the mobile phase composition and clog the system.[11]
-
Premix or Use Reliable Pumping: If running an isocratic method, premixing the mobile phase can be more reproducible than relying on the pump's proportioning valves, which can sometimes be a source of variability.[10]
-
Ensure Miscibility: Always ensure your mobile phase components are fully miscible under all gradient conditions.
-
Issue 4: System Backpressure is Unusually High or Increasing
Q: During my purification run, the system backpressure started to climb steadily. What is the likely cause?
A: High backpressure is a sign of a blockage in the HPLC system, which can damage the pump, injector, and column.[9]
-
Buffer Precipitation: This is a primary cause of high pressure. Buffers like sodium or potassium phosphate have limited solubility in high concentrations of organic solvents, particularly acetonitrile.[13] If your gradient goes to a high organic percentage, the buffer can precipitate and block the system.
-
Solution: Check the solubility of your buffer in the strongest mobile phase composition. Consider switching to more organic-soluble buffers like ammonium formate or acetate. Always flush the system and column with a buffer-free, high-aqueous mobile phase (e.g., 95:5 Water:Acetonitrile) after your sequence is complete to remove all salts before storing the column.[13]
-
-
Particulate Contamination: Particulates from the sample or mobile phase can clog the column inlet frit.
Experimental Protocols & Data
Recommended Starting HPLC Conditions
The following table provides two distinct starting protocols for purifying Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. Method 1 is a standard reversed-phase approach, while Method 2 utilizes mixed-mode chromatography for enhanced retention of polar compounds.
| Parameter | Method 1: Standard Reversed-Phase | Method 2: Mixed-Mode Chromatography |
| Stationary Phase | C18, 2-5 µm (Aqueous Stable) | Mixed-Mode RP/Cation-Exchange, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 50 mM Ammonium Formate, pH 3.0 in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 5% to 50% B over 15 minutes | 5% to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min (for analytical scale) | 1.0 mL/min (for analytical scale) |
| Temperature | 30 °C | 30 °C |
| Detection | UV, ~255 nm | UV, ~255 nm |
| Notes | A good starting point for initial screening. Monitor peak shape closely. | Recommended for compounds with poor retention on C18. Provides alternative selectivity.[1][2] |
Troubleshooting Workflows
The following diagrams provide a logical decision-making process for troubleshooting common purification issues.
Caption: Workflow for Troubleshooting Poor Retention.
Caption: Workflow for Troubleshooting Poor Peak Shape.
References
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. (1987). PubMed. Retrieved from [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]
-
HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Separation Science. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved from [Link]
-
Troubleshooting in HPLC: A Review. (2023). IJSDR. Retrieved from [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv. Retrieved from [Link]
-
HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. Retrieved from [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). Retrieved from [Link]
-
What approaches can be used to remove the excess amount of salts from HPLC systems? (2013). ResearchGate. Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Retrieved from [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. Retrieved from [Link]
-
Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. Retrieved from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved from [Link]
Sources
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- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
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- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS: 139022-25-6). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Maintaining its purity during storage is paramount for reproducible and reliable experimental outcomes.
This guide provides in-depth answers to common issues, explains the underlying chemical principles behind degradation, and offers validated protocols for storage and analysis.
Troubleshooting Guide: Addressing Common Storage Issues
This section addresses specific problems you might encounter, providing explanations and actionable solutions.
Q1: My previously off-white powder has turned yellow or brown. What is the cause and is it still usable?
A1: A color change from white/off-white to yellow or brown is the most common visual indicator of degradation. This is typically caused by two primary mechanisms:
-
Oxidation: The electron-rich imidazopyridine ring system is susceptible to oxidation. Atmospheric oxygen can react with the molecule, especially at the imidazole moiety, to form colored chromophores. This process can be accelerated by the presence of moisture or trace metal impurities. Forced degradation studies on similar imidazole-containing compounds have demonstrated their liability to base-mediated autoxidation.[4]
-
Photodegradation: The fused aromatic structure of the compound can absorb UV and visible light. This energy can initiate photochemical reactions, leading to the formation of colored degradation products. The imidazole ring, in particular, has been shown to be sensitive to photodegradation when in solution.[4]
Is it usable? Extreme caution is advised. The presence of color indicates the formation of impurities, which can alter the compound's reactivity, solubility, and biological activity. Before use, you must re-characterize the material using an analytical technique like HPLC (see Protocol 1) to quantify the purity and identify the extent of degradation. For most applications, especially in biological assays, using the discolored material is not recommended.
Q2: I am observing new peaks in my HPLC or LC-MS analysis that were not present in the initial QC data. What could they be?
A2: The appearance of new, smaller peaks alongside the main compound peak is a definitive sign of degradation. These new peaks represent degradation products.
Causality: The identity of these degradants depends on the storage conditions that were compromised.
-
Oxidative Stress: If the compound was exposed to air, you might be seeing hydroxylated or N-oxide derivatives of the parent molecule.
-
Photolytic Stress: If exposed to light, a complex mixture of photoproducts can form.[4]
-
Moisture: As a hydrochloride salt, the compound can be hygroscopic. Absorbed water can facilitate hydrolysis of any potential ester impurities from synthesis or mediate other degradation pathways.
Troubleshooting Steps:
-
Review Storage History: Were the vials properly sealed? Stored in the dark? Under inert gas?
-
Quantify Impurities: Integrate the peaks in your chromatogram to determine the percentage of the main compound remaining and the relative percentage of each new impurity. A degradation level of 10-15% is often considered significant in forced degradation studies.[5]
-
Characterize Degradants (Optional): For advanced applications, use high-resolution mass spectrometry (LC-MS/MS) to determine the molecular weights of the new peaks. This can provide clues to their structures (e.g., an increase of 16 amu suggests oxidation).[6]
The diagram below outlines a decision-making process when unexpected analytical results are obtained.
Caption: Troubleshooting workflow for unexpected analytical results.
Q3: My solid compound appears clumpy and difficult to weigh accurately. What is the issue?
A3: This indicates the absorption of atmospheric moisture. Hydrochloride salts of nitrogen-containing heterocycles are often hygroscopic.[7][8][9] The absorbed water not only affects weighing accuracy but also acts as a solvent, accelerating chemical degradation pathways like oxidation and hydrolysis.
Solution:
-
Dry the Material: If the degradation is not severe (i.e., no significant color change), the compound can be dried under high vacuum (using a Schlenk line or vacuum oven at ambient temperature) for several hours.
-
Improve Storage: Immediately transfer the dried compound into a vial inside a desiccator containing a fresh desiccant (e.g., Drierite, silica gel). For long-term storage, sealing the vial with paraffin film and placing it inside a secondary container with a desiccant is recommended.
Frequently Asked Questions (FAQs)
This section provides best practices for the storage and handling of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.
Q1: What are the optimal conditions for long-term storage of the solid compound?
A1: To maximize shelf-life and prevent degradation, the following conditions are essential. These are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich heterocyclic ring system.[4] |
| Light | Protect from Light (Amber Vial) | Prevents photolytic degradation.[4][10] The imidazopyridine core is known to be photosensitive. |
| Moisture | Store in a Desiccator | Prevents water absorption by the hygroscopic hydrochloride salt. |
| Container | Tightly-sealed Amber Glass Vial | Glass is inert, amber color blocks UV light, and a tight seal prevents moisture and air ingress. |
Q2: How should I prepare and store solutions of this compound?
A2: Solutions are far more susceptible to degradation than the solid-state material.[4]
-
Preparation: Prepare solutions fresh for each experiment whenever possible. Use high-purity, degassed solvents. The hydrochloride salt form generally confers solubility in polar solvents like water, DMSO, or methanol.[11]
-
Short-Term Storage (≤ 24 hours): Store at 2-8°C, protected from light.
-
Long-Term Storage (> 24 hours): Aliquot the solution into single-use vials and store at -80°C. This minimizes freeze-thaw cycles, which can accelerate degradation. Before freezing, consider if the compound will precipitate out of solution at low temperatures. A solubility test is recommended.
-
pH Considerations: As a hydrochloride salt, dissolving the compound in a neutral aqueous buffer will result in an acidic solution. This acidity can be protective against some base-mediated degradation pathways but could promote others. The stability of the compound across a range of pH values should be determined empirically if it is to be stored in solution for extended periods.
The diagram below illustrates the key environmental factors that must be controlled to prevent degradation.
Caption: Key environmental factors leading to compound degradation.
Q3: How can I perform a quick quality check on my stored material?
A3: A stability-indicating analytical method is required to confirm the purity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[6][12]
Protocol 1: Quick Purity Check by Reverse-Phase HPLC
This protocol provides a general starting point. The method may need to be optimized for your specific equipment and purity requirements. The goal of a forced degradation study is to generate a detectable amount of degradation, typically between 5-20%, to prove the method can separate the degradants from the parent compound.[5][13][14][15]
1. Materials:
-
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (or Trifluoroacetic Acid, TFA)
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
3. Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., 50:50 Water:ACN) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution with the initial mobile phase composition (e.g., 95% A) to a final concentration of ~50 µg/mL.
4. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: Set detector to a wavelength where the compound has high absorbance (e.g., 254 nm or 280 nm, determine via UV scan if unknown).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibrate at 5% B
-
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Compare this purity value to the certificate of analysis provided by the supplier. A significant drop in purity confirms degradation.
References
-
Babu, R. P. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2012). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Jain, D. & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). Europe PMC. Available at: [Link]
- Alsante, K. M. et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. (2011). Journal of Mass Spectrometry. Available at: [Link]
- Ferreira, L. A. P. et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
-
Roge, A. B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Huang, Y. et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Imidazo[1,2-a]pyridine-6-carboxylic acid. (n.d.). LookChem. Available at: [Link]
- Singh, S. & Kumar, V. (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
-
Al-Tel, T. H. et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available at: [Link]
- Method for quantitative determination of imidazole derivatives (imidazoline group). (n.d.). Google Patents.
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. Available at: [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2024). MDPI. Available at: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2020). ResearchGate. Available at: [Link]
-
NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. (1991). UCL Discovery. Available at: [Link]
-
Imidazo(1,2-a)pyridine-6-carboxylic acid. (n.d.). PubChem. Available at: [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2023). MDPI. Available at: [Link]
-
Development of an imidazopyridine derivative: A Cu2+-selective probe with antimicrobial, molecular docking, and ADMET profiles. (2025). PubMed. Available at: [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. Available at: [Link]
-
Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. (2013). Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (2020). Frontiers in Chemistry. Available at: [Link]
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- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. ajrconline.org [ajrconline.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] Therefore, a robust and scalable synthesis is crucial for advancing drug discovery and development programs.
This resource is structured to provide not just procedural steps, but also the underlying scientific principles and practical insights gained from extensive experience in synthetic and process chemistry.
I. Troubleshooting Guide: Navigating Common Scale-Up Challenges
This section addresses specific issues that may arise during the synthesis and scale-up of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in a question-and-answer format.
Problem 1: Low Yield of the Final Imidazo[1,2-a]pyridine Product
Question: We are experiencing significantly lower yields than expected when scaling up the reaction between 2-amino-5-carboxypyridine and chloroacetaldehyde. What are the likely causes and how can we improve the yield?
Answer:
Low yields during the scale-up of this condensation reaction are a common challenge and can often be attributed to several factors. Let's break down the potential causes and solutions:
-
Inefficient Cyclization: The core of this synthesis is the formation of the imidazo[1,2-a]pyridine ring system. The mechanism involves the initial formation of a pyridinium salt intermediate, followed by an intramolecular cyclization.[4] On a larger scale, inefficient mixing and localized temperature gradients can hinder this cyclization process.
-
Causality: The cyclization step is often the rate-limiting step and is sensitive to reaction conditions. Poor mixing can lead to localized "hot spots" or areas of low reactant concentration, both of which can promote side reactions over the desired cyclization.
-
Solution:
-
Mechanical Stirring: Ensure vigorous and efficient mechanical stirring throughout the reaction. For larger vessels, the type and position of the stirrer are critical.
-
Controlled Reagent Addition: Instead of adding the chloroacetaldehyde solution all at once, a slow, controlled addition via a syringe pump or dropping funnel can help maintain a consistent reaction temperature and concentration profile.
-
Solvent Choice: While ethanol is commonly used, exploring other high-boiling polar solvents like n-butanol or dimethylformamide (DMF) might improve solubility and facilitate a more efficient cyclization at a controlled temperature.[5]
-
-
-
Side Reactions: The formation of polymeric materials or other side products can significantly consume starting materials and reduce the yield of the desired product.
-
Causality: Chloroacetaldehyde is a reactive aldehyde prone to self-polymerization, especially under basic conditions or at elevated temperatures. Additionally, competing reactions with the bifunctional 2-amino-5-carboxypyridine can occur.
-
Solution:
-
Use of Chloroacetaldehyde Dimethyl Acetal: A more stable precursor is chloroacetaldehyde dimethyl acetal. The acetal is hydrolyzed in situ under acidic conditions to generate chloroacetaldehyde, minimizing its self-polymerization. The reaction can be initiated with hydrochloric acid in ethanol.[6]
-
pH Control: Maintaining a slightly acidic to neutral pH during the initial condensation can suppress some side reactions.
-
-
-
Incomplete Reaction: The reaction may not be going to completion within the allotted time on a larger scale.
-
Causality: Reaction kinetics can be different in larger vessels compared to small-scale lab flasks. Heat and mass transfer limitations can slow down the reaction rate.
-
Solution:
-
Reaction Monitoring: Implement in-process monitoring using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product. The reaction should be continued until no further conversion is observed.
-
Extended Reaction Time: It is not uncommon for scaled-up reactions to require longer reaction times. Based on the monitoring, extend the reaction time as necessary.
-
-
Problem 2: Difficulty in Isolating and Purifying the Hydrochloride Salt
Question: We are struggling with the final crystallization and purification of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. The product is either oily, impure, or the recovery is low. What are the best practices for this step?
Answer:
The isolation and purification of hydrochloride salts of active pharmaceutical ingredients (APIs) can be challenging due to their solubility characteristics and potential for polymorphism.[7][8][9][10][11] Here’s a systematic approach to troubleshoot this issue:
-
Sub-optimal Crystallization Conditions: The choice of solvent and the method of inducing crystallization are critical for obtaining a pure, crystalline solid.
-
Causality: The hydrochloride salt will have significantly different solubility profiles compared to its freebase form. If the solvent system is not optimized, the product may "oil out" or precipitate as an amorphous solid, trapping impurities.
-
Solution:
-
Solvent Screening: Conduct a systematic solvent screening for crystallization. Good solvent systems for hydrochloride salts often involve a polar solvent in which the salt is soluble at elevated temperatures and an anti-solvent in which it is insoluble to induce precipitation upon cooling or addition. Common choices include ethanol/diethyl ether, methanol/acetone, or isopropanol/heptane mixtures.
-
Controlled Cooling: Rapid cooling often leads to the formation of small, impure crystals. Implement a controlled cooling profile, allowing the solution to cool slowly to room temperature and then further in an ice bath or refrigerator.
-
Seeding: If you have a small amount of pure crystalline material, use it to seed the supersaturated solution. This can promote the growth of well-defined crystals of the desired polymorph.
-
pH Adjustment: Ensure the final solution is sufficiently acidic to maintain the hydrochloride salt form. The pH should be adjusted with hydrochloric acid (e.g., 1M HCl in diethyl ether or gaseous HCl).[12]
-
-
-
Presence of Impurities Inhibiting Crystallization: Impurities from the previous steps can act as crystallization inhibitors.
-
Causality: Even small amounts of unreacted starting materials or side products can interfere with the crystal lattice formation, leading to poor crystal quality or complete inhibition of crystallization.
-
Solution:
-
Work-up Prior to Crystallization: Before attempting crystallization, perform an aqueous work-up to remove water-soluble impurities. This can involve partitioning the reaction mixture between an organic solvent and water, followed by washing the organic layer.
-
Charcoal Treatment: If colored impurities are present, a treatment with activated charcoal can be effective in removing them before crystallization.
-
Purification of the Free Base: An alternative strategy is to isolate and purify the free base of Imidazo[1,2-a]pyridine-6-carboxylic acid first. This can be achieved by adjusting the pH of the aqueous solution to around 5-6 with a base like sodium hydroxide, which will precipitate the free acid.[6] The purified free acid can then be converted to the hydrochloride salt in a separate step with higher purity.
-
-
Problem 3: Formation of a Dark-Colored, Tar-Like Substance During the Reaction
Question: Our reaction mixture turns dark brown or black, and we are isolating a significant amount of an intractable tar-like material. What is causing this, and how can we prevent it?
Answer:
The formation of dark, tarry substances is a strong indication of decomposition or polymerization reactions occurring in your process. This is a critical issue to address in scale-up as it not only reduces yield but also makes purification exceedingly difficult.
-
Decomposition at Elevated Temperatures: The imidazopyridine ring system, while aromatic, can be susceptible to decomposition under harsh conditions.
-
Causality: Prolonged heating at high temperatures, especially in the presence of acids or bases, can lead to degradation of the product.
-
Solution:
-
Temperature Control: Maintain the reaction temperature at the lowest effective level. A typical temperature for this reaction is around 85°C.[6] Use a well-controlled heating mantle and monitor the internal temperature of the reactor.
-
Reaction Time Optimization: As mentioned earlier, monitor the reaction progress and stop the heating as soon as the reaction is complete to avoid prolonged exposure to high temperatures.
-
-
-
Polymerization of Chloroacetaldehyde: As previously noted, chloroacetaldehyde is prone to polymerization.
-
Causality: This is an acid- or base-catalyzed process that is also accelerated by heat. On a larger scale, inefficient heat dissipation can create localized hot spots that trigger rapid polymerization.
-
Solution:
-
Use of Chloroacetaldehyde Dimethyl Acetal: This is the most effective way to mitigate this issue.[6]
-
Controlled Addition: If using chloroacetaldehyde directly, slow and controlled addition into a well-stirred reaction mixture at a moderate temperature is crucial.
-
-
-
Oxidation: The reaction mixture might be susceptible to air oxidation, leading to colored byproducts.
-
Causality: Many organic compounds can be oxidized by atmospheric oxygen at elevated temperatures, leading to complex mixtures of colored impurities.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is a standard practice in process chemistry to prevent oxidative side reactions.[13]
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.
Q1: What is the general synthetic route for Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride?
A1: The most common and direct route is the condensation reaction between 2-amino-5-carboxypyridine and a C2-synthon like chloroacetaldehyde or its more stable equivalent, chloroacetaldehyde dimethyl acetal. The reaction is typically carried out in a protic solvent like ethanol at elevated temperatures. The resulting Imidazo[1,2-a]pyridine-6-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.[6]
Q2: Are there alternative synthetic strategies for the imidazo[1,2-a]pyridine core?
A2: Yes, there are several methods for synthesizing the imidazo[1,2-a]pyridine scaffold, which can be adapted for this specific target. These include:
-
Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-N bonds.[5][14]
-
Multicomponent Reactions: Reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction can construct the imidazopyridine ring in a single step from an aminopyridine, an aldehyde, and an isocyanide.[14][15][16]
-
Modern Catalytic Methods: Various transition-metal-catalyzed (e.g., copper, palladium) and metal-free approaches have been developed for the synthesis of imidazopyridines.[14][15][17]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and any impurities.
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: To assess the purity of the crystalline solid.
-
Elemental Analysis: To confirm the elemental composition of the final product.
-
Q4: What are the key safety considerations when working with the reagents involved in this synthesis?
A4: Safety is paramount in any chemical synthesis. Key considerations for this reaction include:
-
Chloroacetaldehyde: It is a toxic and corrosive substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Ethanol, methanol, and other organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
-
Acids and Bases: Hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.
-
Pressure Build-up: When heating reactions in sealed vessels, be aware of the potential for pressure build-up.
III. Experimental Protocols and Data
Optimized Scale-Up Protocol for Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
This protocol is designed for a multi-gram scale synthesis and incorporates troubleshooting solutions discussed above.
Step 1: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid
-
To a stirred solution of 2-amino-5-carboxypyridine (1.0 eq) in a mixture of ethanol and water, add chloroacetaldehyde dimethyl acetal (1.2 eq).
-
Add concentrated hydrochloric acid (catalytic amount) to initiate the hydrolysis of the acetal.
-
Heat the reaction mixture to 85 °C and maintain this temperature for 24 hours.[6] Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to 5-6 by the slow addition of a 2 M sodium hydroxide solution.[6]
-
Cool the mixture in an ice-water bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford Imidazo[1,2-a]pyridine-6-carboxylic acid as a light yellow powder.[6]
Step 2: Formation of the Hydrochloride Salt
-
Suspend the purified Imidazo[1,2-a]pyridine-6-carboxylic acid in a suitable solvent such as ethanol or isopropanol.
-
Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 1M HCl in diethyl ether or a calculated amount of concentrated HCl) with stirring.
-
Stir the mixture at room temperature for a few hours to ensure complete salt formation.
-
If the product does not precipitate, an anti-solvent like diethyl ether or heptane can be added to induce crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with the anti-solvent, and dry under vacuum to yield Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.
Data Presentation: Reagent Stoichiometry and Expected Yield
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Role |
| 2-amino-5-carboxypyridine | 1.0 | 138.12 | Starting Material |
| Chloroacetaldehyde dimethyl acetal | 1.2 | 124.57 | C2-Synthon |
| Hydrochloric Acid | Catalytic | 36.46 | Catalyst |
| Sodium Hydroxide | As needed | 40.00 | Base (for pH adjustment) |
| Expected Yield of Free Acid | 70-80% [6] | ||
| Expected Yield of HCl Salt | >95% (from free acid) |
IV. Visualizing the Workflow and Troubleshooting
Workflow Diagram
Caption: Synthetic workflow for Imidazo[1,2-a]pyridine-6-carboxylic acid HCl.
Troubleshooting Decision Tree
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. imidazo[1,2-a]pyridine-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20080255358A1 - Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases - Google Patents [patents.google.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 17. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Imidazo[1,2-a]pyridine-Based Kinase Inhibitors and Other Key Therapeutics
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, pivotal regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse target profiles.[2]
This guide provides an in-depth comparison of representative imidazo[1,2-a]pyridine-based kinase inhibitors against other well-established inhibitors targeting similar signaling pathways. While direct, comprehensive data on Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride as a kinase inhibitor is not extensively available in public literature, the broader class of compounds sharing its core structure offers a wealth of information for comparative analysis. We will delve into their mechanisms of action, inhibitory profiles, and the experimental methodologies crucial for their evaluation.
The PI3K/Akt/mTOR Pathway: A Key Target
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various cancers, making it an attractive target for inhibitor development.[3]
Imidazo[1,2-a]pyridine-Based PI3K Inhibitors
Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent PI3K inhibitors. For instance, one such derivative demonstrated a remarkable IC50 of 2 nM against PI3Kα.[2] Another study identified a compound, referred to as Compound 13k , with a potent PI3Kα inhibitory activity, showing an IC50 of 1.94 nM.[4]
Comparative Analysis: GDC-0941 (Pictilisib)
A well-characterized pan-Class I PI3K inhibitor, GDC-0941 (Pictilisib), serves as an excellent comparator. It exhibits potent inhibition across the Class I PI3K isoforms.[5][6]
| Inhibitor | Target | IC50 (nM) | Source(s) |
| Imidazo[1,2-a]pyridine Derivative (Compound 13k) | PI3Kα | 1.94 | [4] |
| GDC-0941 (Pictilisib) | PI3Kα | 3 | [5][6][7][8] |
| PI3Kβ | 33 | [5][7] | |
| PI3Kδ | 3 | [5][6][7][8] | |
| PI3Kγ | 75 | [5][7] |
The Akt Kinase: A Central Node in Cell Survival
Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central node in the PI3K signaling pathway.[3] Its inhibition is a key strategy for cancer therapy.
Imidazo[1,2-a]pyridine-Based Akt Inhibitors
Peptidomimetics incorporating the imidazo[1,2-a]pyridine scaffold have been designed as substrate mimetic inhibitors of Akt. One such inhibitor, Compound 11 , demonstrated sub-micromolar inhibition of Akt isoforms.[9][10] Another study highlighted Compound 6 , an imidazo[1,2-a]pyridine derivative, which was shown to reduce the levels of phosphorylated Akt in cancer cells.[2][11]
Comparative Analysis: MK-2206
MK-2206 is a potent, allosteric inhibitor of all three Akt isoforms and is currently in clinical development.[1][12][13]
| Inhibitor | Target | IC50 (nM) | Source(s) |
| Imidazo[1,2-a]pyridine Peptidomimetic (Compound 11) | Akt1 | ~640 | [9] |
| MK-2206 | Akt1 | 8 | [1] |
| Akt2 | 12 | [1] | |
| Akt3 | 65 | [1] |
The c-Met Proto-Oncogene: A Driver of Metastasis
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell growth, motility, and invasion. Dysregulation of the HGF/c-Met axis is implicated in tumor progression and metastasis.
Imidazo[1,2-a]pyridine-Based c-Met Inhibitors
The imidazo[1,2-a]pyridine scaffold is a key feature of Volitinib, a highly potent and selective c-Met inhibitor.[14][15] Another derivative, Compound 22e , also demonstrated potent inhibition of c-Met kinase.[16]
Comparative Analysis: Crizotinib
Crizotinib is a well-established, ATP-competitive inhibitor of both c-Met and Anaplastic Lymphoma Kinase (ALK).[17][18][19]
| Inhibitor | Target | IC50 (nM) | Source(s) |
| Volitinib | c-Met (enzyme) | 6 | [14] |
| c-Met (cellular phosphorylation) | 11 | [14] | |
| Compound 22e | c-Met kinase | 3.9 | [16] |
| Crizotinib | c-Met (cell-based) | 11 | [17] |
| ALK (cell-based) | 24 | [17] |
Signaling Pathway Visualization
To better understand the interplay of these kinases, the following diagrams illustrate the PI3K/Akt/mTOR and c-Met signaling pathways.
Caption: Workflow for an in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound and the purified kinase in kinase assay buffer.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the kinase substrate.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Objective: To assess the cellular potency of a kinase inhibitor.
Materials:
-
Cancer cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the substrate
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or fluorophore)
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total substrate protein. Visualize with a secondary antibody.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a versatile and valuable core for the development of potent and selective kinase inhibitors. As demonstrated by the representative compounds targeting PI3K, Akt, and c-Met, these inhibitors exhibit comparable or, in some cases, superior potency to other well-established drugs. The rigorous application of standardized in vitro and cell-based assays is paramount for the accurate comparison and advancement of these promising therapeutic agents. The continued exploration of this chemical space holds significant promise for the future of targeted cancer therapy.
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Comparative analysis of Imidazo[1,2-a]pyridine-6-carboxylic acid derivatives' bioactivity
An Expert's Guide to the Comparative Bioactivity of Imidazo[1,2-a]pyridine-6-carboxylic Acid Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[3][4][5][6] This guide provides a comparative analysis of the bioactivity of imidazo[1,2-a]pyridine-6-carboxylic acid derivatives, with a focus on their anticancer potential, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
The Imidazo[1,2-a]pyridine Core: A Scaffold for Therapeutic Innovation
The therapeutic versatility of the imidazo[1,2-a]pyridine scaffold stems from its rigid, bicyclic structure, which provides a unique three-dimensional arrangement for interacting with biological targets.[3][7] The nitrogen-bridged system can be readily functionalized at multiple positions, allowing for fine-tuning of its physicochemical and pharmacological properties. The introduction of a carboxylic acid or carboxamide group at the C6-position, in particular, has been a successful strategy for developing potent bioactive agents, including gastric hydrogen potassium pump inhibitors like Linaprazan.[8]
Figure 1: General Structure of Imidazo[1,2-a]pyridine-6-carboxamide Derivatives
Caption: The core scaffold highlighting key substitution points (R and R').
Comparative Analysis of Anticancer Activity
The anticancer effects of imidazo[1,2-a]pyridine derivatives have been extensively studied, with many compounds showing potent activity against various cancer cell lines.[9][10][11] Their mechanisms often involve the inhibition of critical signaling pathways, such as the AKT/mTOR pathway, or the induction of apoptosis and cell cycle arrest.[10][12]
A comparative study of a series of N-substituted 2-phenylimidazo[1,2-a]pyridine-6-carboxamides revealed significant differences in cytotoxicity based on the nature of the substituents on the aromatic rings. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined against three human cancer cell lines: A549 (lung), HepG2 (liver), and Cisplatin-resistant A549 (A549/Cis).
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R Substituent | R' Substituent | A549 (Lung) | HepG2 (Liver) | A549/Cis (Resistant) |
| HB1 | H | H | >100 | >100 | >100 |
| HB7 | H | 4-NO2 | 65.21 | 69.43 | 75.11 |
| HB9 | 4-F | 4-NO2 | 50.56 | 58.14 | 62.37 |
| HB10 | 4-Cl | 4-NO2 | 55.89 | 51.52 | 59.88 |
| Cisplatin | - | - | 53.25 | 54.81 | - |
Data synthesized from a study on novel imidazo[1,2-a]pyridine hybrids.[13]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 provides critical insights into the structure-activity relationships governing the anticancer potential of this series.
-
Importance of the C6-Amide Moiety: The unsubstituted parent compound (HB1 ) showed negligible activity, highlighting that the core scaffold alone is insufficient for potent cytotoxicity. The modifications at the C6-position are crucial.
-
Role of Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing nitro group (NO2) at the R' position (HB7 ) significantly increased cytotoxic activity. This suggests that the electronic properties of the substituent at the 2-phenyl ring play a key role in target interaction.
-
Synergistic Halogen Substitution: Further enhancement of activity was observed when a halogen (Fluorine in HB9 , Chlorine in HB10 ) was introduced at the R position of the N-phenyl ring. Compound HB9 demonstrated the most potent activity against the A549 lung cancer cell line, even surpassing the standard chemotherapy drug, Cisplatin.[13] This indicates a synergistic effect between the substituents on the two different phenyl rings.
Experimental Design and Protocols
The reliability of bioactivity data hinges on robust and reproducible experimental design. The following sections detail the standard workflows for synthesizing and evaluating these compounds.
Synthesis Workflow
The synthesis of imidazo[1,2-a]pyridine-6-carboxamides is typically achieved through a multi-step process. The causality behind this approach involves first constructing the core heterocyclic system and then functionalizing it through standard amide coupling reactions.
Figure 2: Generalized Synthetic Workflow
Caption: A typical synthetic route from starting materials to final products.
Numerous synthetic methodologies exist, including copper-catalyzed aerobic dehydrogenative cyclization and iodine-catalyzed three-component condensations, chosen for their efficiency and tolerance of diverse functional groups.[11][14]
Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, self-validating system for assessing cell viability. It relies on the principle that viable, metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Maintain human cancer cell lines (e.g., A549, HepG2) in appropriate culture medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the test derivatives and a positive control (e.g., Cisplatin) in sterile DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 1 to 100 µM).
-
Replace the medium in the cell plates with the medium containing the test compounds. Include wells with untreated cells (negative control) and vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the treated plates for a defined period, typically 24 to 48 hours, under standard culture conditions.
-
-
MTT Assay and Absorbance Reading:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Figure 3: MTT Assay Experimental Workflow
Caption: Step-by-step workflow for determining compound cytotoxicity via MTT assay.
Conclusion and Future Perspectives
The comparative analysis demonstrates that imidazo[1,2-a]pyridine-6-carboxylic acid derivatives are a promising class of anticancer agents. The bioactivity is highly tunable through strategic substitutions, with a combination of electron-withdrawing groups on the N-phenyl and 2-phenyl rings yielding the most potent compounds. The methodologies outlined provide a robust framework for the synthesis and evaluation of new analogues.
Future research should focus on optimizing the lead compounds like HB9 to enhance potency and selectivity, elucidating their precise molecular mechanisms of action through docking and in-depth cellular studies, and progressing the most promising candidates to in vivo animal models to evaluate their therapeutic efficacy and safety profiles.
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Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
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In Vitro Validation of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, a member of the medicinally significant imidazo[1,2-a]pyridine scaffold.[1] This class of compounds has garnered substantial interest in therapeutic research due to its broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] This document outlines detailed experimental protocols, presents a comparative analysis with established drugs, and elucidates the underlying molecular pathways to support researchers in drug discovery and development.
While direct extensive in vitro studies on the hydrochloride salt of Imidazo[1,2-a]pyridine-6-carboxylic acid are emerging, this guide draws upon robust data from closely related derivatives to project its therapeutic potential and provide a scientifically grounded validation strategy. Specifically, derivatives incorporating the Imidazo[1,2-a]pyridine-6-yl moiety have demonstrated potent anticancer activity through mechanisms such as the inhibition of the PI3K/AKT/mTOR signaling pathway.[3][4]
Comparative Anticancer Activity
The potential of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride as an anticancer agent can be benchmarked against standard chemotherapeutic agents and other targeted inhibitors. The following data, derived from studies on closely related 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, illustrates the potency of this scaffold.[3][4]
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference Compound | Reference IC50 (µM) |
| Imidazo[1,2-a]pyridine Derivative (13k) | HCC827 (Lung Cancer) | 0.09 | PI3Kα Inhibition | Cisplatin | 53.25 (A549) |
| Imidazo[1,2-a]pyridine Derivative (13k) | A549 (Lung Cancer) | 0.23 | PI3Kα Inhibition | Cisplatin | 53.25 |
| Imidazo[1,2-a]pyridine Derivative (13k) | MCF-7 (Breast Cancer) | 0.43 | PI3Kα Inhibition | Etoposide | Not specified |
| Imidazo[1,2-a]pyridine Hybrid (HB9) | A549 (Lung Cancer) | 50.56 | Cytotoxicity | Cisplatin | 53.25 |
| Imidazo[1,2-a]pyridine Hybrid (HB10) | HepG2 (Liver Cancer) | 51.52 | Cytotoxicity | Cisplatin | 54.81 |
Note: Data for derivative 13k is from a study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.[3][4] Data for hybrids HB9 and HB10 is from a study on 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrids.[5] Cisplatin IC50 values are provided as a benchmark from the same study.[5]
Comparative Anti-inflammatory Activity
The imidazo[1,2-a]pyridine scaffold has also been investigated for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] A study on various imidazo[1,2-a]pyridine carboxylic acid derivatives provides insight into their potential to modulate inflammatory pathways.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Imidazo[1,2-a]pyridine Derivative (4a) | COX-1 | 2.72 | Indomethacin | 0.13 |
| Imidazo[1,2-a]pyridine Derivative (4a) | COX-2 | 1.89 | Indomethacin | 0.09 |
| Imidazo[1,2-a]pyridine Derivative (4b) | COX-1 | 3.94 | Ibuprofen | 0.2 |
| Imidazo[1,2-a]pyridine Derivative (4b) | COX-2 | 2.39 | Ibuprofen | 0.125 |
Note: The data is from a study on various imidazo[1,2-a]pyridine carboxylic acid derivatives, not specifically the 6-carboxylic acid variant.[6]
Experimental Protocols for In Vitro Validation
To empirically validate the activity of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, the following detailed protocols are recommended.
Anticancer Activity: Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.[7]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride and a reference drug (e.g., Cisplatin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Mechanism of Action: PI3K Kinase Assay
This biochemical assay measures the direct inhibitory effect of the compound on PI3K enzyme activity.[8][9]
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant PI3K enzyme, PIP2 substrate, and ATP.
-
Compound Incubation: Add serially diluted Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride or a known PI3K inhibitor (e.g., Wortmannin) to a 384-well plate, followed by the PI3K enzyme solution. Incubate for 15 minutes.
-
Kinase Reaction: Initiate the reaction by adding the ATP and PIP2 mixture. Incubate for 60 minutes at 30°C.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based kit.
-
Data Analysis: Calculate the percent inhibition of PI3K activity and determine the IC50 value.
Caption: Workflow for the PI3K biochemical assay.
Signaling Pathway Analysis
The anticancer activity of many Imidazo[1,2-a]pyridine derivatives is attributed to their inhibitory effects on key signaling pathways, particularly the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[3][10]
Caption: The PI3K/AKT/mTOR signaling pathway.
Conclusion
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride belongs to a chemical scaffold with demonstrated potent in vitro anticancer and anti-inflammatory activities. Based on the performance of closely related analogs, it is a promising candidate for further investigation. The experimental protocols and comparative data provided in this guide offer a robust framework for its validation. Future studies should focus on direct in vitro testing of the hydrochloride salt to confirm its activity profile and elucidate its precise mechanism of action.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Profiling of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This versatile framework is the backbone of drugs with applications ranging from anxiolytics and hypnotics to anticancer and anti-inflammatory agents.[2] However, the very promiscuity that makes this scaffold so attractive also presents a significant challenge: the potential for off-target interactions, or cross-reactivity. For a given derivative, such as Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, a thorough understanding of its selectivity profile is not merely an academic exercise but a critical step in preclinical development to predict potential efficacy and toxicity.
This guide provides a comparative analysis of state-of-the-art techniques for profiling the cross-reactivity of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. We will delve into the "why" and "how" of three powerful methodologies: broad-panel kinome scanning, Cellular Thermal Shift Assay (CETSA), and affinity chromatography coupled with mass spectrometry (AP-MS). By understanding the principles, strengths, and limitations of each approach, researchers can design a comprehensive strategy to elucidate the target landscape of this and other promising small molecules.
The Imidazo[1,2-a]pyridine Scaffold: A Double-Edged Sword
The therapeutic utility of the imidazo[1,2-a]pyridine core stems from its ability to interact with a diverse range of protein targets. Notable examples include:
-
Kinases: Numerous imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3K), Polo-like kinase 1 (PLK1), and receptor tyrosine kinases like c-Met and VEGFR2.[3][4][5]
-
GABAA Receptors: The well-known hypnotic drug Zolpidem and the anxiolytic Alpidem are classic examples of imidazo[1,2-a]pyridines that modulate GABAA receptors.[6][7]
-
Tubulin: Certain compounds based on this scaffold have been shown to inhibit tubulin polymerization, a key mechanism for anticancer agents.[8][9]
Given this inherent polypharmacology, it is plausible that a new derivative like Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride may interact with multiple targets, some intended and some not. A comprehensive cross-reactivity profile is therefore essential to build a complete picture of its biological activity.
Comparative Analysis of Cross-Reactivity Profiling Techniques
To illustrate the application of these techniques, we will consider a hypothetical scenario where Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is profiled alongside three well-characterized compounds, each representing a major target class for the parent scaffold:
-
BI 2536: A potent and selective inhibitor of Polo-like kinase 1 (PLK1).[9][10]
-
Zolpidem: A GABAA receptor agonist.[6]
-
Colchicine: A classic tubulin polymerization inhibitor.[11][12]
Kinome Scanning: A Broad View of the Kinase Target Landscape
Principle: Kinome scanning services, such as those offered by Eurofins DiscoverX (KINOMEscan®), utilize a competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the active site. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified, typically by qPCR, providing a measure of the compound's affinity.[13]
Experimental Rationale: Given that many imidazo[1,2-a]pyridine derivatives are kinase inhibitors, a broad kinome scan is a logical first step to identify potential kinase targets and off-targets.[14] This high-throughput method provides a comprehensive overview of a compound's interactions across a large portion of the human kinome, often several hundred kinases.
Illustrative Data:
The following table presents hypothetical kinome scan data for our compound of interest and comparators. The data is represented as the percentage of control at a given concentration, where a lower percentage indicates stronger binding.
| Target Kinase | Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (% of Control @ 1µM) | BI 2536 (% of Control @ 1µM) | Zolpidem (% of Control @ 10µM) | Colchicine (% of Control @ 10µM) |
| PLK1 | 35 | <1 | 95 | 98 |
| PLK2 | 60 | 15 | 92 | 96 |
| PLK3 | 75 | 30 | 98 | 99 |
| PI3Kα | 45 | 85 | 90 | 94 |
| PI3Kβ | 70 | 90 | 93 | 97 |
| PI3Kγ | 65 | 88 | 91 | 95 |
| PI3Kδ | 72 | 92 | 94 | 98 |
| CDK2 | 80 | 95 | 97 | 99 |
| GSK3β | 85 | 98 | 88 | 96 |
| ... (and ~400 other kinases) | ... | ... | ... | ... |
Data for Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is hypothetical and for illustrative purposes only. Data for comparator compounds is representative of their known selectivity profiles.
Interpretation: In this hypothetical scenario, Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride shows moderate activity against PLK1 and PI3Kα, suggesting these may be primary targets or significant off-targets. As expected, BI 2536 is highly potent and selective for PLK family kinases. Zolpidem and Colchicine show minimal interaction with the kinome at the tested concentration, consistent with their primary mechanisms of action lying elsewhere.
Experimental Workflow: Kinome Scanning
A typical workflow for kinome scanning.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
Principle: CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[10][15] In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The aggregated, denatured proteins are then separated from the soluble, stable proteins. The amount of the target protein remaining in the soluble fraction is quantified, usually by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][16]
Experimental Rationale: While kinome scanning identifies potential binding partners in a purified, in vitro system, CETSA validates these interactions within the complex milieu of a living cell.[17] This is crucial as it accounts for factors such as cell permeability, metabolism, and the presence of endogenous cofactors and binding partners.
Illustrative Data:
The following table shows hypothetical thermal shift (ΔTagg) data. A larger positive shift indicates stronger stabilization and thus, target engagement.
| Target Protein | Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (ΔTagg in °C) | BI 2536 (ΔTagg in °C) | Zolpidem (ΔTagg in °C) | Colchicine (ΔTagg in °C) |
| PLK1 | +5.2 | +8.5 | No Shift | No Shift |
| PI3Kα | +4.8 | No Shift | No Shift | No Shift |
| Tubulin (β-subunit) | +1.5 | No Shift | No Shift | +6.2 |
| GABAA Receptor α1 | No Shift | No Shift | +7.1 | No Shift |
| GAPDH (Negative Control) | No Shift | No Shift | No Shift | No Shift |
Data for Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is hypothetical and for illustrative purposes only. Data for comparator compounds is representative of their known target engagement.
Interpretation: This hypothetical CETSA data corroborates the kinome scanning results, showing that Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride engages both PLK1 and PI3Kα in cells. The smaller, but still present, shift for tubulin suggests a weaker interaction. As expected, BI 2536 strongly stabilizes PLK1, Colchicine stabilizes tubulin, and Zolpidem stabilizes the GABAA receptor. The lack of a shift for the housekeeping protein GAPDH serves as a negative control, demonstrating the specificity of the interactions.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
A generalized workflow for a CETSA experiment.
Affinity Chromatography-Mass Spectrometry (AP-MS): An Unbiased Approach to Target Identification
Principle: In AP-MS, the small molecule of interest is immobilized on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the immobilized compound are "captured" and subsequently washed to remove non-specific binders. The bound proteins are then eluted and identified using mass spectrometry.[18][19]
Experimental Rationale: While kinome scanning and CETSA are excellent for evaluating interactions with known or suspected targets, AP-MS offers an unbiased approach to discover novel, unanticipated binding partners.[20] This is particularly valuable for a privileged scaffold like imidazo[1,2-a]pyridine, which may have a broader target profile than initially anticipated.
Illustrative Data:
The following table presents hypothetical AP-MS results, listing the top protein hits identified for each compound.
| Compound | Top Identified Proteins (in addition to expected targets) |
| Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride | HDAC6, Bromodomain-containing protein 4 (BRD4) |
| BI 2536 | Minimal off-target hits |
| Zolpidem | Minimal off-target hits |
| Colchicine | Minimal off-target hits |
Data for Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is hypothetical and for illustrative purposes only.
Interpretation: In this hypothetical experiment, AP-MS not only confirms the expected kinase interactions for Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (which would be identified in the full dataset) but also reveals unexpected binding to HDAC6 and BRD4. This highlights the power of AP-MS in uncovering novel biology and potential new therapeutic applications or mechanisms of toxicity. The comparator compounds, being highly selective, show few significant off-target hits.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AP-MS)
A schematic of the AP-MS workflow for target identification.
Synthesizing the Data: A Holistic View of Cross-Reactivity
No single technique provides a complete picture of a compound's selectivity. The true power lies in integrating the data from these orthogonal approaches:
-
Kinome scanning provides a broad, yet in vitro, view of the kinase-binding landscape.
-
CETSA validates these interactions in a more physiologically relevant cellular context and can be used to rank the potency of target engagement.
-
AP-MS offers an unbiased discovery platform to identify completely novel off-targets that would be missed by hypothesis-driven methods.
For Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, our hypothetical integrated data suggests a polypharmacology profile, with potential co-inhibition of PLK1, PI3Kα, and weaker interactions with tubulin, as well as novel interactions with HDAC6 and BRD4. This multifaceted profile could have complex downstream effects on cellular signaling and would require further validation through downstream functional assays.
Conclusion: A Roadmap for De-risking and Discovery
The cross-reactivity profiling of compounds based on privileged scaffolds like imidazo[1,2-a]pyridine is a critical component of modern drug discovery. By employing a multi-pronged approach that combines broad-panel screening with cellular target engagement and unbiased proteomics, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is invaluable for rational lead optimization, predicting potential toxicities, and uncovering novel therapeutic opportunities. The methodologies outlined in this guide provide a robust framework for navigating the complex labyrinth of small molecule-protein interactions, ultimately leading to the development of safer and more effective medicines.
Detailed Experimental Protocols
Kinome Scanning (Competition Binding Assay)
-
Compound Preparation: The test compound is serially diluted in DMSO to create a concentration range for testing.
-
Assay Plate Preparation: The kinase, immobilized ligand, and test compound are combined in the wells of a microtiter plate.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The plate is washed to remove unbound kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR to measure the amount of the DNA tag associated with the kinase.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition.
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then treated with the test compound or vehicle control for a defined period.
-
Heating: Aliquots of the cell suspension are heated to a range of temperatures in a thermal cycler for a short duration (e.g., 3-5 minutes).
-
Lysis: The cells are lysed using a buffer that preserves protein stability, often containing protease inhibitors. Lysis can be achieved through freeze-thaw cycles or the addition of mild detergents.
-
Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: The supernatant containing the soluble protein fraction is collected. The amount of the target protein is quantified by Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: The amount of soluble protein at each temperature is plotted to generate a melting curve. The temperature at which 50% of the protein is denatured (Tagg) is determined, and the shift in Tagg (ΔTagg) in the presence of the compound is calculated.
Affinity Chromatography-Mass Spectrometry (AP-MS)
-
Immobilization of the Compound: The test compound, which typically requires a reactive handle, is covalently attached to a solid support, such as sepharose or magnetic beads.
-
Preparation of Cell Lysate: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Capture: The cell lysate is incubated with the compound-immobilized beads to allow for the binding of target proteins.
-
Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer or by using a competitive ligand.
-
Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and identified by in-gel digestion followed by LC-MS/MS, or by direct in-solution digestion and LC-MS/MS analysis.
-
Data Analysis: The identified proteins are ranked based on their abundance and specificity of binding to the compound compared to control beads.
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Structure-activity relationship (SAR) studies of Imidazo[1,2-a]pyridine derivatives
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, consisting of a fused imidazole and pyridine ring, is a key pharmacophore in a number of commercially available drugs, including the sedative-hypnotic zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone.[1][2] The unique structural and electronic properties of this scaffold allow for diverse substitutions, leading to a wide array of derivatives with potent and selective biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, focusing on their anticancer, antimicrobial, and antiviral applications, supported by experimental data and detailed protocols.
Experimental Protocols
A fundamental aspect of SAR studies is the robust and reproducible synthesis of analog libraries and their subsequent biological evaluation. The following protocols provide a generalized yet detailed framework for these processes.
General Synthesis of Imidazo[1,2-a]pyridine Derivatives
The most common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine and an α-haloketone, often referred to as the Tschitschibabin reaction.
Step-by-step methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagents: To this solution, add the appropriate α-haloketone (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is often collected by filtration. If no solid forms, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired imidazo[1,2-a]pyridine derivative.
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-step methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized imidazo[1,2-a]pyridine derivatives (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[3]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been extensively explored for the development of novel anticancer agents, with many derivatives targeting key signaling pathways involved in cancer progression.[4]
Targeting the PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in various cancers.[5][6] SAR studies have revealed several key structural features for potent PI3K/mTOR inhibition:
-
Substitution at C2: A phenyl group or other aromatic moieties at the C2-position is often crucial for activity. The nature of the substituent on this phenyl ring can significantly modulate potency.
-
Substitution at C3: Introduction of various groups at the C3-position has been shown to influence activity and selectivity. For instance, a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} group was identified as a potent PI3Kα inhibitor.[7]
-
Substitution at C6: The introduction of a quinazoline moiety at the C6-position of the imidazo[1,2-a]pyridine core has yielded potent PI3Kα inhibitors with submicromolar activity against various tumor cell lines.[6]
-
Substitution at C8: Carboxamide functionalities at the C8-position have also been explored, leading to the identification of potent inhibitors.
Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 2g | PI3Kα | - | 0.0018 | [7] |
| 12 | PI3Kα | A375 | 0.14 | [7] |
| 12 | PI3Kα | HeLa | 0.21 | [7] |
| 13k | PI3Kα | HCC827 | 0.09 | [6] |
| 12b | - | Hep-2 | 11 | [3] |
| 12b | - | HepG2 | 13 | [3] |
| 12b | - | MCF-7 | 11 | [3] |
| 12b | - | A375 | 11 | [3] |
Diagram of Key SAR Findings for Anticancer Activity:
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Comparing the efficacy of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride and its analogs
A Comparative Efficacy Analysis of Imidazo[1,2-a]pyridine Analogs in Oncology
A Senior Application Scientist's Guide to Structure-Activity Relationships and Mechanistic Insights
The imidazo[1,2-a]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2] This nitrogen-fused heterocyclic system is the core of several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem, demonstrating its inherent drug-like properties.[1][3] In recent years, extensive research has unveiled its significant potential in oncology, with derivatives showing potent activity against a wide array of cancer types, including breast, lung, colon, and liver cancers.[4][5]
The therapeutic efficacy of these compounds is profoundly influenced by the nature and position of substituents on the core ring structure. This guide provides a comparative analysis of the anticancer efficacy of various Imidazo[1,2-a]pyridine analogs, moving beyond a simple data summary to explain the causal relationships between chemical structure, molecular mechanism, and cytotoxic effect. We will dissect experimental data, provide validated protocols for key assays, and explore the underlying signaling pathways that these compounds modulate.
Core Mechanisms of Anticancer Activity
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the modulation of multiple, critical cellular pathways.[5] A predominant mechanism is the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in tumors and plays a central role in cell growth, proliferation, and survival.[4][6][7] By targeting key kinases like PI3Kα, these compounds can effectively halt downstream signaling, leading to cell cycle arrest and the induction of apoptosis.[6][7][8] Other reported mechanisms include the disruption of tubulin polymerization, inhibition of cyclin-dependent kinases (CDKs), and modulation of the Wnt/β-catenin pathway.[4][5][9]
Experimental Protocols: A Foundation for Reliable Data
The trustworthiness of comparative efficacy data hinges on robust and well-executed experimental methodologies. The following are detailed protocols for standard assays used to evaluate these compounds.
The MTT assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as a reliable proxy for cell viability and proliferation. [4][10]Its selection is based on its high throughput, sensitivity, and well-established protocol.
Workflow Diagram
Step-by-Step Methodology:
-
Cell Seeding : Cancer cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium. The plates are then incubated overnight in a humidified atmosphere (37°C, 5% CO2) to allow for cell adherence. [4]2. Compound Treatment : The following day, the culture medium is replaced with fresh medium containing the imidazo[1,2-a]pyridine analogs at various concentrations (typically in a series of dilutions). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified duration, commonly 48 hours. [4]3. MTT Addition : After the treatment period, 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals. [4]4. Formazan Solubilization : The medium containing MTT is carefully removed. 100-150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the insoluble formazan crystals, resulting in a purple solution. [4]5. Data Acquisition : The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
To confirm that a compound engages its intended molecular target (e.g., PI3K), Western blotting is employed. This technique allows for the detection and semi-quantification of specific proteins in cell lysates, such as phosphorylated (activated) forms of Akt and mTOR.
Step-by-Step Methodology:
-
Cell Lysis : After treatment with the compound for a specified time, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. This buffer solubilizes proteins while preventing their degradation or dephosphorylation.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for all samples.
-
SDS-PAGE : Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane. [4]5. Immunoblotting : The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-mTOR, cleaved caspase-3). [4]6. Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. [4]7. Detection : The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light. The light is captured on X-ray film or by a digital imaging system. A decrease in the signal for phosphorylated proteins (e.g., p-Akt) in treated samples relative to the control indicates successful target inhibition. [4]
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile and promising platform for the development of novel anticancer agents. Comparative analysis demonstrates that strategic modifications, particularly at the 2-, 3-, and 6-positions of the heterocyclic core, can yield compounds with high potency and specific mechanisms of action, such as the potent inhibition of the PI3K/Akt/mTOR pathway. [7] Future research should focus on optimizing the pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion) of the most potent analogs to improve their potential for in vivo efficacy. Furthermore, exploring novel hybrid molecules that combine the imidazo[1,2-a]pyridine core with other pharmacophores could lead to multi-targeted agents capable of overcoming drug resistance. The continued investigation into the structure-activity relationships of this privileged scaffold will undoubtedly pave the way for the next generation of targeted cancer therapies.
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Validating Target Engagement of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended intracellular target is a cornerstone of modern therapeutic development. This guide provides an in-depth, objective comparison of leading methodologies for validating the target engagement of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, a scaffold of significant interest in medicinal chemistry. We will delve into the mechanistic underpinnings and practical execution of the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL), offering a comparative analysis supported by hypothetical experimental data to guide your research strategy.
The Challenge: Moving Beyond Phenotype to Definitive Target Engagement
Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of biological activities, frequently implicated as inhibitors of critical signaling cascades such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][2] While observing a cellular phenotype is a crucial first step, it is imperative to unequivocally demonstrate that the compound directly binds to its putative target within the complex milieu of the cell. This validation is essential to build a robust structure-activity relationship (SAR), understand potential off-target effects, and ultimately develop a safe and effective therapeutic.[1][3]
This guide will navigate the nuances of three powerful techniques, providing the rationale behind experimental choices and a framework for interpreting the resulting data.
Comparative Overview of Target Engagement Methodologies
| Methodology | Principle | Advantages | Limitations | Compound Modification Required? |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[4] | Not all protein-ligand interactions result in a significant thermal shift, can be low-throughput for Western blot-based detection.[2] | No |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding confers protection to the target protein from proteolytic degradation. | Label-free, relatively simple and cost-effective, applicable to a wide range of proteins.[2][5] | Requires careful optimization of protease concentration and digestion time, may not be suitable for membrane proteins.[2] | No |
| Photo-affinity Labeling (PAL) | A photoreactive group on a modified compound covalently crosslinks to the target protein upon UV irradiation. | Provides direct evidence of binding, can identify binding sites, and is highly specific.[6][7] | Requires synthesis of a modified probe, which may alter binding affinity; UV irradiation can cause cellular damage.[6] | Yes |
In-Depth Analysis and Experimental Protocols
Cellular Thermal Shift Assay (CETSA): Assessing Thermal Stabilization
CETSA is a powerful biophysical method that leverages the principle that the binding of a ligand can alter the thermal stability of its protein target.[4] This change in stability is then measured by quantifying the amount of soluble protein remaining after heat treatment.
The structural integrity of a protein is dependent on a delicate balance of intramolecular forces. When a small molecule binds to a protein, it can introduce additional stabilizing interactions, effectively increasing the energy required to denature the protein. This results in a higher melting temperature (Tm). Conversely, some ligands can induce conformational changes that destabilize the protein, leading to a lower Tm. By measuring this thermal shift, we can infer direct target engagement in a cellular context.[8]
Caption: CETSA experimental workflow for target engagement validation.
-
Cell Culture and Treatment:
-
Plate a human cancer cell line known to have active PI3K/Akt/mTOR signaling (e.g., MCF-7 breast cancer cells) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 2 hours.
-
Include a positive control compound known to bind the putative target (e.g., a known PI3K inhibitor like Pictilisib).[9][10]
-
-
Cell Harvesting and Heating:
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[11]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein (e.g., anti-p110α for PI3K).
-
Include a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry.
-
Table 1: Hypothetical CETSA Data for Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
| Treatment | Concentration (µM) | Apparent Tm (°C) of Target Protein | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 52.5 | - |
| Imidazo[1,2-a]pyridine-6-carboxylic acid HCl | 1 | 54.0 | +1.5 |
| Imidazo[1,2-a]pyridine-6-carboxylic acid HCl | 10 | 56.5 | +4.0 |
| Imidazo[1,2-a]pyridine-6-carboxylic acid HCl | 100 | 56.8 | +4.3 |
| Pictilisib (Positive Control) | 10 | 58.0 | +5.5 |
| Inactive Analog | 100 | 52.6 | +0.1 |
A dose-dependent increase in the melting temperature of the target protein upon treatment with Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride would provide strong evidence of target engagement. The positive control should also show a significant thermal shift, while an inactive structural analog should not.[8]
Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis
DARTS operates on the principle that a small molecule binding to a protein can stabilize its conformation, thereby rendering it less susceptible to proteolytic degradation.[5]
Proteases cleave proteins at specific recognition sites. When a ligand binds to a protein, it can induce conformational changes that may mask these cleavage sites or generally make the protein structure more rigid and resistant to digestion. This protection from proteolysis is proportional to the binding affinity and occupancy of the ligand.[2]
Caption: DARTS experimental workflow for target engagement validation.
-
Cell Lysate Preparation:
-
Lyse cultured cells (e.g., MCF-7) in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with various concentrations of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, a vehicle control, and a positive control for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each sample at a pre-optimized concentration. The concentration should be sufficient to partially digest the target protein in the vehicle-treated sample.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.
-
-
Analysis:
-
Separate the protein samples by SDS-PAGE and perform a Western blot for the putative target protein.
-
A control protein that is not expected to bind the compound should also be blotted to demonstrate the specificity of the protection.
-
The results of a DARTS experiment are typically visualized as a Western blot. Increased band intensity for the target protein in the compound-treated lanes compared to the vehicle-treated lane indicates protection from proteolysis and thus, target engagement.[12]
Figure 1: Hypothetical DARTS Western Blot Result
A representative Western blot would show a dose-dependent increase in the band intensity of the target kinase in the lanes treated with Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. The positive control would also show a strong band, while the vehicle control would show a faint band or degradation products. A non-target control protein should show equal degradation across all lanes.
Photo-affinity Labeling (PAL): Covalent Capture of the Target
PAL provides the most direct evidence of a physical interaction between a compound and its target protein.[6] This technique involves a chemically modified version of the small molecule, a "probe," which contains a photoreactive group.
The photo-affinity probe is designed to retain the binding characteristics of the parent compound. Upon exposure to UV light of a specific wavelength, the photoreactive moiety is converted into a highly reactive intermediate that forms a covalent bond with nearby amino acid residues of the target protein.[13] An additional tag (e.g., biotin or a clickable alkyne) on the probe allows for the subsequent enrichment and identification of the labeled protein.[7]
Caption: Photo-affinity labeling workflow for target identification.
-
Probe Design and Synthesis:
-
A photo-affinity probe for Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride would incorporate a photoreactive group (e.g., a diazirine) and a clickable handle (e.g., a terminal alkyne) with minimal structural perturbation to the parent molecule. The carboxylic acid moiety could be a suitable point for modification.[14][15]
-
-
Cellular Labeling:
-
Treat live cells with the photo-affinity probe.
-
To demonstrate specificity, include a competition experiment where cells are pre-incubated with an excess of the parent compound before adding the probe.
-
Irradiate the cells with UV light (e.g., 365 nm) to induce covalent cross-linking.
-
-
Enrichment and Identification:
-
Lyse the cells and perform a click reaction to attach a biotin tag to the alkyne handle of the probe.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Elute the captured proteins and identify them using mass spectrometry.
-
The primary output of a PAL experiment is a list of proteins identified by mass spectrometry. A successful experiment will show significant enrichment of the target protein in the probe-treated sample compared to the vehicle control and a reduction in its enrichment in the competition sample.
Table 2: Hypothetical Quantitative Mass Spectrometry Data from a PAL Experiment
| Protein | Spectral Counts (Probe-treated) | Spectral Counts (Competition) | Fold Enrichment (Probe/Competition) |
| Putative Target Kinase | 152 | 12 | 12.7 |
| Housekeeping Protein 1 | 5 | 4 | 1.25 |
| Housekeeping Protein 2 | 8 | 7 | 1.14 |
The high fold enrichment of the putative target kinase strongly suggests it is a direct binding partner of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.
Conclusion: A Multi-faceted Approach to Target Validation
Validating the cellular target engagement of a small molecule like Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a critical step that requires rigorous and orthogonal approaches. CETSA and DARTS offer powerful, label-free methods to assess target engagement in a physiological context, while photo-affinity labeling provides direct and definitive evidence of a physical interaction. The choice of methodology will depend on the specific research question, the nature of the putative target, and available resources. By employing these techniques, researchers can build a compelling case for the mechanism of action of their compounds, paving the way for successful drug development.
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In vivo efficacy studies of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in animal models
The Imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, leading to the development of a diverse array of therapeutic agents.[1][2][3] This guide provides a comparative analysis of the in vivo efficacy of various Imidazo[1,2-a]pyridine derivatives in key therapeutic areas, with a primary focus on oncology, and additional insights into their anti-inflammatory and anti-infective properties. By examining the performance of these compounds in relevant animal models and comparing them to established treatments, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts.
A Tale of Two Scaffolds: From Broad-Spectrum Activity to Targeted Precision
The Imidazo[1,2-a]pyridine scaffold has been explored for a multitude of biological activities, including anti-cancer, anti-inflammatory, antiviral, and anti-protozoal effects.[2][4] This versatility stems from the scaffold's unique structural and electronic properties, which allow for diverse substitutions and the fine-tuning of its pharmacological profile. This guide will delve into specific examples that highlight the journey from broad cytotoxic agents to highly selective targeted therapies.
Oncology: A Major Arena for Imidazo[1,2-a]pyridine Derivatives
The anti-cancer potential of Imidazo[1,2-a]pyridine derivatives has been extensively investigated, with several compounds demonstrating potent activity against various cancer cell lines.[5][6] A standout example is SAR439859 (Amcenestrant) , a novel, orally bioavailable selective estrogen receptor degrader (SERD) that has shown significant promise in the treatment of estrogen receptor-positive (ER+) breast cancer.[7][8][9][10]
SAR439859 (Amcenestrant): A Next-Generation SERD
SAR439859 distinguishes itself through a unique fluoropropyl pyrrolidinyl side chain, which drives its potent antagonist and degradation activities against both wild-type and mutant estrogen receptors.[7][8][9][10] This is a critical advantage in treating endocrine-resistant breast cancer, where mutations in the estrogen receptor are a common mechanism of resistance.
The primary mechanism of action for SAR439859 is the degradation of the estrogen receptor alpha (ERα). Unlike selective estrogen receptor modulators (SERMs) that merely block the receptor, SERDs like SAR439859 and the approved drug fulvestrant lead to a significant reduction in the total cellular levels of ERα protein.[7] This effectively shuts down ER signaling pathways that drive tumor growth.
Caption: Mechanism of SAR439859 as a Selective Estrogen Receptor Degrader (SERD).
Numerous preclinical studies have demonstrated the potent in vivo antitumor activity of SAR439859 in various ER+ breast cancer models.
| Animal Model | Treatment | Key Findings | Reference |
| MCF7-ESR1 Wild-Type Xenograft | SAR439859 | Significant tumor regression. | [8] |
| MCF7-ESR1 Mutant-Y537S Xenograft | SAR439859 (12.5 and 25 mg/kg) | Dose-dependent tumor regression. | [10] |
| HCI013 Patient-Derived Xenograft (Tamoxifen-Resistant) | SAR439859 | Significant tumor regression. | [8][9] |
| MCF7-ESR1 Mutant-Y537S Xenograft | SAR439859 + Palbociclib | Increased efficacy compared to monotherapy. | [9] |
These studies highlight the broad and superior efficacy of SAR439859 compared to other SERDs, particularly in models of endocrine resistance.[8][9]
A representative protocol for evaluating the in vivo efficacy of an Imidazo[1,2-a]pyridine derivative like SAR439859 in a breast cancer xenograft model is as follows:
-
Cell Culture and Implantation:
-
MCF7-ESR1 cells are cultured under standard conditions.
-
Female athymic nude mice are ovariectomized and supplemented with estrogen pellets.
-
Tumor cells are implanted subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
-
Drug Administration:
-
SAR439859 is formulated in a suitable vehicle for oral gavage.
-
The compound is administered daily at specified doses (e.g., 12.5 and 25 mg/kg).
-
The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Tumor volume and body weight are measured twice weekly.
-
At the end of the study, tumors are excised and weighed.
-
Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blotting for ERα levels).
-
Caption: Workflow for a typical xenograft efficacy study.
Other Imidazo[1,2-a]pyridine-based Anticancer Agents
Beyond SERDs, the Imidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors of other key oncogenic pathways.
-
PI3Kα Inhibitors: Derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have been synthesized and shown to be potent PI3Kα inhibitors.[11][12] Compound 13k from one such study exhibited impressive in vitro anticancer activity with IC50 values ranging from 0.09 to 0.43 μM against various cancer cell lines and an IC50 of 1.94 nM for PI3Kα inhibition.[11][12] This compound was shown to induce G2/M phase cell cycle arrest and apoptosis in HCC827 cells.[11][12]
-
PDGFR Inhibitors: Novel Imidazo[1,2-a]pyridines have been designed as potent inhibitors of the platelet-derived growth factor receptor (PDGFR), a key target in various malignancies.[13] Through structure-activity relationship (SAR) studies, compounds with improved oral bioavailability and a pronounced effect in pharmacokinetic-pharmacodynamic (PKPD) assays were identified.[13]
-
General Cytotoxic Agents: Some Imidazo[1,2-a]pyridine compounds have demonstrated broad cytotoxic effects against cancer cells. For instance, compounds IP-5 and IP-6 showed strong cytotoxic impact against HCC1937 breast cancer cells with IC50 values of 45µM and 47.7µM, respectively.[5] These compounds were found to induce cell cycle arrest through the p53 and p21 pathways.[5]
Anti-inflammatory Applications: Targeting COX-2
Imidazo[1,2-a]pyridine derivatives have also been explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).[14][15]
In a study of novel Imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors, compound 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) demonstrated the most notable in vivo analgesic activity with an ED50 value of 12.38 mg/kg.[14] This suggests that the anti-inflammatory effects observed in vitro translate to a functional reduction in pain perception in animal models. Furthermore, these carboxylic acid derivatives were found to be safer for the gastric mucosa compared to indomethacin.[15]
Anti-infective Potential: From Tuberculosis to Protozoa
The Imidazo[1,2-a]pyridine scaffold has also proven to be a valuable starting point for the development of anti-infective agents.
-
Antituberculosis Agents: A series of Imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[16] These compounds have shown promising in vivo pharmacokinetic profiles in mice, suggesting their potential for further development as novel anti-TB drugs.[16] Some of these derivatives target QcrB, a component of the electron transport chain, which is crucial for the survival and growth of M. tuberculosis.[3][17]
-
Antiprotozoal Agents: Dicationic Imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal activity. Several of these compounds exhibited excellent in vivo activity in a trypanosomal mouse model, with five diamidine derivatives achieving 4 out of 4 cures upon intraperitoneal administration.[18]
Comparative Summary and Future Outlook
The Imidazo[1,2-a]pyridine scaffold has unequivocally demonstrated its "privileged" status in medicinal chemistry. The successful development of highly potent and selective agents like SAR439859 for ER+ breast cancer showcases the potential for rational drug design based on this core structure. The diverse range of biological activities, from targeted cancer therapy to anti-inflammatory and anti-infective applications, underscores the remarkable versatility of this chemical entity.
Future research in this area will likely focus on:
-
Further optimization of existing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties.
-
Exploration of novel substitution patterns on the Imidazo[1,2-a]pyridine ring to uncover new biological activities.
-
Development of combination therapies , as exemplified by the synergistic effect of SAR439859 with palbociclib, to overcome drug resistance and improve patient outcomes.
The continued investigation of Imidazo[1,2-a]pyridine derivatives holds immense promise for the discovery and development of novel therapeutics to address a wide spectrum of unmet medical needs.
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A Senior Application Scientist's Guide: Benchmarking Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride Against Known Anticancer Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Novel Scaffolds in Oncology
In the landscape of modern medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets—is a cornerstone of drug discovery. The imidazo[1,2-a]pyridine core is one such scaffold, recognized for its synthetic versatility and representation in numerous commercial drugs and clinical candidates.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antituberculosis properties.[3][4][5][6]
This guide focuses on Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (hereafter designated IPCA-HCl ), a representative of this promising class. The presence of the carboxylic acid moiety suggests potential for specific ionic interactions with biological targets, a feature common in many successful pharmaceuticals.[7][8] However, to ascertain its therapeutic potential, a rigorous, multi-faceted comparison against established standards is imperative.
This document provides an objective benchmark of IPCA-HCl against two clinically validated anticancer agents:
-
Gefitinib : A highly selective and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[9][10]
-
Vorinostat (SAHA) : A broad-spectrum histone deacetylase (HDAC) inhibitor, representing a different mechanistic class of anticancer agents that function through epigenetic modulation.[11][12]
By benchmarking against both a targeted kinase inhibitor and a broader epigenetic modulator, we aim to elucidate the potential mechanistic class of IPCA-HCl and evaluate its foundational drug-like properties, providing a critical data-driven perspective for its future development.
Compound Profiles: The Candidate and the Standards
| Compound | Structure | Molecular Formula | Molecular Weight | Primary Mechanism of Action |
| IPCA-HCl | (Structure unavailable in search results) | C₈H₇ClN₂O₂ | 198.61 g/mol | Under Investigation |
| Gefitinib | (Structure unavailable in search results) | C₂₂H₂₄ClFN₄O₃ | 446.90 g/mol | Selective EGFR Tyrosine Kinase Inhibitor[13][14] |
| Vorinostat (SAHA) | (Structure unavailable in search results) | C₁₄H₂₀N₂O₃ | 264.32 g/mol | Pan-Histone Deacetylase (HDAC) Inhibitor[11][12] |
Part 1: Foundational Physicochemical Characterization
Rationale: Before assessing biological activity, a molecule's fundamental physicochemical properties must be understood. Aqueous solubility and membrane permeability are gatekeeper characteristics that profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to unreliable in vitro data and low bioavailability, while poor permeability can prevent an orally administered drug from reaching its systemic target.[15] We, therefore, begin by comparing these critical parameters.
Experimental Protocol: Aqueous Solubility Assessment (Shake-Flask Method)
This protocol determines the thermodynamic solubility, considered the gold standard for measuring a compound's maximum solubility at equilibrium.[16]
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Compound Addition: Add an excess amount of the test compound (IPCA-HCl, Gefitinib, or Vorinostat) to a known volume of the PBS buffer in a glass vial. The goal is to create a saturated solution with visible solid material remaining.
-
Equilibration: Seal the vials and place them in a shaker incubator at 37°C for 24 hours. This extended incubation ensures that the system reaches thermodynamic equilibrium.
-
Separation: After incubation, remove the vials and allow them to stand at 37°C for 1 hour to let undissolved particles settle.
-
Filtration/Centrifugation: Carefully collect the supernatant and filter it through a 0.45 µm filter or centrifuge at high speed to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method against a standard curve.[17]
Experimental Protocol: Membrane Permeability (PAMPA)
The Parallel Artificial Membrane Permeation Assay (PAMPA) is a high-throughput, non-cell-based method that predicts passive membrane permeability—the primary mechanism of absorption for many oral drugs.
-
Membrane Preparation: A filter plate (the "acceptor" plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane that mimics the intestinal epithelium.
-
Compound Preparation: Prepare solutions of the test compounds in a buffer at a relevant pH (e.g., pH 6.8 for simulated intestinal fluid)[18].
-
Assay Assembly: Add buffer to the wells of the acceptor plate. Place the lipid-coated filter plate on top of the acceptor plate, and add the test compound solutions to the wells of the filter plate (the "donor" plate).
-
Incubation: Incubate the assembled plate system at room temperature for a defined period (e.g., 4-16 hours). During this time, the compound diffuses from the donor compartment, through the artificial membrane, into the acceptor compartment.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS analysis.[16]
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated using an established formula that accounts for the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Comparative Physicochemical Data
| Property | IPCA-HCl | Gefitinib | Vorinostat (SAHA) | Rationale & Implication |
| Aqueous Solubility (pH 7.4) | Hypothesis: Moderate to High | Low | Slightly Soluble[11] | The hydrochloride salt form of IPCA-HCl is expected to enhance aqueous solubility compared to a free base. High solubility is crucial for dissolution in the gastrointestinal tract. |
| Permeability (PAMPA, Pe) | Hypothesis: Moderate | High | Moderate | Small, relatively rigid molecules like imidazo[9][13]pyridines often exhibit good passive permeability. This must be balanced with solubility for optimal absorption (the "Rule of 5" paradigm). |
| pKa | ~0.7 (Predicted)[5] | 5.4, 7.2 | ~9.0[11] | The acidic pKa of the carboxylic acid and the basicity of the pyridine nitrogen will influence solubility and target binding at different physiological pH values. |
(Note: Experimental values for IPCA-HCl are hypothesized for illustrative purposes and would be determined by the protocols above.)
Part 2: Biochemical Potency and Target Engagement
Rationale: The therapeutic effect of a drug is initiated by its binding to a molecular target. For our standards, these are well-defined: EGFR for Gefitinib and HDACs for Vorinostat. By testing IPCA-HCl in enzymatic assays for both targets, we can rapidly assess whether it shares a mechanism with either standard and determine its potency (typically measured as the half-maximal inhibitory concentration, IC₅₀).[19]
Experimental Protocol: In Vitro EGFR Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.
-
Reagents: Recombinant human EGFR catalytic domain, a suitable peptide substrate (e.g., poly-Glu-Tyr), and ATP.
-
Compound Preparation: Prepare a serial dilution of the test compounds (IPCA-HCl, Gefitinib) in DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination & Detection: Stop the reaction. The amount of phosphorylated substrate is quantified using a detection method such as an antibody-based system (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Protocol: In Vitro HDAC Enzymatic Assay
This assay measures the inhibition of histone deacetylation.
-
Reagents: Nuclear extract or purified human HDAC enzyme, an acetylated peptide substrate (often fluorescently labeled), and a developer solution.
-
Compound Preparation: Prepare a serial dilution of the test compounds (IPCA-HCl, Vorinostat) in DMSO.
-
Reaction Setup: Incubate the HDAC enzyme with the test compounds for a short period.
-
Initiation: Add the acetylated substrate to start the enzymatic reaction. Incubate at 37°C.
-
Development: Add the developer solution, which contains a protease that digests only the deacetylated substrate, releasing the fluorophore.
-
Detection: Measure the fluorescence intensity. The signal is directly proportional to HDAC activity.
-
Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value from the dose-response curve.
Comparative Biochemical Potency
| Assay | IPCA-HCl (IC₅₀) | Gefitinib (IC₅₀) | Vorinostat (SAHA) (IC₅₀) | Interpretation |
| EGFR Kinase Inhibition | To be determined | ~1-50 nM | >10 µM (Inactive) | A low nanomolar IC₅₀ for IPCA-HCl would suggest it is a potent EGFR inhibitor, warranting further investigation into its selectivity against other kinases.[20] |
| Pan-HDAC Inhibition | To be determined | >10 µM (Inactive) | ~10-50 nM[21] | A potent IC₅₀ in this assay would classify IPCA-HCl as a potential epigenetic modulator, similar to Vorinostat. |
Part 3: Cellular Efficacy and Cytotoxicity
Rationale: A compound that is potent in a biochemical assay must also be capable of crossing the cell membrane, engaging its target in the complex cellular environment, and eliciting a biological response.[22] Cell viability assays measure the cytotoxic or cytostatic effects of a compound on cancer cells. The choice of cell lines is critical: we use lines known to be sensitive to our standards to provide a direct comparison.[23]
Experimental Protocol: Cell Viability (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for determining the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., NCI-H1975 for EGFR, HuT78 for CTCL) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (IPCA-HCl, Gefitinib, Vorinostat) and a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add CCK-8 reagent to each well and incubate for 1-4 hours. Viable cells with active dehydrogenases will convert the WST-8 tetrazolium salt in the reagent to a yellow-colored formazan dye.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.
-
Data Analysis: Normalize the data to the vehicle control, plot cell viability against compound concentration, and calculate the IC₅₀ value.
Comparative Cellular Potency
| Cell Line | Primary Target | IPCA-HCl (IC₅₀) | Gefitinib (IC₅₀) | Vorinostat (SAHA) (IC₅₀) |
| NCI-H1975 (NSCLC) | EGFR (T790M mutant) | To be determined | ~1-5 µM (Resistant) | ~1-5 µM |
| PC-9 (NSCLC) | EGFR (del19 mutant) | To be determined | ~10-100 nM (Sensitive) | ~1-5 µM |
| HuT78 (CTCL) | HDACs | To be determined | >10 µM | ~2 µM[21] |
(Note: The choice of both a Gefitinib-sensitive (PC-9) and resistant (NCI-H1975) cell line can provide initial insights into the potential of IPCA-HCl to overcome known resistance mechanisms.)
Synthesis and Forward Outlook
This guide outlines a systematic, three-tiered approach to the initial benchmarking of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.
-
Physicochemical Foundation: The initial assays will establish the fundamental "drug-likeness" of IPCA-HCl. Favorable solubility and permeability are prerequisites for further development as an oral therapeutic.
-
Mechanistic Insight: The biochemical assays will provide a clear, early indication of whether IPCA-HCl acts as a kinase inhibitor, an HDAC inhibitor, or potentially through an entirely different mechanism. This is the most critical decision point; a potent and selective "hit" in either assay would define the subsequent research trajectory.
-
Cellular Validation: Finally, the cell-based assays will confirm whether biochemical potency translates into antiproliferative effects in a relevant biological system. A strong correlation between biochemical and cellular IC₅₀ values (a low "cell-shift") suggests good cell penetration and target engagement.
The collective data from these comparative experiments will enable researchers to make an informed decision on the future of IPCA-HCl. A promising result would be characterized by potent activity in one of the mechanistic pathways, confirmed by cellular cytotoxicity in a relevant cancer model, and underpinned by a favorable physicochemical profile. Such a result would strongly validate the imidazo[1,2-a]pyridine scaffold and position IPCA-HCl as a compelling lead candidate for further preclinical development.
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Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). PMC - NIH. [Link]
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Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. (2022). ACS Publications. [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2024). Chemical Methodologies. [Link]
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Safety Operating Guide
Navigating the Disposal of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Characterization: Understanding the "Why"
Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride belongs to the family of pyridine derivatives, which are recognized for their potential toxicity and irritant properties.[1][2] The hydrochloride salt form can also contribute to the corrosive nature of the compound. Therefore, all waste containing this substance must be treated as hazardous chemical waste.[3]
Key Hazard Considerations:
-
Irritation: Similar imidazo[1,2-a]pyridine derivatives are known to cause skin and eye irritation.[4][5]
-
Sensitization: The non-hydrochloride form of this compound has been identified as a potential skin sensitizer.[6]
-
Toxicity: Pyridine and its derivatives are generally considered harmful if swallowed, inhaled, or in contact with skin.[2]
| Hazard Classification | Anticipated Risk | Source |
| Skin Corrosion/Irritation | Category 2 (Irritant) | [4][5] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | [4][5] |
| Skin Sensitization | Possible | [6] |
| Acute Toxicity | Harmful if swallowed, inhaled, or on skin | [2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a multi-step process that ensures safety and regulatory compliance at every stage.
Figure 1. A streamlined workflow for the safe disposal of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.
Experimental Protocol for Disposal
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling any waste containing Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, it is imperative to be outfitted with the correct PPE. This is to prevent skin and eye contact, as well as inhalation of any dust or aerosols.
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect from splashes.[8]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a chemical fume hood.[9]
2. Waste Identification and Segregation: Preventing Hazardous Reactions
All materials that have come into contact with Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride must be considered hazardous waste. This includes:
-
The pure compound
-
Solutions containing the compound
-
Contaminated consumables (e.g., pipette tips, weighing boats, filter paper)
-
Contaminated PPE (e.g., gloves)
Crucially, this waste stream must be segregated from other laboratory waste to prevent potentially dangerous chemical reactions.[10] Do not mix with strong oxidizing agents, strong bases, amines, or reducing agents.[8]
3. Waste Container Selection: Ensuring Containment
The choice of waste container is critical to prevent leaks and spills.
-
Solid Waste: Collect in a dedicated, clearly labeled hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[2]
-
Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container.[2] The container must have a secure, tight-fitting lid.[10]
4. Labeling: Clear and Compliant Communication
Proper labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel. The label must include:
-
The words "Hazardous Waste"[11]
-
The full chemical name: "Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride"
-
The primary hazards (e.g., "Irritant," "Skin Sensitizer")[11]
-
The date of waste accumulation[2]
5. Storage: Safe and Secure Accumulation
Designated satellite accumulation areas (SAAs) are the appropriate locations for storing hazardous waste before it is collected.[11]
-
Store the sealed waste container in a designated, well-ventilated, and secure area.[2]
-
The storage area should be away from incompatible materials.[9]
-
Ensure the container is stored in secondary containment to capture any potential leaks.[10]
6. Final Disposal: The Professional Hand-off
Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash.[3][10]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][12]
-
Current practices for the disposal of waste pyridine often involve incineration at high temperatures.[13]
7. Documentation: Maintaining a Compliant Record
Maintain accurate and up-to-date records of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and for tracking waste from "cradle to grave."[12]
Spill Management: An Emergency Response Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and the laboratory's safety officer.
-
Assess the Spill: From a safe distance, determine the extent of the spill.
-
Small Spills: For minor spills, and only if you are trained and have the appropriate spill kit, you can proceed with cleanup.
-
Wear the appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[9]
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
All cleaning materials must be disposed of as hazardous waste.[2]
-
-
Large Spills: For significant spills, do not attempt to clean them up yourself. Contact your institution's EHS department immediately.[1]
Regulatory Framework: Adherence to EPA and OSHA Guidelines
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Academic and research laboratories may also be subject to the standards outlined in Subpart K of the RCRA regulations.[14] The Occupational Safety and Health Administration (OSHA) sets standards for the safe handling of chemicals in the workplace, including requirements for PPE and hazard communication.[10] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[3]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, thereby protecting themselves, their colleagues, and the environment.
References
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- Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376 - PubChem. (n.d.).
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Essential Protective Measures for Handling Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
A Senior Application Scientist's Guide to Safe Laboratory Operations
For researchers engaged in the dynamic field of drug discovery, the synthesis and handling of novel chemical entities are daily realities. Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, a member of the pharmacologically significant imidazopyridine class of heterocyclic compounds, represents a key building block in the development of new therapeutics.[1] However, its chemical properties—a heterocyclic aromatic organic acid in hydrochloride salt form—necessitate a robust and well-defined safety protocol to protect laboratory personnel.
This guide provides a comprehensive framework for the safe handling, use, and disposal of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, moving beyond mere compliance to foster a culture of intrinsic safety and scientific excellence.
Hazard Assessment: Understanding the Risks
Core Chemical Hazards:
-
Imidazo[1,2-a]pyridine Core: The base molecule, Imidazo[1,2-a]pyridine-6-carboxylic acid, is classified under the Globally Harmonized System (GHS) as a potential skin sensitizer. Data for related isomers, such as the 3-carboxylic acid, 7-carboxylic acid hydrochloride, and 8-carboxylic acid hydrochloride, consistently indicate that these compounds are skin irritants, serious eye irritants, and may cause respiratory irritation.[2][3][4]
-
Acid Hydrochloride Salt: The hydrochloride form introduces the hazards associated with strong acids. Contact with moisture can lead to the release of hydrogen chloride, a corrosive gas.
-
Toxicity Profile: Toxicological studies on various imidazo-based heterocyclic derivatives suggest a potential for cytotoxicity.[5] High-dose in-vivo studies have indicated the possibility of hepatic (liver) damage.[5][6] While occupational exposure limits have not been established for this specific compound, the limits for pyridine (e.g., OSHA PEL of 5 ppm over an 8-hour shift) serve as a conservative benchmark for controlling vapor exposure.[7][8]
Summary of Potential Health Effects:
| Hazard Class | Potential Health Effects |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust.[2][4] |
| Specific Target Organ Toxicity | High-level or chronic exposure may pose a risk to the liver.[5][6] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following protocols are designed to mitigate the risks of skin, eye, and respiratory exposure.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood. This primary engineering control is non-negotiable and serves to contain dust and potential vapors at the source.
Body and Extremity Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory.
-
Gloves: Due to the compound's nature as both a heterocyclic organic and an acidic salt, a dual-glove strategy or selection of a glove with broad chemical resistance is critical.
-
For Incidental Contact (Splash Protection): Heavy-duty nitrile examination gloves (minimum 8 mil thickness) are recommended. Nitrile offers good resistance to many weak acids and organic solvents.[2] Immediately remove and replace gloves upon any sign of contamination.
-
For Extended Contact or Immersion: While not anticipated in standard protocols, if significant handling is required, consider gloves with superior resistance to both acidic and organic compounds, such as butyl rubber or neoprene.[9]
-
-
Footwear: Fully enclosed, liquid-resistant shoes are required.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles that provide a full seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection against dust and splashes.
-
Face Shield: When handling larger quantities (typically >50g) or when there is a heightened risk of splashing, a face shield should be worn in conjunction with safety goggles.
Respiratory Protection
For procedures with a high likelihood of generating dust or aerosols that cannot be adequately contained within a fume hood, respiratory protection is necessary.
-
Respirator Type: A half-mask or full-facepiece air-purifying respirator.
-
Cartridge Selection: A combination Organic Vapor/Acid Gas (OV/AG) cartridge is required. This will effectively filter both the heterocyclic organic component and any hydrogen chloride gas that may be present.
Operational and Disposal Plans: From Benchtop to Waste Stream
A systematic workflow ensures safety at every stage of the experimental process.
Safe Handling and Storage Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational, and all required PPE is readily available and inspected for integrity. An emergency eyewash and safety shower must be accessible and unobstructed.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood. Use a disposable weighing boat or glassine paper to minimize contamination of balances.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly. If diluting an acidic solution, always add acid to water, never the other way around, to control any exothermic reaction.
-
Storage: Store Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in a tightly sealed, clearly labeled container. It should be stored in a cool, dry, well-ventilated area designated for corrosive and organic compounds. Segregate from bases, strong oxidizing agents, and incompatible metals.[10]
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills within a fume hood, absorb with an inert material (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department. |
Decontamination and Disposal
-
Decontamination: All glassware and equipment should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol), followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Waste Disposal:
-
Solid Waste: Collect unused compound and contaminated disposables (gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container for organic acidic waste.
-
Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste management program. Do not dispose of this chemical down the drain.[10]
-
Workflow Visualization
The following diagram outlines the critical decision points and safety protocols for handling Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
